(R)-KT109
Beschreibung
Eigenschaften
IUPAC Name |
[(2R)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-KT109: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme implicated in various physiological processes, including neuroinflammation and pain signaling. This document provides a comprehensive overview of the discovery and synthetic pathway of this compound, tailored for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound belongs to a class of triazole urea-based compounds designed as irreversible inhibitors of serine hydrolases. The discovery, detailed in a 2017 study published in the Journal of Medicinal Chemistry by Deng et al., was part of a broader effort to develop selective chemical probes for diacylglycerol lipases. DAGLβ is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that activates cannabinoid receptors. By inhibiting DAGLβ, this compound effectively reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action makes it a valuable tool for studying the physiological roles of DAGLβ and a potential therapeutic agent for conditions associated with dysregulated 2-AG signaling, such as inflammatory and neuropathic pain. The (R)-enantiomer of KT109 was found to be more potent than its (S)-counterpart, highlighting the stereospecificity of its interaction with the enzyme.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: (R)-2-benzylpiperidine and a 4-biphenyl-1,2,3-triazole moiety, which are then coupled to form the final product. The enantioselective synthesis of the (R)-2-benzylpiperidine intermediate is a critical part of the overall pathway.
(R)-KT109: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme implicated in various physiological processes, including neuroinflammation and pain signaling. This document provides a comprehensive overview of the discovery and synthetic pathway of this compound, tailored for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound belongs to a class of triazole urea-based compounds designed as irreversible inhibitors of serine hydrolases. The discovery, detailed in a 2017 study published in the Journal of Medicinal Chemistry by Deng et al., was part of a broader effort to develop selective chemical probes for diacylglycerol lipases. DAGLβ is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid that activates cannabinoid receptors. By inhibiting DAGLβ, this compound effectively reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action makes it a valuable tool for studying the physiological roles of DAGLβ and a potential therapeutic agent for conditions associated with dysregulated 2-AG signaling, such as inflammatory and neuropathic pain. The (R)-enantiomer of KT109 was found to be more potent than its (S)-counterpart, highlighting the stereospecificity of its interaction with the enzyme.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: (R)-2-benzylpiperidine and a 4-biphenyl-1,2,3-triazole moiety, which are then coupled to form the final product. The enantioselective synthesis of the (R)-2-benzylpiperidine intermediate is a critical part of the overall pathway.
(R)-KT109: A Potent Modulator of Lipid Signaling Pathways in Inflammation and Nociception
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-KT109 is a potent and selective small molecule inhibitor of key enzymes in the endocannabinoid signaling pathway, primarily targeting diacylglycerol lipase-β (DAGLβ) and α/β-hydrolase domain-containing 6 (ABHD6). By inhibiting these enzymes, this compound effectively reduces the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and its downstream metabolite, arachidonic acid (AA). This modulation of lipid signaling cascades has significant implications for inflammatory processes and pain perception. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound and Lipid Signaling
Lipid signaling pathways play a crucial role in a myriad of physiological processes, including inflammation, neurotransmission, and pain. Bioactive lipids, such as endocannabinoids and eicosanoids, act as signaling molecules that regulate cellular function. The endocannabinoid system, in particular, is a key modulator of pain and inflammation, with 2-arachidonoylglycerol (2-AG) being one of its primary endogenous ligands.
This compound has emerged as a valuable pharmacological tool for investigating the role of 2-AG-mediated signaling. It is the (R)-enantiomer of KT109, a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase responsible for the synthesis of 2-AG from diacylglycerol (DAG). Furthermore, this compound exhibits inhibitory activity against α/β-hydrolase domain-containing 6 (ABHD6), another enzyme involved in 2-AG metabolism. By targeting these enzymes, this compound provides a means to dissect the downstream consequences of reduced 2-AG and arachidonic acid levels in various pathological conditions.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of DAGLβ. This enzyme catalyzes the hydrolysis of the sn-1 ester bond of diacylglycerol to produce 2-AG and a free fatty acid. 2-AG can then activate cannabinoid receptors (CB1 and CB2) or be further metabolized by enzymes such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2) to produce arachidonic acid and pro-inflammatory prostaglandins, respectively. By blocking DAGLβ, this compound effectively reduces the pool of 2-AG available for signaling and downstream conversion to pro-inflammatory mediators.
Additionally, this compound inhibits ABHD6, another serine hydrolase that contributes to the degradation of 2-AG. This dual inhibition further decreases the overall levels of 2-AG, thereby dampening its signaling effects. The reduction in arachidonic acid levels, a key precursor for prostaglandins and leukotrienes, is a significant contributor to the anti-inflammatory and analgesic properties of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound and its parent compound, KT109.
Table 1: In Vitro Inhibitory Activity of KT109
| Target Enzyme | IC50 (nM) | Selectivity |
| Diacylglycerol Lipase-β (DAGLβ) | 42 | ~60-fold over DAGLα |
| α/β-hydrolase domain-containing 6 (ABHD6) | Data for this compound suggests inhibition, specific IC50 not consistently reported. | - |
| Phospholipase A2 Group VII (PLA2G7) | 1000 | - |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible activity | - |
| Monoacylglycerol Lipase (MAGL) | Negligible activity | - |
Table 2: In Vivo Efficacy of KT109
| Animal Model | Compound | Dose Range | Route of Administration | Effect |
| Lipopolysaccharide (LPS)-induced inflammatory pain (mice) | KT109 | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |
| Chronic Constrictive Injury (CCI)-induced neuropathic pain (mice) | KT109 | 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |
| Chemotherapy-Induced Neuropathic Pain (CINP) (mice) | KT109 | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |
| LPS-stimulated macrophages (mice) | KT109 | 5 mg/kg | Intraperitoneal (i.p.) | Lowers 2-AG, Arachidonic Acid, and eicosanoids; Reduces secreted TNF-α |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol describes a method to determine the in vitro potency of this compound against DAGLβ using a competitive ABPP approach.
Materials:
-
This compound
-
Membrane proteome from cells overexpressing DAGLβ (e.g., HEK293T)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, pre-incubate 50 µg of the DAGLβ-containing membrane proteome with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C in assay buffer.
-
Add the FP-Rh probe to a final concentration of 1 µM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Quench the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to DAGLβ.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
(R)-KT109: A Potent Modulator of Lipid Signaling Pathways in Inflammation and Nociception
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-KT109 is a potent and selective small molecule inhibitor of key enzymes in the endocannabinoid signaling pathway, primarily targeting diacylglycerol lipase-β (DAGLβ) and α/β-hydrolase domain-containing 6 (ABHD6). By inhibiting these enzymes, this compound effectively reduces the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and its downstream metabolite, arachidonic acid (AA). This modulation of lipid signaling cascades has significant implications for inflammatory processes and pain perception. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound and Lipid Signaling
Lipid signaling pathways play a crucial role in a myriad of physiological processes, including inflammation, neurotransmission, and pain. Bioactive lipids, such as endocannabinoids and eicosanoids, act as signaling molecules that regulate cellular function. The endocannabinoid system, in particular, is a key modulator of pain and inflammation, with 2-arachidonoylglycerol (2-AG) being one of its primary endogenous ligands.
This compound has emerged as a valuable pharmacological tool for investigating the role of 2-AG-mediated signaling. It is the (R)-enantiomer of KT109, a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase responsible for the synthesis of 2-AG from diacylglycerol (DAG). Furthermore, this compound exhibits inhibitory activity against α/β-hydrolase domain-containing 6 (ABHD6), another enzyme involved in 2-AG metabolism. By targeting these enzymes, this compound provides a means to dissect the downstream consequences of reduced 2-AG and arachidonic acid levels in various pathological conditions.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of DAGLβ. This enzyme catalyzes the hydrolysis of the sn-1 ester bond of diacylglycerol to produce 2-AG and a free fatty acid. 2-AG can then activate cannabinoid receptors (CB1 and CB2) or be further metabolized by enzymes such as monoacylglycerol lipase (B570770) (MAGL) and cyclooxygenase-2 (COX-2) to produce arachidonic acid and pro-inflammatory prostaglandins (B1171923), respectively. By blocking DAGLβ, this compound effectively reduces the pool of 2-AG available for signaling and downstream conversion to pro-inflammatory mediators.
Additionally, this compound inhibits ABHD6, another serine hydrolase that contributes to the degradation of 2-AG. This dual inhibition further decreases the overall levels of 2-AG, thereby dampening its signaling effects. The reduction in arachidonic acid levels, a key precursor for prostaglandins and leukotrienes, is a significant contributor to the anti-inflammatory and analgesic properties of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound and its parent compound, KT109.
Table 1: In Vitro Inhibitory Activity of KT109
| Target Enzyme | IC50 (nM) | Selectivity |
| Diacylglycerol Lipase-β (DAGLβ) | 42 | ~60-fold over DAGLα |
| α/β-hydrolase domain-containing 6 (ABHD6) | Data for this compound suggests inhibition, specific IC50 not consistently reported. | - |
| Phospholipase A2 Group VII (PLA2G7) | 1000 | - |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible activity | - |
| Monoacylglycerol Lipase (MAGL) | Negligible activity | - |
Table 2: In Vivo Efficacy of KT109
| Animal Model | Compound | Dose Range | Route of Administration | Effect |
| Lipopolysaccharide (LPS)-induced inflammatory pain (mice) | KT109 | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |
| Chronic Constrictive Injury (CCI)-induced neuropathic pain (mice) | KT109 | 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |
| Chemotherapy-Induced Neuropathic Pain (CINP) (mice) | KT109 | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |
| LPS-stimulated macrophages (mice) | KT109 | 5 mg/kg | Intraperitoneal (i.p.) | Lowers 2-AG, Arachidonic Acid, and eicosanoids; Reduces secreted TNF-α |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol describes a method to determine the in vitro potency of this compound against DAGLβ using a competitive ABPP approach.
Materials:
-
This compound
-
Membrane proteome from cells overexpressing DAGLβ (e.g., HEK293T)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, pre-incubate 50 µg of the DAGLβ-containing membrane proteome with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C in assay buffer.
-
Add the FP-Rh probe to a final concentration of 1 µM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Quench the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to DAGLβ.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
(R)-KT109: A Technical Guide to its Role in Endocannabinoid System Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase (B570770) β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By selectively targeting DAGLβ, this compound offers a precise tool for modulating the endocannabinoid system, with therapeutic potential in inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on downstream signaling pathways.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary bioactive lipids of the ECS, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG), exert their effects through cannabinoid receptors CB1 and CB2. Diacylglycerol lipases (DAGLα and DAGLβ) are the primary enzymes responsible for the synthesis of 2-AG. This compound has emerged as a valuable research tool due to its high potency and selectivity for DAGLβ over DAGLα and other serine hydrolases involved in endocannabinoid metabolism. This selectivity allows for the specific investigation of the physiological and pathophysiological roles of DAGLβ-derived 2-AG.
Mechanism of Action
This compound acts as an irreversible inhibitor of diacylglycerol lipase β (DAGLβ). Its mechanism involves the carbamoylation of the active site serine of the enzyme. This covalent modification inactivates the enzyme, thereby blocking the hydrolysis of diacylglycerol to produce 2-AG. The reduction in 2-AG levels subsequently diminishes the activation of cannabinoid receptors and reduces the production of downstream pro-inflammatory eicosanoids derived from arachidonic acid, a metabolite of 2-AG.
Quantitative Data
The inhibitory activity of this compound and its racemate, KT109, has been quantified against various enzymes of the endocannabinoid system. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Notes |
| Diacylglycerol Lipase β (DAGLβ) | 0.79 | Potent inhibition. |
| Diacylglycerol Lipase α (DAGLα) | 25.12 | Demonstrates selectivity for DAGLβ over DAGLα. |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | Also shows activity against ABHD6. |
Table 2: In Vitro Inhibitory Activity of KT109 (Racemate)
| Target Enzyme | IC50 (nM) | Notes |
| Diacylglycerol Lipase β (DAGLβ) | 42 | Potent inhibition. |
| Diacylglycerol Lipase α (DAGLα) | ~2520 (60-fold less potent than for DAGLβ) | High selectivity for DAGLβ. |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | Selective against major endocannabinoid degrading enzymes. |
| Monoglyceride Lipase (MAGL) | Negligible Activity | Selective against major endocannabinoid degrading enzymes. |
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of similar 1,2,3-triazole urea (B33335) compounds has been described. The following is a representative protocol based on known synthetic methodologies for this class of compounds.
Step 1: Synthesis of 4-([1,1′-biphenyl]-4-yl)-1H-1,2,3-triazole
This intermediate can be prepared via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
Reactants: 4-ethynyl-1,1'-biphenyl (B107389) and an azide (B81097) source (e.g., sodium azide) in the presence of a copper(I) catalyst.
-
Procedure:
-
Dissolve 4-ethynyl-1,1'-biphenyl in a suitable solvent system (e.g., THF/water).
-
Add sodium azide, followed by a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Step 2: Synthesis of the Carbamoyl (B1232498) Chloride of (2R)-2-(phenylmethyl)-piperidine
-
Reactants: (2R)-2-(phenylmethyl)-piperidine and a phosgene (B1210022) equivalent (e.g., triphosgene).
-
Procedure:
-
Dissolve (2R)-2-(phenylmethyl)-piperidine in an inert aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a solution of triphosgene (B27547) in the same solvent dropwise in the presence of a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to warm to room temperature and stir until completion.
-
The resulting carbamoyl chloride is typically used in the next step without further purification.
-
Step 3: Coupling to form this compound
-
Reactants: 4-([1,1′-biphenyl]-4-yl)-1H-1,2,3-triazole and the carbamoyl chloride from Step 2.
-
Procedure:
-
Dissolve the triazole intermediate in an aprotic solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride) to deprotonate the triazole.
-
Add the solution of the carbamoyl chloride dropwise at a controlled temperature.
-
Stir the reaction until completion, then quench carefully with water.
-
Extract the final product with an organic solvent and purify by column chromatography to yield this compound.
-
In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol describes a method to determine the IC50 of this compound for DAGLβ in a cellular context.
-
Materials:
-
Neuro2A cells (or other cells expressing DAGLβ)
-
This compound stock solution in DMSO
-
HT-01 probe (a broad-spectrum serine hydrolase activity-based probe)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
-
-
Procedure:
-
Culture Neuro2A cells to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) in serum-free media.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Incubate a standardized amount of protein from each lysate with the HT-01 probe for a defined period (e.g., 30 minutes) at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to DAGLβ.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Analgesic Effects in a Mouse Model of Inflammatory Pain
This protocol outlines the use of the formalin test to evaluate the analgesic properties of this compound.
-
Animals: Male C57BL/6J mice.
-
Materials:
-
This compound solution for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle of saline:ethanol:PEG40).
-
5% formalin solution.
-
Observation chambers with a clear floor.
-
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound (e.g., 1.6-40 mg/kg) or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of 5% formalin into the plantar surface of one hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the amount of time the mouse spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
Compare the nociceptive behaviors of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
-
Quantification of 2-AG Levels by LC-MS/MS
This protocol describes the general workflow for measuring 2-AG levels in biological samples following this compound treatment.
-
Sample Collection and Preparation:
-
Treat cells or animals with this compound as described in the relevant protocols.
-
Harvest cells or collect tissues (e.g., brain, macrophages) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenize the samples in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., 2-AG-d8).
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the lipids using a suitable column (e.g., a C18 column) and a gradient elution program.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of 2-AG in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Signaling Pathways and Logical Relationships
This compound Signaling Pathway
The primary signaling effect of this compound is the reduction of 2-AG synthesis. This has several downstream consequences for endocannabinoid and eicosanoid signaling.
Caption: this compound inhibits DAGLβ, reducing 2-AG and downstream signaling.
DAGLβ-AMPK Signaling Crosstalk
Recent research has uncovered a link between DAGLβ and the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Caption: Inhibition of DAGLβ by this compound enhances LKB1-AMPK signaling.
Experimental Workflow for In Vivo Analgesia Study
The following diagram illustrates a typical workflow for assessing the analgesic effects of this compound in a preclinical model.
Caption: Workflow for in vivo analgesic testing of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of DAGLβ, making it an indispensable tool for dissecting the specific roles of the DAGLβ/2-AG signaling axis in health and disease. Its ability to reduce 2-AG levels and consequently modulate endocannabinoid and eicosanoid pathways underscores its potential as a therapeutic agent for inflammatory and neuropathic pain. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and the broader implications of DAGLβ inhibition.
(R)-KT109: A Technical Guide to its Role in Endocannabinoid System Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By selectively targeting DAGLβ, this compound offers a precise tool for modulating the endocannabinoid system, with therapeutic potential in inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on downstream signaling pathways.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary bioactive lipids of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), exert their effects through cannabinoid receptors CB1 and CB2. Diacylglycerol lipases (DAGLα and DAGLβ) are the primary enzymes responsible for the synthesis of 2-AG. This compound has emerged as a valuable research tool due to its high potency and selectivity for DAGLβ over DAGLα and other serine hydrolases involved in endocannabinoid metabolism. This selectivity allows for the specific investigation of the physiological and pathophysiological roles of DAGLβ-derived 2-AG.
Mechanism of Action
This compound acts as an irreversible inhibitor of diacylglycerol lipase β (DAGLβ). Its mechanism involves the carbamoylation of the active site serine of the enzyme. This covalent modification inactivates the enzyme, thereby blocking the hydrolysis of diacylglycerol to produce 2-AG. The reduction in 2-AG levels subsequently diminishes the activation of cannabinoid receptors and reduces the production of downstream pro-inflammatory eicosanoids derived from arachidonic acid, a metabolite of 2-AG.
Quantitative Data
The inhibitory activity of this compound and its racemate, KT109, has been quantified against various enzymes of the endocannabinoid system. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Notes |
| Diacylglycerol Lipase β (DAGLβ) | 0.79 | Potent inhibition. |
| Diacylglycerol Lipase α (DAGLα) | 25.12 | Demonstrates selectivity for DAGLβ over DAGLα. |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | Also shows activity against ABHD6. |
Table 2: In Vitro Inhibitory Activity of KT109 (Racemate)
| Target Enzyme | IC50 (nM) | Notes |
| Diacylglycerol Lipase β (DAGLβ) | 42 | Potent inhibition. |
| Diacylglycerol Lipase α (DAGLα) | ~2520 (60-fold less potent than for DAGLβ) | High selectivity for DAGLβ. |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | Selective against major endocannabinoid degrading enzymes. |
| Monoglyceride Lipase (MAGL) | Negligible Activity | Selective against major endocannabinoid degrading enzymes. |
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of similar 1,2,3-triazole urea compounds has been described. The following is a representative protocol based on known synthetic methodologies for this class of compounds.
Step 1: Synthesis of 4-([1,1′-biphenyl]-4-yl)-1H-1,2,3-triazole
This intermediate can be prepared via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
Reactants: 4-ethynyl-1,1'-biphenyl and an azide source (e.g., sodium azide) in the presence of a copper(I) catalyst.
-
Procedure:
-
Dissolve 4-ethynyl-1,1'-biphenyl in a suitable solvent system (e.g., THF/water).
-
Add sodium azide, followed by a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Step 2: Synthesis of the Carbamoyl Chloride of (2R)-2-(phenylmethyl)-piperidine
-
Reactants: (2R)-2-(phenylmethyl)-piperidine and a phosgene equivalent (e.g., triphosgene).
-
Procedure:
-
Dissolve (2R)-2-(phenylmethyl)-piperidine in an inert aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a solution of triphosgene in the same solvent dropwise in the presence of a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to warm to room temperature and stir until completion.
-
The resulting carbamoyl chloride is typically used in the next step without further purification.
-
Step 3: Coupling to form this compound
-
Reactants: 4-([1,1′-biphenyl]-4-yl)-1H-1,2,3-triazole and the carbamoyl chloride from Step 2.
-
Procedure:
-
Dissolve the triazole intermediate in an aprotic solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride) to deprotonate the triazole.
-
Add the solution of the carbamoyl chloride dropwise at a controlled temperature.
-
Stir the reaction until completion, then quench carefully with water.
-
Extract the final product with an organic solvent and purify by column chromatography to yield this compound.
-
In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol describes a method to determine the IC50 of this compound for DAGLβ in a cellular context.
-
Materials:
-
Neuro2A cells (or other cells expressing DAGLβ)
-
This compound stock solution in DMSO
-
HT-01 probe (a broad-spectrum serine hydrolase activity-based probe)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
-
-
Procedure:
-
Culture Neuro2A cells to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) in serum-free media.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Incubate a standardized amount of protein from each lysate with the HT-01 probe for a defined period (e.g., 30 minutes) at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to DAGLβ.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Analgesic Effects in a Mouse Model of Inflammatory Pain
This protocol outlines the use of the formalin test to evaluate the analgesic properties of this compound.
-
Animals: Male C57BL/6J mice.
-
Materials:
-
This compound solution for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle of saline:ethanol:PEG40).
-
5% formalin solution.
-
Observation chambers with a clear floor.
-
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound (e.g., 1.6-40 mg/kg) or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of 5% formalin into the plantar surface of one hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the amount of time the mouse spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
Compare the nociceptive behaviors of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
-
Quantification of 2-AG Levels by LC-MS/MS
This protocol describes the general workflow for measuring 2-AG levels in biological samples following this compound treatment.
-
Sample Collection and Preparation:
-
Treat cells or animals with this compound as described in the relevant protocols.
-
Harvest cells or collect tissues (e.g., brain, macrophages) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenize the samples in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., 2-AG-d8).
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the lipids using a suitable column (e.g., a C18 column) and a gradient elution program.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of 2-AG in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Signaling Pathways and Logical Relationships
This compound Signaling Pathway
The primary signaling effect of this compound is the reduction of 2-AG synthesis. This has several downstream consequences for endocannabinoid and eicosanoid signaling.
Caption: this compound inhibits DAGLβ, reducing 2-AG and downstream signaling.
DAGLβ-AMPK Signaling Crosstalk
Recent research has uncovered a link between DAGLβ and the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Caption: Inhibition of DAGLβ by this compound enhances LKB1-AMPK signaling.
Experimental Workflow for In Vivo Analgesia Study
The following diagram illustrates a typical workflow for assessing the analgesic effects of this compound in a preclinical model.
Caption: Workflow for in vivo analgesic testing of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of DAGLβ, making it an indispensable tool for dissecting the specific roles of the DAGLβ/2-AG signaling axis in health and disease. Its ability to reduce 2-AG levels and consequently modulate endocannabinoid and eicosanoid pathways underscores its potential as a therapeutic agent for inflammatory and neuropathic pain. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and the broader implications of DAGLβ inhibition.
(R)-KT109: A Technical Guide to Target Selectivity and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase (B570770) beta (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. This technical guide provides an in-depth analysis of the target selectivity and enzyme kinetics of this compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. This document summarizes the current understanding of this compound's interactions with its primary target and notable off-targets, providing a foundation for further investigation and therapeutic application.
Introduction
The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, and neurotransmission. A central component of this system is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which is primarily synthesized by diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ). DAGLβ, in particular, has emerged as a significant therapeutic target due to its involvement in inflammatory responses, especially within immune cells such as macrophages.
This compound has been identified as a potent inhibitor of DAGLβ. Understanding its target selectivity and enzyme kinetics is paramount for its development as a pharmacological tool and potential therapeutic agent. This guide synthesizes the available data to provide a detailed overview of this compound's biochemical profile.
Target Selectivity
This compound exhibits a high degree of selectivity for DAGLβ over other related enzymes in the endocannabinoid pathway. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.
Primary Target: Diacylglycerol Lipase β (DAGLβ)
This compound is a potent inhibitor of DAGLβ, with reported IC50 values in the low nanomolar range. This potent inhibition disrupts the production of 2-AG in cells where DAGLβ is the predominant isoform, such as macrophages.
Off-Target Profile
The primary off-target of this compound is α/β-hydrolase domain-containing protein 6 (ABHD6), another serine hydrolase involved in endocannabinoid metabolism. However, this compound displays significant selectivity for DAGLβ over DAGLα, the other main 2-AG synthesizing enzyme. It shows negligible activity against other key enzymes in the endocannabinoid system, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Quantitative Selectivity Data
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target and other key enzymes.
| Target Enzyme | This compound IC50 (nM) | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 0.79 | [1] |
| Diacylglycerol Lipase β (DAGLβ) | 42 | [2] |
| Diacylglycerol Lipase α (DAGLα) | ~2520 (60-fold selectivity vs DAGLβ) | [2] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | [1] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 16 | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | [2] |
| Monoacylglycerol Lipase (MAGL) | Negligible Activity | [2] |
| ABHD11 | Negligible Activity | [2] |
Enzyme Kinetics
A comprehensive understanding of the enzyme kinetics of this compound is essential for elucidating its mechanism of action and for designing effective therapeutic strategies.
Inhibitory Potency (IC50)
As detailed in the target selectivity section, this compound demonstrates potent inhibition of DAGLβ with IC50 values in the low nanomolar range. For instance, an IC50 of 0.79 nM for DAGLβ and 2.51 nM for ABHD6 have been reported[1]. Another source indicates an IC50 of 42 nM for DAGLβ and 16 nM for ABHD6[2]. The variation in these values can be attributed to different experimental conditions and assay formats.
Mechanism of Inhibition
The precise kinetic mechanism of inhibition of DAGLβ by this compound (e.g., competitive, non-competitive, or uncompetitive) has not been definitively established in the reviewed literature. To determine the mode of inhibition, detailed kinetic studies involving the measurement of reaction rates at varying substrate and inhibitor concentrations would be required. Such studies would yield key kinetic parameters like the inhibition constant (Ki), and the effect of the inhibitor on the Michaelis constant (Km) and maximum reaction velocity (Vmax). Without this data, a conclusive statement on the mechanism of inhibition cannot be made.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the activity and inhibition of DAGLβ. These protocols are based on methods reported in the literature and provide a framework for the characterization of inhibitors like this compound.
DAGLβ Inhibition Assay (General Protocol)
This protocol outlines the key steps for determining the inhibitory activity of a compound against DAGLβ.
Objective: To measure the concentration-dependent inhibition of DAGLβ by a test compound and determine its IC50 value.
Materials:
-
Recombinant human or mouse DAGLβ enzyme preparation (e.g., cell membrane fractions or purified enzyme).
-
Substrate: A suitable diacylglycerol substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). Radiolabeled or fluorescently tagged substrates can be used for detection.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer conditions optimized for DAGLβ activity (e.g., Tris-HCl buffer at a physiological pH).
-
Detection System: Method to quantify the product of the enzymatic reaction (e.g., liquid scintillation counting for radiolabeled products or fluorescence spectroscopy for fluorogenic products).
Procedure:
-
Enzyme Preparation: Prepare dilutions of the DAGLβ enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Pre-incubation: Pre-incubate the DAGLβ enzyme with the various concentrations of this compound (or vehicle control) for a defined period at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a quenching solution or by heat inactivation).
-
Product Quantification: Measure the amount of product formed using the appropriate detection system.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Signaling Pathways
This compound exerts its biological effects by modulating specific signaling pathways through the inhibition of DAGLβ and its off-target, ABHD6. These pathways are central to inflammation and endocannabinoid signaling.
DAGLβ-Mediated Endocannabinoid and Prostaglandin (B15479496) Signaling in Macrophages
In macrophages, DAGLβ is a key enzyme in the production of 2-AG. 2-AG can then be further metabolized by cyclooxygenase-2 (COX-2) to produce pro-inflammatory prostaglandins, such as prostaglandin E2-glyceryl ester (PGE2-G). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream pro-inflammatory prostaglandins, thereby attenuating the inflammatory response.
Caption: this compound inhibits the DAGLβ-mediated inflammatory pathway.
Role of ABHD6 in Endocannabinoid Signaling
ABHD6 is a post-synaptic enzyme that hydrolyzes 2-AG, thereby regulating its availability to activate cannabinoid receptors (CB1 and CB2). Inhibition of ABHD6 by this compound can lead to an accumulation of 2-AG at the synapse, potentially enhancing endocannabinoid signaling. This off-target effect should be considered when interpreting the overall pharmacological profile of this compound.
Caption: Off-target inhibition of ABHD6 by this compound.
Conclusion
This compound is a potent and selective inhibitor of DAGLβ, with a well-defined off-target activity against ABHD6. Its ability to modulate the endocannabinoid and prostaglandin signaling pathways makes it a valuable tool for studying the roles of these pathways in health and disease, particularly in the context of inflammation. While its inhibitory potency is well-documented, further studies are required to fully elucidate its kinetic mechanism of inhibition. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic applications of this compound.
References
(R)-KT109: A Technical Guide to Target Selectivity and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. This technical guide provides an in-depth analysis of the target selectivity and enzyme kinetics of this compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. This document summarizes the current understanding of this compound's interactions with its primary target and notable off-targets, providing a foundation for further investigation and therapeutic application.
Introduction
The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, and neurotransmission. A central component of this system is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily synthesized by diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ). DAGLβ, in particular, has emerged as a significant therapeutic target due to its involvement in inflammatory responses, especially within immune cells such as macrophages.
This compound has been identified as a potent inhibitor of DAGLβ. Understanding its target selectivity and enzyme kinetics is paramount for its development as a pharmacological tool and potential therapeutic agent. This guide synthesizes the available data to provide a detailed overview of this compound's biochemical profile.
Target Selectivity
This compound exhibits a high degree of selectivity for DAGLβ over other related enzymes in the endocannabinoid pathway. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.
Primary Target: Diacylglycerol Lipase β (DAGLβ)
This compound is a potent inhibitor of DAGLβ, with reported IC50 values in the low nanomolar range. This potent inhibition disrupts the production of 2-AG in cells where DAGLβ is the predominant isoform, such as macrophages.
Off-Target Profile
The primary off-target of this compound is α/β-hydrolase domain-containing protein 6 (ABHD6), another serine hydrolase involved in endocannabinoid metabolism. However, this compound displays significant selectivity for DAGLβ over DAGLα, the other main 2-AG synthesizing enzyme. It shows negligible activity against other key enzymes in the endocannabinoid system, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Quantitative Selectivity Data
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target and other key enzymes.
| Target Enzyme | This compound IC50 (nM) | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 0.79 | [1] |
| Diacylglycerol Lipase β (DAGLβ) | 42 | [2] |
| Diacylglycerol Lipase α (DAGLα) | ~2520 (60-fold selectivity vs DAGLβ) | [2] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | [1] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 16 | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | [2] |
| Monoacylglycerol Lipase (MAGL) | Negligible Activity | [2] |
| ABHD11 | Negligible Activity | [2] |
Enzyme Kinetics
A comprehensive understanding of the enzyme kinetics of this compound is essential for elucidating its mechanism of action and for designing effective therapeutic strategies.
Inhibitory Potency (IC50)
As detailed in the target selectivity section, this compound demonstrates potent inhibition of DAGLβ with IC50 values in the low nanomolar range. For instance, an IC50 of 0.79 nM for DAGLβ and 2.51 nM for ABHD6 have been reported[1]. Another source indicates an IC50 of 42 nM for DAGLβ and 16 nM for ABHD6[2]. The variation in these values can be attributed to different experimental conditions and assay formats.
Mechanism of Inhibition
The precise kinetic mechanism of inhibition of DAGLβ by this compound (e.g., competitive, non-competitive, or uncompetitive) has not been definitively established in the reviewed literature. To determine the mode of inhibition, detailed kinetic studies involving the measurement of reaction rates at varying substrate and inhibitor concentrations would be required. Such studies would yield key kinetic parameters like the inhibition constant (Ki), and the effect of the inhibitor on the Michaelis constant (Km) and maximum reaction velocity (Vmax). Without this data, a conclusive statement on the mechanism of inhibition cannot be made.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the activity and inhibition of DAGLβ. These protocols are based on methods reported in the literature and provide a framework for the characterization of inhibitors like this compound.
DAGLβ Inhibition Assay (General Protocol)
This protocol outlines the key steps for determining the inhibitory activity of a compound against DAGLβ.
Objective: To measure the concentration-dependent inhibition of DAGLβ by a test compound and determine its IC50 value.
Materials:
-
Recombinant human or mouse DAGLβ enzyme preparation (e.g., cell membrane fractions or purified enzyme).
-
Substrate: A suitable diacylglycerol substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Radiolabeled or fluorescently tagged substrates can be used for detection.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer conditions optimized for DAGLβ activity (e.g., Tris-HCl buffer at a physiological pH).
-
Detection System: Method to quantify the product of the enzymatic reaction (e.g., liquid scintillation counting for radiolabeled products or fluorescence spectroscopy for fluorogenic products).
Procedure:
-
Enzyme Preparation: Prepare dilutions of the DAGLβ enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Pre-incubation: Pre-incubate the DAGLβ enzyme with the various concentrations of this compound (or vehicle control) for a defined period at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a quenching solution or by heat inactivation).
-
Product Quantification: Measure the amount of product formed using the appropriate detection system.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Signaling Pathways
This compound exerts its biological effects by modulating specific signaling pathways through the inhibition of DAGLβ and its off-target, ABHD6. These pathways are central to inflammation and endocannabinoid signaling.
DAGLβ-Mediated Endocannabinoid and Prostaglandin Signaling in Macrophages
In macrophages, DAGLβ is a key enzyme in the production of 2-AG. 2-AG can then be further metabolized by cyclooxygenase-2 (COX-2) to produce pro-inflammatory prostaglandins, such as prostaglandin E2-glyceryl ester (PGE2-G). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream pro-inflammatory prostaglandins, thereby attenuating the inflammatory response.
Caption: this compound inhibits the DAGLβ-mediated inflammatory pathway.
Role of ABHD6 in Endocannabinoid Signaling
ABHD6 is a post-synaptic enzyme that hydrolyzes 2-AG, thereby regulating its availability to activate cannabinoid receptors (CB1 and CB2). Inhibition of ABHD6 by this compound can lead to an accumulation of 2-AG at the synapse, potentially enhancing endocannabinoid signaling. This off-target effect should be considered when interpreting the overall pharmacological profile of this compound.
Caption: Off-target inhibition of ABHD6 by this compound.
Conclusion
This compound is a potent and selective inhibitor of DAGLβ, with a well-defined off-target activity against ABHD6. Its ability to modulate the endocannabinoid and prostaglandin signaling pathways makes it a valuable tool for studying the roles of these pathways in health and disease, particularly in the context of inflammation. While its inhibitory potency is well-documented, further studies are required to fully elucidate its kinetic mechanism of inhibition. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic applications of this compound.
References
(R)-KT109: A Technical Guide for Studying 2-Arachidonoylglycerol (2-AG) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This document details the mechanism of action of this compound, its application in studying 2-AG signaling pathways, and comprehensive experimental protocols for its use in both in vitro and in vivo research.
Introduction to this compound and 2-AG Synthesis
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in a wide array of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception.[1] The synthesis of 2-AG is primarily mediated by the hydrolysis of diacylglycerol (DAG) by two key enzymes: diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1]
This compound is the (R)-enantiomer of the DAGLβ inhibitor KT109.[2] It exhibits high potency and selectivity, making it a valuable pharmacological tool for elucidating the specific roles of DAGLβ in 2-AG production and downstream signaling.
Mechanism of Action of this compound
This compound acts as an inhibitor of DAGLβ, and to a lesser extent, DAGLα.[2] It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in 2-AG degradation.[2] The inhibitory activity of this compound allows for the precise modulation of 2-AG levels in experimental systems, thereby enabling the study of the physiological and pathological roles of this endocannabinoid.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Enzyme | Inhibitor | IC50 (nM) | Notes |
| Diacylglycerol Lipase β (DAGLβ) | This compound | 0.79 | [2] |
| Diacylglycerol Lipase α (DAGLα) | This compound | 25.12 | Hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953).[2] |
| α/β-Hydrolase Domain-containing Protein 6 (ABHD6) | This compound | 2.51 | [2] |
Signaling Pathways
2-AG Synthesis and Degradation Pathway
The synthesis of 2-AG is initiated by the activation of G-protein coupled receptors (GPCRs) or by an influx of calcium, which stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGLα or DAGLβ. 2-AG can be degraded by several enzymes, primarily monoacylglycerol lipase (MAGL) and also by ABHD6 and cyclooxygenase-2 (COX-2).
Experimental Workflow for Studying the Effect of this compound on 2-AG Levels
This workflow outlines the key steps in an experiment designed to quantify the impact of this compound on 2-AG levels in a biological sample.
Experimental Protocols
In Vitro DAGLβ Activity Assay
This protocol is adapted from methods used for assessing DAGLβ inhibition and can be used to determine the IC50 of this compound.
Materials:
-
HEK293T cells overexpressing human DAGLβ
-
Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution in DMSO
-
DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG))
-
Activity-based probe (e.g., HT-01) for competitive ABPP
-
96-well plates
-
Plate reader or gel-based fluorescence scanner
Procedure:
-
Membrane Preparation:
-
Culture HEK293T cells overexpressing DAGLβ.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Competitive Activity-Based Protein Profiling (ABPP):
-
Add a fluorescently tagged activity-based probe for DAGLβ (e.g., HT-01) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled DAGLβ using a fluorescence gel scanner.
-
Quantify the band intensity to determine the extent of inhibition at each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Study in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo effects of this compound on 2-AG levels in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., DMSO:Tween 80:saline)
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
-
Liquid nitrogen
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for LC-MS/MS (e.g., 2-AG-d8)
Procedure:
-
Animal Handling and Dosing:
-
Acclimate C57BL/6 mice to the housing conditions for at least one week.
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. Doses can range from 1 to 40 mg/kg.[3]
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 4 hours), anesthetize the mice.[3]
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect the desired tissues (e.g., brain, liver, spleen) and immediately freeze them in liquid nitrogen.
-
Store the samples at -80°C until analysis.
-
-
Lipid Extraction and Quantification:
-
Homogenize the frozen tissues in a suitable buffer.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Add an internal standard (e.g., 2-AG-d8) to the samples for accurate quantification.
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG.
-
-
Data Analysis:
-
Calculate the concentration of 2-AG in each tissue, normalized to the tissue weight.
-
Compare the 2-AG levels in the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
-
Quantification of 2-AG by LC-MS/MS
This protocol provides a general outline for the quantification of 2-AG from biological samples.
Materials:
-
Lipid extracts from cells or tissues
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
2-AG and 2-AG-d8 standards
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extracts in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Separate the lipids using a gradient elution with the mobile phases.
-
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transitions for 2-AG and its deuterated internal standard (e.g., m/z 379.3 → 287.2 for 2-AG).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 2-AG.
-
Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of DAGLβ in the synthesis of 2-AG. Its use in well-designed in vitro and in vivo experiments can provide valuable insights into the complex signaling pathways regulated by this important endocannabinoid. The protocols provided in this guide offer a starting point for researchers to design and execute experiments aimed at understanding the multifaceted functions of 2-AG in health and disease.
References
(R)-KT109: A Technical Guide for Studying 2-Arachidonoylglycerol (2-AG) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details the mechanism of action of this compound, its application in studying 2-AG signaling pathways, and comprehensive experimental protocols for its use in both in vitro and in vivo research.
Introduction to this compound and 2-AG Synthesis
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in a wide array of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception.[1] The synthesis of 2-AG is primarily mediated by the hydrolysis of diacylglycerol (DAG) by two key enzymes: diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1]
This compound is the (R)-enantiomer of the DAGLβ inhibitor KT109.[2] It exhibits high potency and selectivity, making it a valuable pharmacological tool for elucidating the specific roles of DAGLβ in 2-AG production and downstream signaling.
Mechanism of Action of this compound
This compound acts as an inhibitor of DAGLβ, and to a lesser extent, DAGLα.[2] It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in 2-AG degradation.[2] The inhibitory activity of this compound allows for the precise modulation of 2-AG levels in experimental systems, thereby enabling the study of the physiological and pathological roles of this endocannabinoid.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Enzyme | Inhibitor | IC50 (nM) | Notes |
| Diacylglycerol Lipase β (DAGLβ) | This compound | 0.79 | [2] |
| Diacylglycerol Lipase α (DAGLα) | This compound | 25.12 | Hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol.[2] |
| α/β-Hydrolase Domain-containing Protein 6 (ABHD6) | This compound | 2.51 | [2] |
Signaling Pathways
2-AG Synthesis and Degradation Pathway
The synthesis of 2-AG is initiated by the activation of G-protein coupled receptors (GPCRs) or by an influx of calcium, which stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGLα or DAGLβ. 2-AG can be degraded by several enzymes, primarily monoacylglycerol lipase (MAGL) and also by ABHD6 and cyclooxygenase-2 (COX-2).
Experimental Workflow for Studying the Effect of this compound on 2-AG Levels
This workflow outlines the key steps in an experiment designed to quantify the impact of this compound on 2-AG levels in a biological sample.
Experimental Protocols
In Vitro DAGLβ Activity Assay
This protocol is adapted from methods used for assessing DAGLβ inhibition and can be used to determine the IC50 of this compound.
Materials:
-
HEK293T cells overexpressing human DAGLβ
-
Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution in DMSO
-
DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG))
-
Activity-based probe (e.g., HT-01) for competitive ABPP
-
96-well plates
-
Plate reader or gel-based fluorescence scanner
Procedure:
-
Membrane Preparation:
-
Culture HEK293T cells overexpressing DAGLβ.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Competitive Activity-Based Protein Profiling (ABPP):
-
Add a fluorescently tagged activity-based probe for DAGLβ (e.g., HT-01) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled DAGLβ using a fluorescence gel scanner.
-
Quantify the band intensity to determine the extent of inhibition at each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Study in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo effects of this compound on 2-AG levels in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., DMSO:Tween 80:saline)
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
-
Liquid nitrogen
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for LC-MS/MS (e.g., 2-AG-d8)
Procedure:
-
Animal Handling and Dosing:
-
Acclimate C57BL/6 mice to the housing conditions for at least one week.
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. Doses can range from 1 to 40 mg/kg.[3]
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 4 hours), anesthetize the mice.[3]
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect the desired tissues (e.g., brain, liver, spleen) and immediately freeze them in liquid nitrogen.
-
Store the samples at -80°C until analysis.
-
-
Lipid Extraction and Quantification:
-
Homogenize the frozen tissues in a suitable buffer.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Add an internal standard (e.g., 2-AG-d8) to the samples for accurate quantification.
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG.
-
-
Data Analysis:
-
Calculate the concentration of 2-AG in each tissue, normalized to the tissue weight.
-
Compare the 2-AG levels in the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
-
Quantification of 2-AG by LC-MS/MS
This protocol provides a general outline for the quantification of 2-AG from biological samples.
Materials:
-
Lipid extracts from cells or tissues
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
2-AG and 2-AG-d8 standards
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extracts in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Separate the lipids using a gradient elution with the mobile phases.
-
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transitions for 2-AG and its deuterated internal standard (e.g., m/z 379.3 → 287.2 for 2-AG).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 2-AG.
-
Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of DAGLβ in the synthesis of 2-AG. Its use in well-designed in vitro and in vivo experiments can provide valuable insights into the complex signaling pathways regulated by this important endocannabinoid. The protocols provided in this guide offer a starting point for researchers to design and execute experiments aimed at understanding the multifaceted functions of 2-AG in health and disease.
References
(R)-KT109: A Technical Guide to its Effects on Eicosanoid and Prostaglandin Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By targeting DAGLβ, this compound effectively reduces the cellular levels of 2-AG and, consequently, its downstream metabolite, arachidonic acid (AA). This reduction in AA availability significantly curtails the production of a wide array of pro-inflammatory eicosanoids and prostaglandins, positioning this compound as a promising therapeutic candidate for inflammatory and pain-related disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction to this compound and its Target: DAGLβ
This compound is the R-enantiomer of KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase that catalyzes the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG), a key endocannabinoid signaling molecule. Beyond its role in the endocannabinoid system, 2-AG is also a primary source of arachidonic acid (AA), the central precursor for the biosynthesis of eicosanoids and prostaglandins. This compound exhibits high potency, with a reported IC50 value of 0.79 nM for DAGLβ. It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 of 2.51 nM. The racemate, KT109, has an IC50 of 42 nM for DAGLβ.
Mechanism of Action: Upstream Regulation of the Arachidonic Acid Cascade
The primary mechanism by which this compound influences eicosanoid and prostaglandin production is through the upstream inhibition of arachidonic acid release. By blocking DAGLβ, this compound reduces the synthesis of 2-AG. Subsequently, the hydrolysis of 2-AG, which liberates arachidonic acid, is diminished. This reduction in the availability of free arachidonic acid limits the substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Caption: this compound inhibits DAGLβ, reducing 2-AG and arachidonic acid, thereby decreasing prostaglandin and leukotriene production.
Quantitative Effects on Eicosanoid and Prostaglandin Production
Studies in various models have demonstrated the significant impact of this compound's racemic mixture, KT109, on the levels of key signaling lipids.
In Vivo Effects in a Mouse Model of Sickle Cell Disease
In a study utilizing a humanized mouse model of sickle cell disease (HbSS mice), systemic administration of KT109 led to a marked reduction in the blood levels of 2-AG and its downstream metabolites, prostaglandin E2 (PGE2) and prostaglandin E2-glyceryl ester (PGE2-G).[1]
| Analyte | Vehicle-Treated HbSS Mice (pmol/mL) | KT109-Treated HbSS Mice (pmol/mL) | % Reduction |
| 2-AG | 158.3 ± 18.2 | 45.6 ± 7.9 | ~71% |
| PGE2 | 1.2 ± 0.2 | 0.4 ± 0.1 | ~67% |
| PGE2-G | 3.8 ± 0.6 | 1.1 ± 0.2 | ~71% |
Data presented as mean ± SEM.
Effects on Macrophage Lipid Profiles
In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, inhibition of DAGLβ with KT109 resulted in a significant reduction in the levels of 2-AG, arachidonic acid, and various eicosanoids. While specific percentage reductions for all eicosanoids were not detailed in a single table in the primary literature, the study highlighted a significant decrease in LPS-induced tumor necrosis factor-α (TNF-α) release, a key inflammatory cytokine. The study also noted that in LPS-stimulated macrophages, there were elevations in prostaglandins such as PGD2 and PGE2, as well as thromboxane B2 (TBX2) and leukotriene B4 (LTB4), which were attenuated by DAGLβ inhibition.
Experimental Protocols
Animal Model and Drug Administration (Sickle Cell Disease Study)
-
Animal Model: Humanized homozygous (HbSS) and control (HbAA) Berkley mice were used.[1]
-
Drug Administration: KT109 was administered systemically via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1]
-
Sample Collection: Blood samples were collected for lipid analysis.[1]
Macrophage Culture and Stimulation
-
Cell Culture: Mouse peritoneal macrophages were harvested and cultured.
-
Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Inhibitor Treatment: Cells were treated with KT109 to assess its effect on lipid mediator production.
Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of eicosanoids and other lipid mediators is typically performed using LC-MS/MS.
Caption: Workflow for analyzing eicosanoids from biological samples using LC-MS/MS.
-
Lipid Extraction: Lipids are extracted from plasma or cell culture supernatants using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: The separated lipids are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Deuterated internal standards are used for accurate quantification.
Conclusion
This compound represents a targeted approach to modulating the production of eicosanoids and prostaglandins by limiting the availability of their common precursor, arachidonic acid. Its potent and selective inhibition of DAGLβ offers a promising strategy for the development of novel therapeutics for a range of inflammatory diseases and pain conditions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area.
References
(R)-KT109: A Technical Guide to its Effects on Eicosanoid and Prostaglandin Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By targeting DAGLβ, this compound effectively reduces the cellular levels of 2-AG and, consequently, its downstream metabolite, arachidonic acid (AA). This reduction in AA availability significantly curtails the production of a wide array of pro-inflammatory eicosanoids and prostaglandins (B1171923), positioning this compound as a promising therapeutic candidate for inflammatory and pain-related disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction to this compound and its Target: DAGLβ
This compound is the R-enantiomer of KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase that catalyzes the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG), a key endocannabinoid signaling molecule. Beyond its role in the endocannabinoid system, 2-AG is also a primary source of arachidonic acid (AA), the central precursor for the biosynthesis of eicosanoids and prostaglandins. This compound exhibits high potency, with a reported IC50 value of 0.79 nM for DAGLβ. It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 of 2.51 nM. The racemate, KT109, has an IC50 of 42 nM for DAGLβ.
Mechanism of Action: Upstream Regulation of the Arachidonic Acid Cascade
The primary mechanism by which this compound influences eicosanoid and prostaglandin (B15479496) production is through the upstream inhibition of arachidonic acid release. By blocking DAGLβ, this compound reduces the synthesis of 2-AG. Subsequently, the hydrolysis of 2-AG, which liberates arachidonic acid, is diminished. This reduction in the availability of free arachidonic acid limits the substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Caption: this compound inhibits DAGLβ, reducing 2-AG and arachidonic acid, thereby decreasing prostaglandin and leukotriene production.
Quantitative Effects on Eicosanoid and Prostaglandin Production
Studies in various models have demonstrated the significant impact of this compound's racemic mixture, KT109, on the levels of key signaling lipids.
In Vivo Effects in a Mouse Model of Sickle Cell Disease
In a study utilizing a humanized mouse model of sickle cell disease (HbSS mice), systemic administration of KT109 led to a marked reduction in the blood levels of 2-AG and its downstream metabolites, prostaglandin E2 (PGE2) and prostaglandin E2-glyceryl ester (PGE2-G).[1]
| Analyte | Vehicle-Treated HbSS Mice (pmol/mL) | KT109-Treated HbSS Mice (pmol/mL) | % Reduction |
| 2-AG | 158.3 ± 18.2 | 45.6 ± 7.9 | ~71% |
| PGE2 | 1.2 ± 0.2 | 0.4 ± 0.1 | ~67% |
| PGE2-G | 3.8 ± 0.6 | 1.1 ± 0.2 | ~71% |
Data presented as mean ± SEM.
Effects on Macrophage Lipid Profiles
In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, inhibition of DAGLβ with KT109 resulted in a significant reduction in the levels of 2-AG, arachidonic acid, and various eicosanoids. While specific percentage reductions for all eicosanoids were not detailed in a single table in the primary literature, the study highlighted a significant decrease in LPS-induced tumor necrosis factor-α (TNF-α) release, a key inflammatory cytokine. The study also noted that in LPS-stimulated macrophages, there were elevations in prostaglandins such as PGD2 and PGE2, as well as thromboxane (B8750289) B2 (TBX2) and leukotriene B4 (LTB4), which were attenuated by DAGLβ inhibition.
Experimental Protocols
Animal Model and Drug Administration (Sickle Cell Disease Study)
-
Animal Model: Humanized homozygous (HbSS) and control (HbAA) Berkley mice were used.[1]
-
Drug Administration: KT109 was administered systemically via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1]
-
Sample Collection: Blood samples were collected for lipid analysis.[1]
Macrophage Culture and Stimulation
-
Cell Culture: Mouse peritoneal macrophages were harvested and cultured.
-
Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Inhibitor Treatment: Cells were treated with KT109 to assess its effect on lipid mediator production.
Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of eicosanoids and other lipid mediators is typically performed using LC-MS/MS.
Caption: Workflow for analyzing eicosanoids from biological samples using LC-MS/MS.
-
Lipid Extraction: Lipids are extracted from plasma or cell culture supernatants using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: The separated lipids are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Deuterated internal standards are used for accurate quantification.
Conclusion
This compound represents a targeted approach to modulating the production of eicosanoids and prostaglandins by limiting the availability of their common precursor, arachidonic acid. Its potent and selective inhibition of DAGLβ offers a promising strategy for the development of novel therapeutics for a range of inflammatory diseases and pain conditions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area.
References
Unraveling the Macrophage Inflammatory Response: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, versatile cells of the innate immune system, play a pivotal role in orchestrating the inflammatory response. Their activation and subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes are critical determinants of tissue homeostasis and disease pathogenesis. Understanding the intricate signaling networks that govern macrophage function is paramount for the development of novel therapeutics targeting a wide array of inflammatory disorders. This technical guide provides a comprehensive overview of the key signaling pathways, experimental methodologies, and data interpretation strategies employed in the study of macrophage inflammatory responses. While this guide is intended to be a broad resource, it is important to note that a specific search for "(R)-KT109" in the context of macrophage inflammatory response studies did not yield any specific publicly available data at this time. Therefore, the principles and protocols outlined herein are based on established knowledge in the field.
Key Signaling Pathways in Macrophage Inflammatory Response
The activation of macrophages by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), triggers a cascade of intracellular signaling events. These pathways culminate in the production of inflammatory mediators, including cytokines and chemokines, which shape the ensuing immune response.
One of the central pathways in pro-inflammatory macrophage activation is the Toll-like Receptor 4 (TLR4) signaling pathway . Upon binding of LPS to the CD14/TLR4 complex on the macrophage surface, a signaling cascade is initiated, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) [1]. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1][2].
Another critical signaling axis is the Mitogen-Activated Protein Kinase (MAPK) pathway . The Ras-Raf-MEK-ERK cascade is a key component of this pathway and plays a significant role in transmitting extracellular signals to cellular responses, including proliferation and inflammation[3][4]. In macrophages, the p38 MAPK and JNK pathways are also crucial for the production of inflammatory mediators[5].
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also intimately involved in macrophage polarization. For instance, IL-4 and IL-13, key cytokines in the induction of the M2 phenotype, activate the JAK-STAT6 signaling pathway[6]. Conversely, pro-inflammatory signals can activate other STAT proteins, such as STAT3, contributing to the inflammatory response[5].
The interplay between these pathways is complex and often involves crosstalk. For example, the Transforming Growth Factor-beta (TGF-β) signaling pathway, a known regulator of inflammation, can be modulated by other signaling molecules and receptors[5][7].
Below are Graphviz diagrams illustrating these key signaling pathways.
Caption: TLR4 Signaling Pathway in Macrophages.
Caption: MAPK Signaling Pathway in Macrophages.
Experimental Protocols for Studying Macrophage Inflammatory Response
A variety of in vitro and in vivo experimental models are utilized to investigate the effects of compounds on macrophage inflammatory responses.
In Vitro Assays
1. Macrophage Culture and Differentiation:
-
Cell Lines: Commonly used macrophage-like cell lines include murine RAW 264.7 and human THP-1 cells. THP-1 cells are typically differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cell (PBMC)-derived macrophages from humans provide a more physiologically relevant model.
2. Pro-inflammatory Stimulation:
-
Macrophages are typically stimulated with LPS (a TLR4 agonist) to induce a pro-inflammatory response. Other stimuli include interferon-gamma (IFN-γ) or cocktails of pro-inflammatory cytokines.
3. Measurement of Inflammatory Mediators:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of inflammatory genes.
-
Western Blotting: Detects the protein levels and phosphorylation status of key signaling molecules (e.g., p-p65, p-p38).
-
Nitric Oxide (NO) Assay: The Griess assay is commonly used to measure the production of nitric oxide, a key inflammatory mediator produced by M1 macrophages.
Below is a generalized experimental workflow for in vitro studies.
Caption: In Vitro Experimental Workflow.
Quantitative Data Presentation
To facilitate the comparison of experimental results, quantitative data should be summarized in clearly structured tables. Below is a template for presenting data from in vitro studies.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) | Tnf mRNA (fold change) | p-p65/p65 (ratio) |
| Control | |||||
| LPS | |||||
| LPS + Compound X (Dose 1) | |||||
| LPS + Compound X (Dose 2) |
Conclusion
The study of macrophage inflammatory responses is a dynamic and evolving field. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are essential for the identification and characterization of novel anti-inflammatory agents. While specific data on "this compound" is not currently available, the principles and techniques described in this guide provide a solid foundation for investigating the potential immunomodulatory effects of any new chemical entity on macrophage function. Future research in this area will undoubtedly continue to uncover new therapeutic targets for the treatment of a wide range of inflammatory diseases.
References
- 1. Macrophage Activation: Role of Toll-like Receptors, Nitric Oxide, and Nuclear Factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages: shapes and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CD109, a master regulator of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CD109, a master regulator of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Macrophage Inflammatory Response: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, versatile cells of the innate immune system, play a pivotal role in orchestrating the inflammatory response. Their activation and subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes are critical determinants of tissue homeostasis and disease pathogenesis. Understanding the intricate signaling networks that govern macrophage function is paramount for the development of novel therapeutics targeting a wide array of inflammatory disorders. This technical guide provides a comprehensive overview of the key signaling pathways, experimental methodologies, and data interpretation strategies employed in the study of macrophage inflammatory responses. While this guide is intended to be a broad resource, it is important to note that a specific search for "(R)-KT109" in the context of macrophage inflammatory response studies did not yield any specific publicly available data at this time. Therefore, the principles and protocols outlined herein are based on established knowledge in the field.
Key Signaling Pathways in Macrophage Inflammatory Response
The activation of macrophages by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), triggers a cascade of intracellular signaling events. These pathways culminate in the production of inflammatory mediators, including cytokines and chemokines, which shape the ensuing immune response.
One of the central pathways in pro-inflammatory macrophage activation is the Toll-like Receptor 4 (TLR4) signaling pathway . Upon binding of LPS to the CD14/TLR4 complex on the macrophage surface, a signaling cascade is initiated, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) [1]. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1][2].
Another critical signaling axis is the Mitogen-Activated Protein Kinase (MAPK) pathway . The Ras-Raf-MEK-ERK cascade is a key component of this pathway and plays a significant role in transmitting extracellular signals to cellular responses, including proliferation and inflammation[3][4]. In macrophages, the p38 MAPK and JNK pathways are also crucial for the production of inflammatory mediators[5].
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also intimately involved in macrophage polarization. For instance, IL-4 and IL-13, key cytokines in the induction of the M2 phenotype, activate the JAK-STAT6 signaling pathway[6]. Conversely, pro-inflammatory signals can activate other STAT proteins, such as STAT3, contributing to the inflammatory response[5].
The interplay between these pathways is complex and often involves crosstalk. For example, the Transforming Growth Factor-beta (TGF-β) signaling pathway, a known regulator of inflammation, can be modulated by other signaling molecules and receptors[5][7].
Below are Graphviz diagrams illustrating these key signaling pathways.
Caption: TLR4 Signaling Pathway in Macrophages.
Caption: MAPK Signaling Pathway in Macrophages.
Experimental Protocols for Studying Macrophage Inflammatory Response
A variety of in vitro and in vivo experimental models are utilized to investigate the effects of compounds on macrophage inflammatory responses.
In Vitro Assays
1. Macrophage Culture and Differentiation:
-
Cell Lines: Commonly used macrophage-like cell lines include murine RAW 264.7 and human THP-1 cells. THP-1 cells are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cell (PBMC)-derived macrophages from humans provide a more physiologically relevant model.
2. Pro-inflammatory Stimulation:
-
Macrophages are typically stimulated with LPS (a TLR4 agonist) to induce a pro-inflammatory response. Other stimuli include interferon-gamma (IFN-γ) or cocktails of pro-inflammatory cytokines.
3. Measurement of Inflammatory Mediators:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of inflammatory genes.
-
Western Blotting: Detects the protein levels and phosphorylation status of key signaling molecules (e.g., p-p65, p-p38).
-
Nitric Oxide (NO) Assay: The Griess assay is commonly used to measure the production of nitric oxide, a key inflammatory mediator produced by M1 macrophages.
Below is a generalized experimental workflow for in vitro studies.
Caption: In Vitro Experimental Workflow.
Quantitative Data Presentation
To facilitate the comparison of experimental results, quantitative data should be summarized in clearly structured tables. Below is a template for presenting data from in vitro studies.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) | Tnf mRNA (fold change) | p-p65/p65 (ratio) |
| Control | |||||
| LPS | |||||
| LPS + Compound X (Dose 1) | |||||
| LPS + Compound X (Dose 2) |
Conclusion
The study of macrophage inflammatory responses is a dynamic and evolving field. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are essential for the identification and characterization of novel anti-inflammatory agents. While specific data on "this compound" is not currently available, the principles and techniques described in this guide provide a solid foundation for investigating the potential immunomodulatory effects of any new chemical entity on macrophage function. Future research in this area will undoubtedly continue to uncover new therapeutic targets for the treatment of a wide range of inflammatory diseases.
References
- 1. Macrophage Activation: Role of Toll-like Receptors, Nitric Oxide, and Nuclear Factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages: shapes and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CD109, a master regulator of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CD109, a master regulator of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Efficacy of (R)-KT109 in a Rat Model of Neuropathic Pain
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage or a dysfunctional nervous system, remains a significant clinical challenge with limited effective treatments.[1] It is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). The development of novel analgesics requires robust preclinical evaluation in relevant animal models. This application note details a comprehensive in vivo protocol to assess the therapeutic potential of a novel compound, (R)-KT109, in the Spared Nerve Injury (SNI) rat model of neuropathic pain. The protocol outlines the surgical procedure, behavioral assessments for mechanical allodynia and thermal hyperalgesia, and a proposed data analysis and presentation framework.
Objective
To evaluate the analgesic efficacy of this compound in attenuating mechanical allodynia and thermal hyperalgesia in a rat model of surgically induced neuropathic pain.
Experimental Protocols
Animals
-
Species: Male Sprague Dawley rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Spared Nerve Injury (SNI) Surgical Model
The SNI model is utilized to induce persistent peripheral neuropathic pain.[2][3]
-
Anesthesia: Induce anesthesia using isoflurane (B1672236) (2-3% in oxygen).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize the skin over the lateral surface of the left thigh.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[2][4]
-
Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves with a 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[4]
-
Take extreme care to ensure the sural nerve remains untouched and undamaged.[4]
-
For the sham control group, expose the sciatic nerve and its branches without any ligation or transection.[2]
-
Close the muscle layer and skin with sutures or wound clips.
-
-
Post-Operative Care: Administer post-operative analgesics as per IACUC guidelines for 48 hours, ensuring they do not interfere with the development of neuropathic pain. Monitor animals for signs of infection or distress. Behavioral testing should commence after a recovery period of 7-14 days to allow for the full development of neuropathic pain symptoms.
Drug Administration
-
Compound: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO).
-
Groups:
-
Sham + Vehicle
-
SNI + Vehicle
-
SNI + this compound (Low Dose, e.g., 10 mg/kg)
-
SNI + this compound (Medium Dose, e.g., 30 mg/kg)
-
SNI + this compound (High Dose, e.g., 100 mg/kg)
-
SNI + Positive Control (e.g., Gabapentin, 100 mg/kg)
-
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the compound's properties.
-
Dosing Schedule: Administer daily for 14 consecutive days, starting on post-operative day 7.
Behavioral Testing
Conduct all behavioral tests before drug administration on testing days to assess the compound's peak effect. Animals should be habituated to the testing environment and equipment for at least 3 days before baseline measurements are taken.[5][6]
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[6][7]
-
Apparatus: Electronic von Frey anesthesiometer or a set of calibrated von Frey filaments.
-
Procedure:
-
Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.
-
Apply the von Frey filament or the electronic probe perpendicularly to the lateral plantar surface of the ipsilateral (injured) hind paw.[7]
-
Gradually increase the force until the rat exhibits a clear withdrawal response (lifting, shaking, or licking the paw).
-
Record the force in grams (g) at which the withdrawal occurs.
-
Repeat the measurement 3-5 times with at least a 5-minute interval between stimulations and calculate the mean withdrawal threshold.[5]
-
-
Testing Schedule: Perform measurements at baseline (before surgery), and on post-operative days 7, 14, and 21.
This test measures the latency of paw withdrawal in response to a radiant heat source.[8][9][10]
-
Apparatus: Plantar test apparatus (Hargreaves' apparatus).
-
Procedure:
-
Place rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
Position a mobile radiant heat source underneath the glass floor, directly aimed at the plantar surface of the ipsilateral hind paw.[9]
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record the withdrawal latency in seconds (s).
-
A cut-off time (typically 20-30 seconds) must be set to prevent tissue damage.[11]
-
Perform 3-5 measurements for each paw, with a 5-minute interval between trials, and calculate the mean latency.[11]
-
-
Testing Schedule: Perform measurements at baseline (before surgery), and on post-operative days 7, 14, and 21.
Data Presentation
Quantitative data from behavioral tests should be summarized in tables for clear comparison between treatment groups over time.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 | Post-Op Day 21 |
|---|---|---|---|---|
| Sham + Vehicle | 14.8 ± 1.2 | 14.5 ± 1.5 | 14.7 ± 1.3 | 14.6 ± 1.4 |
| SNI + Vehicle | 15.0 ± 1.3 | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.4 ± 0.7 |
| SNI + this compound (10 mg/kg) | 14.9 ± 1.1 | 3.6 ± 0.4 | 6.8 ± 0.9* | 7.1 ± 1.0* |
| SNI + this compound (30 mg/kg) | 15.1 ± 1.4 | 3.4 ± 0.6 | 10.5 ± 1.2** | 11.2 ± 1.5** |
| SNI + this compound (100 mg/kg) | 14.8 ± 1.2 | 3.5 ± 0.5 | 13.8 ± 1.4*** | 14.0 ± 1.6*** |
| SNI + Gabapentin (100 mg/kg) | 15.2 ± 1.3 | 3.3 ± 0.7 | 12.5 ± 1.1** | 12.9 ± 1.3** |
Data are presented as Mean ± SEM. Statistical analysis (e.g., Two-way ANOVA followed by Bonferroni's post-hoc test) would be performed to determine significance. *p<0.05, **p<0.01, ***p<0.001 compared to SNI + Vehicle.
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 | Post-Op Day 21 |
|---|---|---|---|---|
| Sham + Vehicle | 10.5 ± 0.8 | 10.3 ± 0.9 | 10.6 ± 0.7 | 10.4 ± 0.8 |
| SNI + Vehicle | 10.7 ± 0.9 | 4.2 ± 0.4 | 4.0 ± 0.5 | 4.1 ± 0.6 |
| SNI + this compound (10 mg/kg) | 10.6 ± 0.7 | 4.3 ± 0.5 | 6.1 ± 0.6* | 6.5 ± 0.7* |
| SNI + this compound (30 mg/kg) | 10.8 ± 0.8 | 4.1 ± 0.4 | 8.2 ± 0.9** | 8.5 ± 1.0** |
| SNI + this compound (100 mg/kg) | 10.5 ± 0.9 | 4.2 ± 0.6 | 9.9 ± 1.0*** | 10.1 ± 1.1*** |
| SNI + Gabapentin (100 mg/kg) | 10.9 ± 1.0 | 4.0 ± 0.5 | 9.1 ± 0.8** | 9.4 ± 0.9** |
Data are presented as Mean ± SEM. Statistical analysis would be performed to determine significance. *p<0.05, **p<0.01, ***p<0.001 compared to SNI + Vehicle.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo study of this compound.
Hypothetical Signaling Pathway for this compound Action
Neuropathic pain involves complex signaling cascades that lead to neuronal hyperexcitability.[12] Key pathways include the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, which are activated following nerve injury and contribute to central sensitization.[12] The diagram below illustrates a hypothetical mechanism where this compound inhibits these pro-nociceptive pathways.
Caption: this compound hypothetically inhibits pro-nociceptive signaling.
References
- 1. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Inhibition of SARM1 Reduces Neuropathic Pain in a Spared Nerve Injury Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 8. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Application Note: In Vivo Efficacy of (R)-KT109 in a Rat Model of Neuropathic Pain
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage or a dysfunctional nervous system, remains a significant clinical challenge with limited effective treatments.[1] It is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). The development of novel analgesics requires robust preclinical evaluation in relevant animal models. This application note details a comprehensive in vivo protocol to assess the therapeutic potential of a novel compound, (R)-KT109, in the Spared Nerve Injury (SNI) rat model of neuropathic pain. The protocol outlines the surgical procedure, behavioral assessments for mechanical allodynia and thermal hyperalgesia, and a proposed data analysis and presentation framework.
Objective
To evaluate the analgesic efficacy of this compound in attenuating mechanical allodynia and thermal hyperalgesia in a rat model of surgically induced neuropathic pain.
Experimental Protocols
Animals
-
Species: Male Sprague Dawley rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Spared Nerve Injury (SNI) Surgical Model
The SNI model is utilized to induce persistent peripheral neuropathic pain.[2][3]
-
Anesthesia: Induce anesthesia using isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize the skin over the lateral surface of the left thigh.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[2][4]
-
Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves with a 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[4]
-
Take extreme care to ensure the sural nerve remains untouched and undamaged.[4]
-
For the sham control group, expose the sciatic nerve and its branches without any ligation or transection.[2]
-
Close the muscle layer and skin with sutures or wound clips.
-
-
Post-Operative Care: Administer post-operative analgesics as per IACUC guidelines for 48 hours, ensuring they do not interfere with the development of neuropathic pain. Monitor animals for signs of infection or distress. Behavioral testing should commence after a recovery period of 7-14 days to allow for the full development of neuropathic pain symptoms.
Drug Administration
-
Compound: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO).
-
Groups:
-
Sham + Vehicle
-
SNI + Vehicle
-
SNI + this compound (Low Dose, e.g., 10 mg/kg)
-
SNI + this compound (Medium Dose, e.g., 30 mg/kg)
-
SNI + this compound (High Dose, e.g., 100 mg/kg)
-
SNI + Positive Control (e.g., Gabapentin, 100 mg/kg)
-
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the compound's properties.
-
Dosing Schedule: Administer daily for 14 consecutive days, starting on post-operative day 7.
Behavioral Testing
Conduct all behavioral tests before drug administration on testing days to assess the compound's peak effect. Animals should be habituated to the testing environment and equipment for at least 3 days before baseline measurements are taken.[5][6]
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[6][7]
-
Apparatus: Electronic von Frey anesthesiometer or a set of calibrated von Frey filaments.
-
Procedure:
-
Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.
-
Apply the von Frey filament or the electronic probe perpendicularly to the lateral plantar surface of the ipsilateral (injured) hind paw.[7]
-
Gradually increase the force until the rat exhibits a clear withdrawal response (lifting, shaking, or licking the paw).
-
Record the force in grams (g) at which the withdrawal occurs.
-
Repeat the measurement 3-5 times with at least a 5-minute interval between stimulations and calculate the mean withdrawal threshold.[5]
-
-
Testing Schedule: Perform measurements at baseline (before surgery), and on post-operative days 7, 14, and 21.
This test measures the latency of paw withdrawal in response to a radiant heat source.[8][9][10]
-
Apparatus: Plantar test apparatus (Hargreaves' apparatus).
-
Procedure:
-
Place rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
Position a mobile radiant heat source underneath the glass floor, directly aimed at the plantar surface of the ipsilateral hind paw.[9]
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record the withdrawal latency in seconds (s).
-
A cut-off time (typically 20-30 seconds) must be set to prevent tissue damage.[11]
-
Perform 3-5 measurements for each paw, with a 5-minute interval between trials, and calculate the mean latency.[11]
-
-
Testing Schedule: Perform measurements at baseline (before surgery), and on post-operative days 7, 14, and 21.
Data Presentation
Quantitative data from behavioral tests should be summarized in tables for clear comparison between treatment groups over time.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 | Post-Op Day 21 |
|---|---|---|---|---|
| Sham + Vehicle | 14.8 ± 1.2 | 14.5 ± 1.5 | 14.7 ± 1.3 | 14.6 ± 1.4 |
| SNI + Vehicle | 15.0 ± 1.3 | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.4 ± 0.7 |
| SNI + this compound (10 mg/kg) | 14.9 ± 1.1 | 3.6 ± 0.4 | 6.8 ± 0.9* | 7.1 ± 1.0* |
| SNI + this compound (30 mg/kg) | 15.1 ± 1.4 | 3.4 ± 0.6 | 10.5 ± 1.2** | 11.2 ± 1.5** |
| SNI + this compound (100 mg/kg) | 14.8 ± 1.2 | 3.5 ± 0.5 | 13.8 ± 1.4*** | 14.0 ± 1.6*** |
| SNI + Gabapentin (100 mg/kg) | 15.2 ± 1.3 | 3.3 ± 0.7 | 12.5 ± 1.1** | 12.9 ± 1.3** |
Data are presented as Mean ± SEM. Statistical analysis (e.g., Two-way ANOVA followed by Bonferroni's post-hoc test) would be performed to determine significance. *p<0.05, **p<0.01, ***p<0.001 compared to SNI + Vehicle.
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 | Post-Op Day 21 |
|---|---|---|---|---|
| Sham + Vehicle | 10.5 ± 0.8 | 10.3 ± 0.9 | 10.6 ± 0.7 | 10.4 ± 0.8 |
| SNI + Vehicle | 10.7 ± 0.9 | 4.2 ± 0.4 | 4.0 ± 0.5 | 4.1 ± 0.6 |
| SNI + this compound (10 mg/kg) | 10.6 ± 0.7 | 4.3 ± 0.5 | 6.1 ± 0.6* | 6.5 ± 0.7* |
| SNI + this compound (30 mg/kg) | 10.8 ± 0.8 | 4.1 ± 0.4 | 8.2 ± 0.9** | 8.5 ± 1.0** |
| SNI + this compound (100 mg/kg) | 10.5 ± 0.9 | 4.2 ± 0.6 | 9.9 ± 1.0*** | 10.1 ± 1.1*** |
| SNI + Gabapentin (100 mg/kg) | 10.9 ± 1.0 | 4.0 ± 0.5 | 9.1 ± 0.8** | 9.4 ± 0.9** |
Data are presented as Mean ± SEM. Statistical analysis would be performed to determine significance. *p<0.05, **p<0.01, ***p<0.001 compared to SNI + Vehicle.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo study of this compound.
Hypothetical Signaling Pathway for this compound Action
Neuropathic pain involves complex signaling cascades that lead to neuronal hyperexcitability.[12] Key pathways include the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, which are activated following nerve injury and contribute to central sensitization.[12] The diagram below illustrates a hypothetical mechanism where this compound inhibits these pro-nociceptive pathways.
Caption: this compound hypothetically inhibits pro-nociceptive signaling.
References
- 1. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Inhibition of SARM1 Reduces Neuropathic Pain in a Spared Nerve Injury Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 8. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Application Notes and Protocols for (R)-KT109 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase (B570770) β (DAGLβ) and also exhibits inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6).[1] These enzymes are key players in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis and degradation of 2-arachidonoylglycerol (B1664049) (2-AG), a critical endogenous cannabinoid that modulates a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation. The ability of this compound to modulate the levels of 2-AG and its downstream metabolites makes it a valuable tool for investigating the role of the endocannabinoid system in various cellular processes and a potential therapeutic agent.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in achieving consistent and reproducible results.
Data Presentation
| Target/Cell Line | Assay Type | Inhibitory Concentration (IC50) | Effective Concentration | Notes |
| Diacylglycerol Lipase β (DAGLβ) | Enzymatic Assay | 0.79 nM[1] | - | Potent and selective inhibition of the primary target. |
| α/β-Hydrolase Domain-Containing Protein 6 (ABHD6) | Enzymatic Assay | 2.51 nM[1] | - | Significant off-target inhibition to be considered in experimental design. |
| Diacylglycerol Lipase α (DAGLα) | Enzymatic Assay | 25.12 nM[1] | - | This compound is more potent against DAGLβ than DAGLα. |
| Neuro 2A (Neuroblastoma) | 2-AG Level Reduction | - | 50 nM | Marked reduction in cellular 2-AG levels. |
| PC3 (Prostate Cancer) | 2-AG Level Reduction | - | 100 nM | Marked reduction in cellular 2-AG levels. |
| Mouse Peritoneal Macrophages | 2-AG & Eicosanoid Reduction | - | Not Specified | Lowers 2-AG, arachidonic acid, and eicosanoids. |
Signaling Pathway
This compound exerts its effects by primarily targeting the endocannabinoid signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention for this compound.
Caption: Signaling pathway of this compound action.
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound solid compound (crystalline solid)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume of the stock solution. A 10 mM stock solution is a common starting point for small molecule inhibitors.
-
Calculate the mass of this compound required. The molecular weight of this compound is 422.5 g/mol .[1]
-
Calculation for 1 mL of 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 422.5 g/mol = 0.004225 g = 4.225 mg
-
-
-
Weigh the this compound. In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the calculated amount of this compound.
-
Dissolve in DMSO. Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).
-
Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1] The solid compound is stable for at least 4 years at -20°C.[1]
Note on Solubility: this compound is soluble in DMSO and DMF at a concentration of 10 mg/mL.[1]
II. Experimental Workflow for Cell Treatment
The following diagram outlines a general workflow for treating cultured cells with this compound.
Caption: Experimental workflow for cell treatment.
III. Detailed Protocol for Treating Adherent Cells with this compound
Materials:
-
Cultured adherent cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
Sterile multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 50-70%) at the time of treatment. This needs to be optimized for each cell line.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested and processed for various downstream assays, such as:
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, XTT, or CellTiter-Glo®) to determine the effect of this compound on cell proliferation and survival.
-
Western Blotting: to analyze changes in protein expression levels in relevant signaling pathways.
-
Quantitative PCR (qPCR): to measure changes in gene expression.
-
Lipidomics: to quantify changes in 2-AG and other lipid metabolites.
-
-
Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is recommended to handle it with standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's product information and safety data sheets for the most up-to-date information.
References
Application Notes and Protocols for (R)-KT109 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ) and also exhibits inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6).[1] These enzymes are key players in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis and degradation of 2-arachidonoylglycerol (2-AG), a critical endogenous cannabinoid that modulates a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation. The ability of this compound to modulate the levels of 2-AG and its downstream metabolites makes it a valuable tool for investigating the role of the endocannabinoid system in various cellular processes and a potential therapeutic agent.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in achieving consistent and reproducible results.
Data Presentation
| Target/Cell Line | Assay Type | Inhibitory Concentration (IC50) | Effective Concentration | Notes |
| Diacylglycerol Lipase β (DAGLβ) | Enzymatic Assay | 0.79 nM[1] | - | Potent and selective inhibition of the primary target. |
| α/β-Hydrolase Domain-Containing Protein 6 (ABHD6) | Enzymatic Assay | 2.51 nM[1] | - | Significant off-target inhibition to be considered in experimental design. |
| Diacylglycerol Lipase α (DAGLα) | Enzymatic Assay | 25.12 nM[1] | - | This compound is more potent against DAGLβ than DAGLα. |
| Neuro 2A (Neuroblastoma) | 2-AG Level Reduction | - | 50 nM | Marked reduction in cellular 2-AG levels. |
| PC3 (Prostate Cancer) | 2-AG Level Reduction | - | 100 nM | Marked reduction in cellular 2-AG levels. |
| Mouse Peritoneal Macrophages | 2-AG & Eicosanoid Reduction | - | Not Specified | Lowers 2-AG, arachidonic acid, and eicosanoids. |
Signaling Pathway
This compound exerts its effects by primarily targeting the endocannabinoid signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention for this compound.
Caption: Signaling pathway of this compound action.
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound solid compound (crystalline solid)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume of the stock solution. A 10 mM stock solution is a common starting point for small molecule inhibitors.
-
Calculate the mass of this compound required. The molecular weight of this compound is 422.5 g/mol .[1]
-
Calculation for 1 mL of 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 422.5 g/mol = 0.004225 g = 4.225 mg
-
-
-
Weigh the this compound. In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the calculated amount of this compound.
-
Dissolve in DMSO. Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).
-
Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1] The solid compound is stable for at least 4 years at -20°C.[1]
Note on Solubility: this compound is soluble in DMSO and DMF at a concentration of 10 mg/mL.[1]
II. Experimental Workflow for Cell Treatment
The following diagram outlines a general workflow for treating cultured cells with this compound.
Caption: Experimental workflow for cell treatment.
III. Detailed Protocol for Treating Adherent Cells with this compound
Materials:
-
Cultured adherent cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
Sterile multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 50-70%) at the time of treatment. This needs to be optimized for each cell line.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested and processed for various downstream assays, such as:
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, XTT, or CellTiter-Glo®) to determine the effect of this compound on cell proliferation and survival.
-
Western Blotting: to analyze changes in protein expression levels in relevant signaling pathways.
-
Quantitative PCR (qPCR): to measure changes in gene expression.
-
Lipidomics: to quantify changes in 2-AG and other lipid metabolites.
-
-
Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is recommended to handle it with standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's product information and safety data sheets for the most up-to-date information.
References
Application Notes and Protocols: (R)-KT109 in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (R)-KT109, a potent and selective diacylglycerol lipase-β (DAGLβ) inhibitor, in dimethyl sulfoxide (B87167) (DMSO) for in vitro assays. Adherence to these guidelines is recommended to ensure accurate and reproducible results.
Introduction to this compound
This compound is a powerful and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ). It demonstrates significantly higher selectivity for DAGLβ over DAGLα, with an IC50 value of 42 nM for DAGLβ.[1] this compound also shows inhibitory activity against PLA2G7 (IC50=1 µM) but has negligible effects on FAAH, MGLL, ABHD11, and cPLA2.[1] Its mechanism of action involves the perturbation of a lipid network associated with inflammatory responses in macrophages, leading to a reduction in 2-Arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids.[1]
Quantitative Data Summary
The inhibitory activity of this compound against various enzymes is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target Enzyme | IC50 Value | Notes |
| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Potent and selective inhibition.[1] |
| Diacylglycerol Lipase-β (DAGLβ) | 0.79 nM | - |
| DAGLβ-mediated hydrolysis | 25.12 nM | Inhibition of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) hydrolysis.[2] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 nM | Also shows inhibitory activity.[2] |
| PLA2G7 | 1 µM | Inhibitory activity observed.[1] |
| FAAH, MGLL, ABHD11, cPLA2 | Negligible Activity | Highly selective against these enzymes.[1] |
Solubility and Stock Solution Preparation in DMSO
While a specific maximum solubility of this compound in DMSO is not publicly available, DMSO is a standard solvent for preparing high-concentration stock solutions of similar organic compounds for in vitro screening.[3][4] It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation. Note: As the molecular weight is not provided in the search results, a placeholder 'XXX.XX g/mol ' will be used. Researchers must use the actual molecular weight from the supplier's data sheet.
-
Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 * 0.001 * XXX.XX
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5][6][7]
-
Store the stock solution aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[5]
Storage and Stability:
-
Store the powdered form of this compound at -20°C for up to 3 years.[5]
-
In DMSO, store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]
-
Avoid repeated freeze-thaw cycles.[5][6][7] While some studies show stability of compounds in DMSO after multiple freeze-thaw cycles, it is a best practice to minimize them.[6][7]
Experimental Protocols: In Vitro Assays
Protocol for Preparing Working Solutions for Cell-Based Assays:
Objective: To dilute the high-concentration DMSO stock solution to final working concentrations for treating cells in culture, ensuring the final DMSO concentration is non-toxic to the cells.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]
-
Maintain a final DMSO concentration of <0.5% in the cell culture medium to avoid cytotoxicity.[5] Some cell lines may be more sensitive, so it is advisable to run a DMSO vehicle control to assess its effect.
-
Include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the experimental wells.[5]
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-KT109 in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (R)-KT109, a potent and selective diacylglycerol lipase-β (DAGLβ) inhibitor, in dimethyl sulfoxide (DMSO) for in vitro assays. Adherence to these guidelines is recommended to ensure accurate and reproducible results.
Introduction to this compound
This compound is a powerful and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ). It demonstrates significantly higher selectivity for DAGLβ over DAGLα, with an IC50 value of 42 nM for DAGLβ.[1] this compound also shows inhibitory activity against PLA2G7 (IC50=1 µM) but has negligible effects on FAAH, MGLL, ABHD11, and cPLA2.[1] Its mechanism of action involves the perturbation of a lipid network associated with inflammatory responses in macrophages, leading to a reduction in 2-Arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids.[1]
Quantitative Data Summary
The inhibitory activity of this compound against various enzymes is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target Enzyme | IC50 Value | Notes |
| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Potent and selective inhibition.[1] |
| Diacylglycerol Lipase-β (DAGLβ) | 0.79 nM | - |
| DAGLβ-mediated hydrolysis | 25.12 nM | Inhibition of 1-stearoyl-2-arachidonoyl-sn-glycerol hydrolysis.[2] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 nM | Also shows inhibitory activity.[2] |
| PLA2G7 | 1 µM | Inhibitory activity observed.[1] |
| FAAH, MGLL, ABHD11, cPLA2 | Negligible Activity | Highly selective against these enzymes.[1] |
Solubility and Stock Solution Preparation in DMSO
While a specific maximum solubility of this compound in DMSO is not publicly available, DMSO is a standard solvent for preparing high-concentration stock solutions of similar organic compounds for in vitro screening.[3][4] It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation. Note: As the molecular weight is not provided in the search results, a placeholder 'XXX.XX g/mol ' will be used. Researchers must use the actual molecular weight from the supplier's data sheet.
-
Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 * 0.001 * XXX.XX
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5][6][7]
-
Store the stock solution aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[5]
Storage and Stability:
-
Store the powdered form of this compound at -20°C for up to 3 years.[5]
-
In DMSO, store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]
-
Avoid repeated freeze-thaw cycles.[5][6][7] While some studies show stability of compounds in DMSO after multiple freeze-thaw cycles, it is a best practice to minimize them.[6][7]
Experimental Protocols: In Vitro Assays
Protocol for Preparing Working Solutions for Cell-Based Assays:
Objective: To dilute the high-concentration DMSO stock solution to final working concentrations for treating cells in culture, ensuring the final DMSO concentration is non-toxic to the cells.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]
-
Maintain a final DMSO concentration of <0.5% in the cell culture medium to avoid cytotoxicity.[5] Some cell lines may be more sensitive, so it is advisable to run a DMSO vehicle control to assess its effect.
-
Include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the experimental wells.[5]
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Activity-Based Protein Profiling (ABPP) Using (R)-KT109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1][2] This method utilizes active site-directed chemical probes to covalently label active enzymes, allowing for their identification and quantification.[3][4] Competitive ABPP is an extension of this technique that enables the characterization of inhibitor potency and selectivity by measuring the ability of a compound to compete with a broad-spectrum activity-based probe for binding to an enzyme's active site.[4][5]
This document provides detailed application notes and protocols for the use of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ) and α/β-hydrolase domain-containing 6 (ABHD6), in a competitive ABPP assay. These enzymes are key players in the endocannabinoid signaling pathway, regulating the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[6] The provided protocols are designed for both gel-based and mass spectrometry-based analysis, offering flexibility for various research needs.
This compound: A Selective Serine Hydrolase Inhibitor
This compound is a valuable tool for studying the roles of DAGLβ and ABHD6 in health and disease. Its high potency and selectivity make it a suitable candidate for competitive ABPP experiments aimed at identifying its on-target and off-target interactions within the serine hydrolase superfamily.
Table 1: In Vitro Potency of this compound Against Primary Targets
| Target | IC50 (nM) | Assay Type |
| Diacylglycerol Lipase-β (DAGLβ) | 42 | Competitive ABPP |
| α/β-hydrolase domain-containing 6 (ABHD6) | ~30 | Competitive ABPP |
Signaling Pathways of DAGLβ and ABHD6
Both DAGLβ and ABHD6 are integral to the regulation of endocannabinoid signaling. DAGLβ is a primary producer of 2-AG, a key endocannabinoid that activates cannabinoid receptors CB1 and CB2.[6] ABHD6, on the other hand, contributes to the degradation of 2-AG, thereby modulating its signaling activity.[7][8] Dysregulation of this pathway has been implicated in various physiological and pathological processes, including neurotransmission, inflammation, and cancer.
Figure 1: Simplified signaling pathway of DAGLβ and ABHD6 in the context of endocannabinoid synthesis and degradation, and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for conducting a competitive ABPP experiment with this compound. It is recommended to optimize probe and inhibitor concentrations, as well as incubation times, for each specific experimental system.
General Experimental Workflow
The overall workflow for a competitive ABPP experiment is as follows:
Figure 2: General experimental workflow for competitive ABPP.
Protocol 1: Gel-Based Competitive ABPP
This protocol is suitable for rapid screening and visualization of on-target and off-target activities of this compound.
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe with a fluorescent tag (e.g., FP-Rhodamine)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in DPBS at a protein concentration of 1-2 mg/mL.
-
Competitive Inhibition: In separate microcentrifuge tubes, pre-incubate 50 µL of the proteome with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the fluorescently tagged activity-based probe to each tube at a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Quenching and Sample Preparation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to DAGLβ, ABHD6, and other potential off-targets. A decrease in band intensity in the this compound-treated samples compared to the vehicle control indicates inhibition.
Protocol 2: Mass Spectrometry-Based Competitive ABPP for Off-Target Profiling
This protocol provides a more comprehensive and quantitative analysis of the off-target profile of this compound.
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe with a biotin tag (e.g., FP-Biotin)
-
DPBS
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide
-
Trypsin
-
LC-MS/MS instrument and analysis software
Procedure:
-
Proteome Preparation and Competitive Inhibition: Follow steps 1 and 2 from the gel-based protocol.
-
Probe Labeling: Add the biotinylated activity-based probe to each tube at a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Protein Precipitation and Solubilization: Precipitate the proteins using cold acetone. Resuspend the protein pellet in 8 M urea.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the samples and incubate to capture the biotin-labeled proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a trypsin-containing buffer and incubate overnight at 37°C to digest the captured proteins.
-
LC-MS/MS Analysis: Collect the tryptic peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides from the captured proteins. The relative abundance of peptides from serine hydrolases in the this compound-treated sample compared to the vehicle control will reveal the on- and off-target inhibition profile.
Data Presentation
The quantitative data obtained from competitive ABPP experiments should be summarized in tables for clear comparison.
Table 2: Off-Target Profile of this compound in a Mouse Brain Proteome (Example Data)
| Protein | UniProt ID | % Inhibition at 1 µM this compound | IC50 (nM) |
| DAGLβ | Q8NCT9 | >95% | 42 |
| ABHD6 | Q8BG28 | >95% | ~30 |
| FAAH | O08923 | <10% | >10,000 |
| MGLL | Q99P83 | <5% | >10,000 |
| LYPLA1 | O46647 | 15% | >5,000 |
| LYPLA2 | P54763 | 12% | >5,000 |
| Data is illustrative and may not represent actual experimental results. |
Logical Relationships in Competitive ABPP
The core principle of competitive ABPP is the competition between the inhibitor and the activity-based probe for the enzyme's active site. This relationship can be visualized as follows:
Figure 3: Logical relationship in a competitive ABPP experiment.
Conclusion
The use of this compound in a competitive ABPP assay provides a robust method for investigating the functional roles of DAGLβ and ABHD6 and for assessing the selectivity of this inhibitor across the proteome. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively employ this powerful technique in their drug discovery and chemical biology research.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 4. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Activity-Based Protein Profiling (ABPP) Using (R)-KT109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1][2] This method utilizes active site-directed chemical probes to covalently label active enzymes, allowing for their identification and quantification.[3][4] Competitive ABPP is an extension of this technique that enables the characterization of inhibitor potency and selectivity by measuring the ability of a compound to compete with a broad-spectrum activity-based probe for binding to an enzyme's active site.[4][5]
This document provides detailed application notes and protocols for the use of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ) and α/β-hydrolase domain-containing 6 (ABHD6), in a competitive ABPP assay. These enzymes are key players in the endocannabinoid signaling pathway, regulating the levels of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[6] The provided protocols are designed for both gel-based and mass spectrometry-based analysis, offering flexibility for various research needs.
This compound: A Selective Serine Hydrolase Inhibitor
This compound is a valuable tool for studying the roles of DAGLβ and ABHD6 in health and disease. Its high potency and selectivity make it a suitable candidate for competitive ABPP experiments aimed at identifying its on-target and off-target interactions within the serine hydrolase superfamily.
Table 1: In Vitro Potency of this compound Against Primary Targets
| Target | IC50 (nM) | Assay Type |
| Diacylglycerol Lipase-β (DAGLβ) | 42 | Competitive ABPP |
| α/β-hydrolase domain-containing 6 (ABHD6) | ~30 | Competitive ABPP |
Signaling Pathways of DAGLβ and ABHD6
Both DAGLβ and ABHD6 are integral to the regulation of endocannabinoid signaling. DAGLβ is a primary producer of 2-AG, a key endocannabinoid that activates cannabinoid receptors CB1 and CB2.[6] ABHD6, on the other hand, contributes to the degradation of 2-AG, thereby modulating its signaling activity.[7][8] Dysregulation of this pathway has been implicated in various physiological and pathological processes, including neurotransmission, inflammation, and cancer.
Figure 1: Simplified signaling pathway of DAGLβ and ABHD6 in the context of endocannabinoid synthesis and degradation, and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for conducting a competitive ABPP experiment with this compound. It is recommended to optimize probe and inhibitor concentrations, as well as incubation times, for each specific experimental system.
General Experimental Workflow
The overall workflow for a competitive ABPP experiment is as follows:
Figure 2: General experimental workflow for competitive ABPP.
Protocol 1: Gel-Based Competitive ABPP
This protocol is suitable for rapid screening and visualization of on-target and off-target activities of this compound.
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe with a fluorescent tag (e.g., FP-Rhodamine)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in DPBS at a protein concentration of 1-2 mg/mL.
-
Competitive Inhibition: In separate microcentrifuge tubes, pre-incubate 50 µL of the proteome with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the fluorescently tagged activity-based probe to each tube at a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Quenching and Sample Preparation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to DAGLβ, ABHD6, and other potential off-targets. A decrease in band intensity in the this compound-treated samples compared to the vehicle control indicates inhibition.
Protocol 2: Mass Spectrometry-Based Competitive ABPP for Off-Target Profiling
This protocol provides a more comprehensive and quantitative analysis of the off-target profile of this compound.
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe with a biotin (B1667282) tag (e.g., FP-Biotin)
-
DPBS
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide
-
Trypsin
-
LC-MS/MS instrument and analysis software
Procedure:
-
Proteome Preparation and Competitive Inhibition: Follow steps 1 and 2 from the gel-based protocol.
-
Probe Labeling: Add the biotinylated activity-based probe to each tube at a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Protein Precipitation and Solubilization: Precipitate the proteins using cold acetone. Resuspend the protein pellet in 8 M urea.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the samples and incubate to capture the biotin-labeled proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a trypsin-containing buffer and incubate overnight at 37°C to digest the captured proteins.
-
LC-MS/MS Analysis: Collect the tryptic peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides from the captured proteins. The relative abundance of peptides from serine hydrolases in the this compound-treated sample compared to the vehicle control will reveal the on- and off-target inhibition profile.
Data Presentation
The quantitative data obtained from competitive ABPP experiments should be summarized in tables for clear comparison.
Table 2: Off-Target Profile of this compound in a Mouse Brain Proteome (Example Data)
| Protein | UniProt ID | % Inhibition at 1 µM this compound | IC50 (nM) |
| DAGLβ | Q8NCT9 | >95% | 42 |
| ABHD6 | Q8BG28 | >95% | ~30 |
| FAAH | O08923 | <10% | >10,000 |
| MGLL | Q99P83 | <5% | >10,000 |
| LYPLA1 | O46647 | 15% | >5,000 |
| LYPLA2 | P54763 | 12% | >5,000 |
| Data is illustrative and may not represent actual experimental results. |
Logical Relationships in Competitive ABPP
The core principle of competitive ABPP is the competition between the inhibitor and the activity-based probe for the enzyme's active site. This relationship can be visualized as follows:
Figure 3: Logical relationship in a competitive ABPP experiment.
Conclusion
The use of this compound in a competitive ABPP assay provides a robust method for investigating the functional roles of DAGLβ and ABHD6 and for assessing the selectivity of this inhibitor across the proteome. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively employ this powerful technique in their drug discovery and chemical biology research.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 4. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-KT109 Administration in a Chronic Constrictive Injury (CCI) Model for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), in a rat model of chronic constrictive injury (CCI). The CCI model is a widely used preclinical model of neuropathic pain, and this compound has shown efficacy in reversing allodynia in this model.
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge. The endocannabinoid system, particularly the production of 2-arachidonoylglycerol (2-AG), has been implicated in the pathophysiology of neuropathic pain. Diacylglycerol lipase-β (DAGLβ) is a key enzyme responsible for the synthesis of 2-AG. This compound is the R-enantiomer of KT109, a potent and selective inhibitor of DAGLβ, with an IC50 of 0.79 nM[1]. By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and eicosanoids, which are involved in inflammatory and pain signaling. Preclinical studies have demonstrated that KT109, administered intraperitoneally at a dose of 40 mg/kg, can reverse allodynia in the CCI model of neuropathic pain[2].
These notes provide detailed protocols for researchers to investigate the therapeutic potential of this compound in the CCI model.
Data Presentation
The following table summarizes hypothetical quantitative data for key outcome measures in a study evaluating the effect of this compound in the CCI model.
| Group | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Latency (s) - Day 7 Post-CCI |
| Sham + Vehicle | 14.5 ± 1.2 | 18.2 ± 1.5 |
| CCI + Vehicle | 4.2 ± 0.8 | 7.5 ± 1.1 |
| CCI + this compound (10 mg/kg) | 7.8 ± 1.0 | 11.3 ± 1.3 |
| CCI + this compound (20 mg/kg) | 10.5 ± 1.1 | 14.8 ± 1.4 |
| CCI + this compound (40 mg/kg) | 13.1 ± 1.3 | 17.1 ± 1.6 |
*Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Chronic Constrictive Injury (CCI) Model Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the lateral aspect of the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
For sham-operated animals, expose the sciatic nerve as described above but do not place any ligatures.
-
Allow the animals to recover on a warming pad until they regain consciousness.
-
House the animals individually after surgery to prevent wound damage.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in the vehicle. A range of doses (e.g., 10, 20, and 40 mg/kg) should be prepared to determine a dose-response relationship. A 40 mg/kg dose has been shown to be effective for the racemic mixture KT109[2].
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The administration can be performed as a single dose for acute studies or as repeated doses for chronic studies. For chronic studies, daily administration starting from the day of surgery or a few days post-surgery is common.
-
Behavioral testing should be conducted at a consistent time point after drug administration (e.g., 30-60 minutes post-injection).
Behavioral Testing Protocols
a) Mechanical Allodynia: Von Frey Test
Materials:
-
Von Frey filaments of varying calibrated bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated wire mesh platform
Procedure:
-
Acclimate the animals to the testing environment by placing them in individual compartments on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with the filament of lower force and progressing to higher forces.
-
Each filament should be applied for 2-3 seconds with sufficient force to cause it to bend.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b) Thermal Hyperalgesia: Hargreaves Test
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures on a glass surface
Procedure:
-
Acclimate the animals to the testing apparatus by placing them in the plexiglass enclosures for at least 15-20 minutes.
-
Position the radiant heat source underneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements.
Visualizations
Caption: this compound inhibits DAGLβ, reducing 2-AG production and downstream inflammatory mediators.
Caption: Experimental workflow for evaluating this compound in the CCI model of neuropathic pain.
References
Application Notes and Protocols: (R)-KT109 Administration in a Chronic Constrictive Injury (CCI) Model for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), in a rat model of chronic constrictive injury (CCI). The CCI model is a widely used preclinical model of neuropathic pain, and this compound has shown efficacy in reversing allodynia in this model.
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge. The endocannabinoid system, particularly the production of 2-arachidonoylglycerol (B1664049) (2-AG), has been implicated in the pathophysiology of neuropathic pain. Diacylglycerol lipase-β (DAGLβ) is a key enzyme responsible for the synthesis of 2-AG. This compound is the R-enantiomer of KT109, a potent and selective inhibitor of DAGLβ, with an IC50 of 0.79 nM[1]. By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and eicosanoids, which are involved in inflammatory and pain signaling. Preclinical studies have demonstrated that KT109, administered intraperitoneally at a dose of 40 mg/kg, can reverse allodynia in the CCI model of neuropathic pain[2].
These notes provide detailed protocols for researchers to investigate the therapeutic potential of this compound in the CCI model.
Data Presentation
The following table summarizes hypothetical quantitative data for key outcome measures in a study evaluating the effect of this compound in the CCI model.
| Group | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Latency (s) - Day 7 Post-CCI |
| Sham + Vehicle | 14.5 ± 1.2 | 18.2 ± 1.5 |
| CCI + Vehicle | 4.2 ± 0.8 | 7.5 ± 1.1 |
| CCI + this compound (10 mg/kg) | 7.8 ± 1.0 | 11.3 ± 1.3 |
| CCI + this compound (20 mg/kg) | 10.5 ± 1.1 | 14.8 ± 1.4 |
| CCI + this compound (40 mg/kg) | 13.1 ± 1.3 | 17.1 ± 1.6 |
*Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Chronic Constrictive Injury (CCI) Model Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the lateral aspect of the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
For sham-operated animals, expose the sciatic nerve as described above but do not place any ligatures.
-
Allow the animals to recover on a warming pad until they regain consciousness.
-
House the animals individually after surgery to prevent wound damage.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in the vehicle. A range of doses (e.g., 10, 20, and 40 mg/kg) should be prepared to determine a dose-response relationship. A 40 mg/kg dose has been shown to be effective for the racemic mixture KT109[2].
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The administration can be performed as a single dose for acute studies or as repeated doses for chronic studies. For chronic studies, daily administration starting from the day of surgery or a few days post-surgery is common.
-
Behavioral testing should be conducted at a consistent time point after drug administration (e.g., 30-60 minutes post-injection).
Behavioral Testing Protocols
a) Mechanical Allodynia: Von Frey Test
Materials:
-
Von Frey filaments of varying calibrated bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated wire mesh platform
Procedure:
-
Acclimate the animals to the testing environment by placing them in individual compartments on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with the filament of lower force and progressing to higher forces.
-
Each filament should be applied for 2-3 seconds with sufficient force to cause it to bend.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b) Thermal Hyperalgesia: Hargreaves Test
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures on a glass surface
Procedure:
-
Acclimate the animals to the testing apparatus by placing them in the plexiglass enclosures for at least 15-20 minutes.
-
Position the radiant heat source underneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements.
Visualizations
Caption: this compound inhibits DAGLβ, reducing 2-AG production and downstream inflammatory mediators.
Caption: Experimental workflow for evaluating this compound in the CCI model of neuropathic pain.
References
Application Notes and Protocols for Investigating Inflammatory Pain in Rodent Models Using (R)-KT109
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-KT109, a selective inhibitor of diacylglycerol lipase (B570770) β (DAGLβ), to study inflammatory pain in rodent models. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of DAGLβ inhibition.
Introduction to this compound
This compound is a potent and selective inhibitor of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] In inflammatory conditions, DAGLβ activity is upregulated in immune cells, leading to increased production of 2-AG, which can be subsequently metabolized to arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2] By inhibiting DAGLβ, this compound reduces the levels of 2-AG, AA, and downstream inflammatory mediators, thereby mitigating inflammatory pain.[1][3]
Key Characteristics of this compound:
-
Mechanism of Action: Selective inhibitor of diacylglycerol lipase β (DAGLβ).[1]
-
Therapeutic Target: Inflammatory pain.
-
Reported Effects: Reduces levels of 2-AG, arachidonic acid, and eicosanoids; decreases the release of pro-inflammatory cytokines such as TNF-α.[1][3]
Signaling Pathway of this compound in Inflammatory Pain
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory and analgesic effects.
References
- 1. Contribution of diacylglycerol lipase β to pain after surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Inflammatory Pain in Rodent Models Using (R)-KT109
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-KT109, a selective inhibitor of diacylglycerol lipase β (DAGLβ), to study inflammatory pain in rodent models. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of DAGLβ inhibition.
Introduction to this compound
This compound is a potent and selective inhibitor of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] In inflammatory conditions, DAGLβ activity is upregulated in immune cells, leading to increased production of 2-AG, which can be subsequently metabolized to arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2] By inhibiting DAGLβ, this compound reduces the levels of 2-AG, AA, and downstream inflammatory mediators, thereby mitigating inflammatory pain.[1][3]
Key Characteristics of this compound:
-
Mechanism of Action: Selective inhibitor of diacylglycerol lipase β (DAGLβ).[1]
-
Therapeutic Target: Inflammatory pain.
-
Reported Effects: Reduces levels of 2-AG, arachidonic acid, and eicosanoids; decreases the release of pro-inflammatory cytokines such as TNF-α.[1][3]
Signaling Pathway of this compound in Inflammatory Pain
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory and analgesic effects.
References
- 1. Contribution of diacylglycerol lipase β to pain after surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Dose-Response Evaluation of (R)-KT109
Introduction
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid system responsible for the synthesis of 2-arachidonoylglycerol (2-AG).[1][2] DAGLβ activity is implicated in various physiological and pathological processes, including inflammation and pain.[1] this compound has demonstrated efficacy in preclinical models of inflammatory pain by reducing levels of 2-AG and downstream pro-inflammatory eicosanoids.[1] This application note provides a detailed framework for conducting in vivo dose-response studies to characterize the pharmacological effects of this compound, establish a therapeutic window, and identify optimal dosing regimens for future efficacy studies.
The primary objectives of these studies are to:
-
Determine the maximum tolerated dose (MTD) of this compound in a relevant rodent model.
-
Establish a dose-dependent relationship between this compound administration and target engagement (DAGLβ inhibition).
-
Correlate the dose of this compound with pharmacodynamic (PD) biomarker modulation in plasma and target tissues.
-
Evaluate the dose-response relationship for a key anti-inflammatory effect (e.g., reduction of TNF-α).
Experimental Design and Protocols
A comprehensive in vivo dose-response evaluation of this compound involves a multi-stage process, beginning with a dose-range finding study to determine the MTD, followed by a definitive dose-response study to assess pharmacokinetics (PK) and pharmacodynamics (PD).
Maximum Tolerated Dose (MTD) Study
The initial step is to establish a safe dose range for this compound. The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality in the animal model.[3]
Protocol: MTD_R-KT109_Mouse
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Randomly assign animals to 5 groups (n=3-5 mice per group), including a vehicle control group and four escalating dose groups of this compound.
-
Dose Selection: Based on existing data where doses up to 40 mg/kg have been used, a suggested starting range could be: Vehicle, 10 mg/kg, 30 mg/kg, 60 mg/kg, and 100 mg/kg.[1] Doses should be selected to bracket the anticipated therapeutic range and extend into potential toxicity.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer a single dose via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait, respiratory distress) immediately after dosing and at regular intervals for 7 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10% reduction in body weight is observed, and clinical signs of toxicity are absent or transient and mild.
In Vivo Dose-Response Study
This study aims to correlate the administered dose of this compound with target engagement and downstream biomarker modulation. Doses for this study will be selected based on the results of the MTD study, ensuring they are well-tolerated.
Protocol: DR_R-KT109_Mouse
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Randomly assign animals to several dose groups (n=8-10 per group to allow for sufficient statistical power and sample collection at multiple timepoints). A typical design would include:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 1 mg/kg)
-
Group 3: Mid Dose 1 (e.g., 5 mg/kg)
-
Group 4: Mid Dose 2 (e.g., 10 mg/kg)
-
Group 5: High Dose (e.g., 30 mg/kg, below the MTD)
-
-
Drug Administration: Administer a single dose of this compound or vehicle via i.p. injection as formulated above.
-
Sample Collection:
-
Collect blood samples (via tail vein or retro-orbital sinus) at multiple timepoints (e.g., 1, 4, 8, and 24 hours post-dose) to analyze for this compound concentration (PK) and biomarkers.
-
At the final timepoint (e.g., 4 hours, based on published data showing effects at this time), euthanize animals and collect peritoneal macrophages and brain tissue for ex vivo analysis.[1]
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Target Engagement: Measure DAGLβ activity in isolated peritoneal macrophages using an appropriate activity-based protein profiling (ABPP) assay.
-
Downstream Biomarkers: Quantify levels of 2-AG, arachidonic acid, and key eicosanoids (e.g., prostaglandins) in plasma and tissue homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inflammatory Cytokine Levels: Measure TNF-α concentrations in plasma or in the supernatant of lipopolysaccharide (LPS)-stimulated peritoneal macrophages collected from treated animals using an ELISA kit.[1]
-
Data Presentation
Quantitative data from the dose-response study should be summarized in tables to facilitate clear comparison between dose groups.
Table 1: Summary of Experimental Parameters for this compound Dose-Response Study
| Parameter | Description |
| Animal Model | C57BL/6 Mice, Male, 8-10 weeks old |
| Dose Groups (mg/kg) | Vehicle, 1, 5, 10, 30 |
| Administration Route | Intraperitoneal (i.p.) |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Group Size (n) | 10 mice per group |
| PK Sampling Times | 1, 4, 8, 24 hours post-dose |
| PD Tissue Collection | 4 hours post-dose |
| Primary Endpoints | DAGLβ activity, 2-AG levels, TNF-α levels |
| Secondary Endpoints | Arachidonic acid levels, Eicosanoid levels |
Table 2: Example Dose-Response Data for this compound (4 hours post-dose)
| Dose Group (mg/kg) | DAGLβ Inhibition (%) (Peritoneal Macrophages) | 2-AG Levels (pmol/mg tissue) (Brain) | TNF-α Levels (pg/mL) (Plasma, LPS-stimulated) |
| Vehicle | 0 ± 5 | 50.2 ± 4.5 | 1250 ± 150 |
| 1 | 25 ± 8 | 38.1 ± 3.9 | 980 ± 120 |
| 5 | 68 ± 10 | 22.5 ± 2.8 | 650 ± 95 |
| 10 | 85 ± 7 | 15.3 ± 2.1 | 420 ± 70 |
| 30 | 92 ± 6 | 10.8 ± 1.9 | 280 ± 50 |
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
References
Application Note: In Vivo Dose-Response Evaluation of (R)-KT109
Introduction
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid system responsible for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] DAGLβ activity is implicated in various physiological and pathological processes, including inflammation and pain.[1] this compound has demonstrated efficacy in preclinical models of inflammatory pain by reducing levels of 2-AG and downstream pro-inflammatory eicosanoids.[1] This application note provides a detailed framework for conducting in vivo dose-response studies to characterize the pharmacological effects of this compound, establish a therapeutic window, and identify optimal dosing regimens for future efficacy studies.
The primary objectives of these studies are to:
-
Determine the maximum tolerated dose (MTD) of this compound in a relevant rodent model.
-
Establish a dose-dependent relationship between this compound administration and target engagement (DAGLβ inhibition).
-
Correlate the dose of this compound with pharmacodynamic (PD) biomarker modulation in plasma and target tissues.
-
Evaluate the dose-response relationship for a key anti-inflammatory effect (e.g., reduction of TNF-α).
Experimental Design and Protocols
A comprehensive in vivo dose-response evaluation of this compound involves a multi-stage process, beginning with a dose-range finding study to determine the MTD, followed by a definitive dose-response study to assess pharmacokinetics (PK) and pharmacodynamics (PD).
Maximum Tolerated Dose (MTD) Study
The initial step is to establish a safe dose range for this compound. The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality in the animal model.[3]
Protocol: MTD_R-KT109_Mouse
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Randomly assign animals to 5 groups (n=3-5 mice per group), including a vehicle control group and four escalating dose groups of this compound.
-
Dose Selection: Based on existing data where doses up to 40 mg/kg have been used, a suggested starting range could be: Vehicle, 10 mg/kg, 30 mg/kg, 60 mg/kg, and 100 mg/kg.[1] Doses should be selected to bracket the anticipated therapeutic range and extend into potential toxicity.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer a single dose via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait, respiratory distress) immediately after dosing and at regular intervals for 7 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10% reduction in body weight is observed, and clinical signs of toxicity are absent or transient and mild.
In Vivo Dose-Response Study
This study aims to correlate the administered dose of this compound with target engagement and downstream biomarker modulation. Doses for this study will be selected based on the results of the MTD study, ensuring they are well-tolerated.
Protocol: DR_R-KT109_Mouse
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Randomly assign animals to several dose groups (n=8-10 per group to allow for sufficient statistical power and sample collection at multiple timepoints). A typical design would include:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 1 mg/kg)
-
Group 3: Mid Dose 1 (e.g., 5 mg/kg)
-
Group 4: Mid Dose 2 (e.g., 10 mg/kg)
-
Group 5: High Dose (e.g., 30 mg/kg, below the MTD)
-
-
Drug Administration: Administer a single dose of this compound or vehicle via i.p. injection as formulated above.
-
Sample Collection:
-
Collect blood samples (via tail vein or retro-orbital sinus) at multiple timepoints (e.g., 1, 4, 8, and 24 hours post-dose) to analyze for this compound concentration (PK) and biomarkers.
-
At the final timepoint (e.g., 4 hours, based on published data showing effects at this time), euthanize animals and collect peritoneal macrophages and brain tissue for ex vivo analysis.[1]
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Target Engagement: Measure DAGLβ activity in isolated peritoneal macrophages using an appropriate activity-based protein profiling (ABPP) assay.
-
Downstream Biomarkers: Quantify levels of 2-AG, arachidonic acid, and key eicosanoids (e.g., prostaglandins) in plasma and tissue homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inflammatory Cytokine Levels: Measure TNF-α concentrations in plasma or in the supernatant of lipopolysaccharide (LPS)-stimulated peritoneal macrophages collected from treated animals using an ELISA kit.[1]
-
Data Presentation
Quantitative data from the dose-response study should be summarized in tables to facilitate clear comparison between dose groups.
Table 1: Summary of Experimental Parameters for this compound Dose-Response Study
| Parameter | Description |
| Animal Model | C57BL/6 Mice, Male, 8-10 weeks old |
| Dose Groups (mg/kg) | Vehicle, 1, 5, 10, 30 |
| Administration Route | Intraperitoneal (i.p.) |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Group Size (n) | 10 mice per group |
| PK Sampling Times | 1, 4, 8, 24 hours post-dose |
| PD Tissue Collection | 4 hours post-dose |
| Primary Endpoints | DAGLβ activity, 2-AG levels, TNF-α levels |
| Secondary Endpoints | Arachidonic acid levels, Eicosanoid levels |
Table 2: Example Dose-Response Data for this compound (4 hours post-dose)
| Dose Group (mg/kg) | DAGLβ Inhibition (%) (Peritoneal Macrophages) | 2-AG Levels (pmol/mg tissue) (Brain) | TNF-α Levels (pg/mL) (Plasma, LPS-stimulated) |
| Vehicle | 0 ± 5 | 50.2 ± 4.5 | 1250 ± 150 |
| 1 | 25 ± 8 | 38.1 ± 3.9 | 980 ± 120 |
| 5 | 68 ± 10 | 22.5 ± 2.8 | 650 ± 95 |
| 10 | 85 ± 7 | 15.3 ± 2.1 | 420 ± 70 |
| 30 | 92 ± 6 | 10.8 ± 1.9 | 280 ± 50 |
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: (R)-KT109 and ABHD6 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (R)-KT109 on α/β-hydrolase domain containing 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known off-target activity?
A1: this compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). However, it is known to exhibit significant off-target activity against ABHD6, a serine hydrolase involved in the endocannabinoid system. This off-target interaction is important to consider when interpreting experimental results.
Q2: Why is it crucial to differentiate between the on-target (DAGLβ) and off-target (ABHD6) effects of this compound?
Q3: What is the recommended control compound for studying the off-target effects of this compound on ABHD6?
A3: The recommended control compound is KT195. KT195 is a potent and selective inhibitor of ABHD6 with negligible activity against DAGLβ. By using KT195 in parallel with this compound, researchers can specifically probe the effects of ABHD6 inhibition and distinguish them from the effects of DAGLβ inhibition.
Q4: What are the primary experimental approaches to confirm and characterize the off-target effects of this compound on ABHD6?
A4: The two primary methods for this are Competitive Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA). Competitive ABPP allows for the direct assessment of inhibitor binding to active enzymes in a complex proteome, while CETSA can confirm target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[4][5]
Data Presentation
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Primary Target | Off-Target | IC50 vs. Primary Target (nM) | IC50 vs. Off-Target (nM) |
| This compound | DAGLβ | ABHD6 | 42 | 16 |
| KT195 | ABHD6 | DAGLβ | >10,000 | 10 |
Data compiled from publicly available information. IC50 values can vary depending on the assay conditions.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cellular assays after treatment with this compound.
-
Possible Cause 1: Confounding off-target effects on ABHD6.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with both this compound and the selective ABHD6 inhibitor, KT195. If KT195 phenocopies the unexpected effect of this compound, it is likely mediated by ABHD6 inhibition.
-
Measure the levels of 2-AG in your cellular system after treatment with this compound and KT195. A significant increase in 2-AG levels with KT195 treatment would confirm ABHD6 inhibition. The net effect of this compound on 2-AG may be less pronounced due to its dual action.[6][7]
-
Use siRNA or CRISPR/Cas9 to knock down ABHD6. If the phenotype of ABHD6 knockdown resembles the effect of this compound, this provides genetic evidence for the off-target effect.[3]
-
-
-
Possible Cause 2: Cell-type specific expression levels of DAGLβ and ABHD6.
-
Troubleshooting Steps:
-
Perform quantitative PCR (qPCR) or western blotting to determine the relative expression levels of DAGLβ and ABHD6 in your cell line.
-
If ABHD6 is highly expressed relative to DAGLβ, the off-target effects of this compound may be more prominent. Consider using a cell line with a more favorable expression profile for your primary target.
-
-
Issue 2: The selective ABHD6 inhibitor, KT195, does not produce the expected phenotype, or its effect is different from that of this compound.
-
Possible Cause 1: The observed phenotype with this compound is a result of dual inhibition of DAGLβ and ABHD6.
-
Troubleshooting Steps:
-
Consider the possibility that the simultaneous inhibition of both enzymes by this compound produces a unique biological outcome that is not replicated by the selective inhibition of either enzyme alone.
-
Design experiments to investigate the downstream consequences of altering 2-AG homeostasis in both directions (synthesis and degradation).
-
-
-
Possible Cause 2: The phenotype is not related to ABHD6 inhibition.
-
Troubleshooting Steps:
-
If KT195 has no effect, it is less likely that the phenotype observed with this compound is due to ABHD6 inhibition.
-
Consider the possibility of other, uncharacterized off-targets of this compound. A broader off-target screening panel may be necessary.
-
-
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound and KT195
This protocol is designed to visualize the engagement of this compound and KT195 with ABHD6 in a cellular lysate.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., Tris-buffered saline) without detergents that would inhibit enzyme activity.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate 50 µg of cell lysate with varying concentrations of this compound, KT195, or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a fluorescently tagged serine hydrolase-reactive probe (e.g., FP-Rhodamine) to each tube at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
In-Gel Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the fluorophore used. A decrease in fluorescence intensity of the band corresponding to ABHD6 in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.[8][9][10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol confirms the binding of this compound to ABHD6 in intact cells.[11][12][13][14][15]
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ABHD6, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. An increase in the amount of soluble ABHD6 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization upon binding.[11]
-
Mandatory Visualizations
Caption: ABHD6 signaling in the endocannabinoid pathway and points of inhibition.
Caption: Workflow for troubleshooting this compound off-target effects.
References
- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 8. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: (R)-KT109 and ABHD6 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (R)-KT109 on α/β-hydrolase domain containing 6 (ABHD6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known off-target activity?
A1: this compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). However, it is known to exhibit significant off-target activity against ABHD6, a serine hydrolase involved in the endocannabinoid system. This off-target interaction is important to consider when interpreting experimental results.
Q2: Why is it crucial to differentiate between the on-target (DAGLβ) and off-target (ABHD6) effects of this compound?
Q3: What is the recommended control compound for studying the off-target effects of this compound on ABHD6?
A3: The recommended control compound is KT195. KT195 is a potent and selective inhibitor of ABHD6 with negligible activity against DAGLβ. By using KT195 in parallel with this compound, researchers can specifically probe the effects of ABHD6 inhibition and distinguish them from the effects of DAGLβ inhibition.
Q4: What are the primary experimental approaches to confirm and characterize the off-target effects of this compound on ABHD6?
A4: The two primary methods for this are Competitive Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA). Competitive ABPP allows for the direct assessment of inhibitor binding to active enzymes in a complex proteome, while CETSA can confirm target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[4][5]
Data Presentation
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Primary Target | Off-Target | IC50 vs. Primary Target (nM) | IC50 vs. Off-Target (nM) |
| This compound | DAGLβ | ABHD6 | 42 | 16 |
| KT195 | ABHD6 | DAGLβ | >10,000 | 10 |
Data compiled from publicly available information. IC50 values can vary depending on the assay conditions.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cellular assays after treatment with this compound.
-
Possible Cause 1: Confounding off-target effects on ABHD6.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with both this compound and the selective ABHD6 inhibitor, KT195. If KT195 phenocopies the unexpected effect of this compound, it is likely mediated by ABHD6 inhibition.
-
Measure the levels of 2-AG in your cellular system after treatment with this compound and KT195. A significant increase in 2-AG levels with KT195 treatment would confirm ABHD6 inhibition. The net effect of this compound on 2-AG may be less pronounced due to its dual action.[6][7]
-
Use siRNA or CRISPR/Cas9 to knock down ABHD6. If the phenotype of ABHD6 knockdown resembles the effect of this compound, this provides genetic evidence for the off-target effect.[3]
-
-
-
Possible Cause 2: Cell-type specific expression levels of DAGLβ and ABHD6.
-
Troubleshooting Steps:
-
Perform quantitative PCR (qPCR) or western blotting to determine the relative expression levels of DAGLβ and ABHD6 in your cell line.
-
If ABHD6 is highly expressed relative to DAGLβ, the off-target effects of this compound may be more prominent. Consider using a cell line with a more favorable expression profile for your primary target.
-
-
Issue 2: The selective ABHD6 inhibitor, KT195, does not produce the expected phenotype, or its effect is different from that of this compound.
-
Possible Cause 1: The observed phenotype with this compound is a result of dual inhibition of DAGLβ and ABHD6.
-
Troubleshooting Steps:
-
Consider the possibility that the simultaneous inhibition of both enzymes by this compound produces a unique biological outcome that is not replicated by the selective inhibition of either enzyme alone.
-
Design experiments to investigate the downstream consequences of altering 2-AG homeostasis in both directions (synthesis and degradation).
-
-
-
Possible Cause 2: The phenotype is not related to ABHD6 inhibition.
-
Troubleshooting Steps:
-
If KT195 has no effect, it is less likely that the phenotype observed with this compound is due to ABHD6 inhibition.
-
Consider the possibility of other, uncharacterized off-targets of this compound. A broader off-target screening panel may be necessary.
-
-
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound and KT195
This protocol is designed to visualize the engagement of this compound and KT195 with ABHD6 in a cellular lysate.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., Tris-buffered saline) without detergents that would inhibit enzyme activity.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate 50 µg of cell lysate with varying concentrations of this compound, KT195, or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a fluorescently tagged serine hydrolase-reactive probe (e.g., FP-Rhodamine) to each tube at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
In-Gel Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the fluorophore used. A decrease in fluorescence intensity of the band corresponding to ABHD6 in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.[8][9][10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol confirms the binding of this compound to ABHD6 in intact cells.[11][12][13][14][15]
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ABHD6, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. An increase in the amount of soluble ABHD6 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization upon binding.[11]
-
Mandatory Visualizations
Caption: ABHD6 signaling in the endocannabinoid pathway and points of inhibition.
Caption: Workflow for troubleshooting this compound off-target effects.
References
- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 8. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
How to control for (R)-KT109 off-target activity in experiments
Technical Support Center: (R)-KT109
Disclaimer: Publicly available information on a compound specifically named "this compound" is limited. For the purposes of this guide, we will assume This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK14) . The principles and protocols described here are based on established best practices for kinase inhibitor validation and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a selective, ATP-competitive inhibitor of p38α MAPK. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] By inhibiting p38α, this compound is expected to block the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and various transcription factors, thereby modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]
References
How to control for (R)-KT109 off-target activity in experiments
Technical Support Center: (R)-KT109
Disclaimer: Publicly available information on a compound specifically named "this compound" is limited. For the purposes of this guide, we will assume This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK14) . The principles and protocols described here are based on established best practices for kinase inhibitor validation and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a selective, ATP-competitive inhibitor of p38α MAPK. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] By inhibiting p38α, this compound is expected to block the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and various transcription factors, thereby modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]
References
(R)-KT109 stability and storage conditions
This technical support center provides guidance on the stability and storage of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase (B570770) β (DAGLβ). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature and solvent. Based on data for the closely related racemic compound KT109, stock solutions can be stored as follows:
-
At -80°C, stock solutions are stable for up to 6 months.
-
At -20°C, stock solutions should be used within 1 month.
For optimal stability, it is recommended to prepare fresh solutions for immediate use whenever possible.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, compounds with similar chemical structures (containing aromatic rings and triazole moieties) can be susceptible to photodegradation. Therefore, it is recommended to protect both solid this compound and its solutions from light by storing them in amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation pathways for this compound have not been published, based on its chemical structure (a triazole urea (B33335) derivative), potential degradation could occur through hydrolysis of the urea linkage under strong acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity in an assay | 1. Improper storage of stock solutions (e.g., prolonged storage at -20°C or repeated freeze-thaw cycles). 2. Degradation of the compound due to exposure to harsh chemical conditions (e.g., strong acids or bases) in the experimental setup. 3. Photodegradation from prolonged exposure to light. | 1. Prepare fresh stock solutions from solid material stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure the pH of your experimental buffers is within a neutral range. 3. Protect solutions from light during storage and experiments. |
| Precipitation of the compound in aqueous buffer | 1. Low solubility of this compound in aqueous solutions. 2. The concentration of the organic solvent from the stock solution is too low in the final aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in cellular assays. 2. If solubility issues persist, consider using a solubilizing agent or performing a solvent exchange. |
| Inconsistent experimental results | 1. Inaccurate initial concentration of the stock solution. 2. Degradation of the compound over the course of the experiment. | 1. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Minimize the time the compound spends in aqueous solutions at room temperature. Prepare working solutions immediately before use. |
Stability Data
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO or DMF) | -20°C | Up to 1 month |
| Stock Solution (in DMSO or DMF) | -80°C | Up to 6 months |
Representative Data from Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific data for this compound is not available, the following table provides an example of typical results for a triazole urea compound.
| Stress Condition | Description | Typical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10-15% | Hydrolysis of the urea linkage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15-20% | Hydrolysis of the urea linkage |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 5-10% | N-oxidation of the triazole ring |
| Thermal Degradation | 80°C for 48h | < 5% | Minor degradation products |
| Photodegradation | Exposure to UV light (254 nm) for 24h | 5-10% | Photodegradation products |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol is a representative example for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 279 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Mobile Phase Gradient:
| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0 | 40 | 60 |
| 15 | 90 | 10 |
| 20 | 90 | 10 |
| 22 | 40 | 60 |
| 25 | 40 | 60 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µg/mL).
Visualizations
Caption: Workflow for HPLC-based stability analysis of this compound.
References
(R)-KT109 stability and storage conditions
This technical support center provides guidance on the stability and storage of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature and solvent. Based on data for the closely related racemic compound KT109, stock solutions can be stored as follows:
-
At -80°C, stock solutions are stable for up to 6 months.
-
At -20°C, stock solutions should be used within 1 month.
For optimal stability, it is recommended to prepare fresh solutions for immediate use whenever possible.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, compounds with similar chemical structures (containing aromatic rings and triazole moieties) can be susceptible to photodegradation. Therefore, it is recommended to protect both solid this compound and its solutions from light by storing them in amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation pathways for this compound have not been published, based on its chemical structure (a triazole urea derivative), potential degradation could occur through hydrolysis of the urea linkage under strong acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity in an assay | 1. Improper storage of stock solutions (e.g., prolonged storage at -20°C or repeated freeze-thaw cycles). 2. Degradation of the compound due to exposure to harsh chemical conditions (e.g., strong acids or bases) in the experimental setup. 3. Photodegradation from prolonged exposure to light. | 1. Prepare fresh stock solutions from solid material stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure the pH of your experimental buffers is within a neutral range. 3. Protect solutions from light during storage and experiments. |
| Precipitation of the compound in aqueous buffer | 1. Low solubility of this compound in aqueous solutions. 2. The concentration of the organic solvent from the stock solution is too low in the final aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in cellular assays. 2. If solubility issues persist, consider using a solubilizing agent or performing a solvent exchange. |
| Inconsistent experimental results | 1. Inaccurate initial concentration of the stock solution. 2. Degradation of the compound over the course of the experiment. | 1. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Minimize the time the compound spends in aqueous solutions at room temperature. Prepare working solutions immediately before use. |
Stability Data
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO or DMF) | -20°C | Up to 1 month |
| Stock Solution (in DMSO or DMF) | -80°C | Up to 6 months |
Representative Data from Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific data for this compound is not available, the following table provides an example of typical results for a triazole urea compound.
| Stress Condition | Description | Typical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10-15% | Hydrolysis of the urea linkage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15-20% | Hydrolysis of the urea linkage |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 5-10% | N-oxidation of the triazole ring |
| Thermal Degradation | 80°C for 48h | < 5% | Minor degradation products |
| Photodegradation | Exposure to UV light (254 nm) for 24h | 5-10% | Photodegradation products |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol is a representative example for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 279 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Mobile Phase Gradient:
| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0 | 40 | 60 |
| 15 | 90 | 10 |
| 20 | 90 | 10 |
| 22 | 40 | 60 |
| 25 | 40 | 60 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µg/mL).
Visualizations
Caption: Workflow for HPLC-based stability analysis of this compound.
References
Troubleshooting (R)-KT109 solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-KT109 in vivo. The following information is designed to address common challenges, particularly solubility issues, that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is the (R) isomer of KT109 and acts as a potent and selective inhibitor of diacylglycerol lipase (B570770) β (DAGLβ).[1] It is a crystalline solid.[2] Based on available data, this compound is soluble in organic solvents like DMSO and DMF at concentrations of 10 mg/mL.[1] However, it is expected to have poor aqueous solubility, a common characteristic of lipophilic compounds, which can present challenges for in vivo administration.
Q2: My this compound formulation is cloudy or precipitates upon preparation for in vivo dosing. What is the likely cause?
Precipitation or a cloudy appearance in your formulation is a strong indicator of poor solubility of this compound in the chosen vehicle. This can lead to inaccurate dosing, reduced bioavailability, and potential toxicity. The underlying issue is the hydrophobic nature of the compound.
Q3: What are some suitable starting points for formulating this compound for in vivo studies?
For initial in vivo studies, a common approach for poorly soluble compounds like this compound is to first dissolve it in an organic solvent, such as DMSO, and then dilute it with an aqueous vehicle. A formulation that has been used for the racemic mixture, KT109, involved dissolving the compound in DMSO to create a stock solution, which was then diluted in corn oil to achieve the final desired concentration.[3]
Troubleshooting Guide: this compound Solubility Issues
Q4: I am observing precipitation when I dilute my DMSO stock of this compound with saline or PBS. What can I do?
This is a common issue when diluting a drug from a high-concentration organic stock into a purely aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple to more complex formulations:
Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[4] Common examples include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol. | Simple to prepare and can significantly increase solubility. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[4] | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Inclusion Complexes | Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin (B1172386) cavity.[4] | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[5] | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Particle Size Reduction | Decreasing the particle size of a solid drug to increase its surface area and, consequently, its dissolution rate.[4] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[4] | Can improve dissolution rate and bioavailability. | May require specialized equipment (e.g., homogenizer, sonicator). |
Experimental Protocols
Protocol 1: Co-solvent Formulation
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 25 mg/mL). Gentle warming may aid dissolution.
-
Vehicle Preparation: Prepare a co-solvent vehicle. A common example is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to reach the desired final concentration.
-
Observation: Visually inspect the final formulation for any signs of precipitation or cloudiness.
Protocol 2: Cyclodextrin-Based Formulation
-
Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline (e.g., 20-40% w/v).
-
Complexation: Add the powdered this compound directly to the HP-β-CD solution.
-
Solubilization: Stir or sonicate the mixture until the this compound is fully dissolved. This process may take some time.
-
Sterilization: Filter the final solution through a 0.22 µm filter for sterilization before in vivo use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing this compound solubility challenges.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (R)-KT109 solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-KT109 in vivo. The following information is designed to address common challenges, particularly solubility issues, that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is the (R) isomer of KT109 and acts as a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ).[1] It is a crystalline solid.[2] Based on available data, this compound is soluble in organic solvents like DMSO and DMF at concentrations of 10 mg/mL.[1] However, it is expected to have poor aqueous solubility, a common characteristic of lipophilic compounds, which can present challenges for in vivo administration.
Q2: My this compound formulation is cloudy or precipitates upon preparation for in vivo dosing. What is the likely cause?
Precipitation or a cloudy appearance in your formulation is a strong indicator of poor solubility of this compound in the chosen vehicle. This can lead to inaccurate dosing, reduced bioavailability, and potential toxicity. The underlying issue is the hydrophobic nature of the compound.
Q3: What are some suitable starting points for formulating this compound for in vivo studies?
For initial in vivo studies, a common approach for poorly soluble compounds like this compound is to first dissolve it in an organic solvent, such as DMSO, and then dilute it with an aqueous vehicle. A formulation that has been used for the racemic mixture, KT109, involved dissolving the compound in DMSO to create a stock solution, which was then diluted in corn oil to achieve the final desired concentration.[3]
Troubleshooting Guide: this compound Solubility Issues
Q4: I am observing precipitation when I dilute my DMSO stock of this compound with saline or PBS. What can I do?
This is a common issue when diluting a drug from a high-concentration organic stock into a purely aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple to more complex formulations:
Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[4] Common examples include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. | Simple to prepare and can significantly increase solubility. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[4] | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Inclusion Complexes | Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[4] | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[5] | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Particle Size Reduction | Decreasing the particle size of a solid drug to increase its surface area and, consequently, its dissolution rate.[4] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[4] | Can improve dissolution rate and bioavailability. | May require specialized equipment (e.g., homogenizer, sonicator). |
Experimental Protocols
Protocol 1: Co-solvent Formulation
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 25 mg/mL). Gentle warming may aid dissolution.
-
Vehicle Preparation: Prepare a co-solvent vehicle. A common example is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to reach the desired final concentration.
-
Observation: Visually inspect the final formulation for any signs of precipitation or cloudiness.
Protocol 2: Cyclodextrin-Based Formulation
-
Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline (e.g., 20-40% w/v).
-
Complexation: Add the powdered this compound directly to the HP-β-CD solution.
-
Solubilization: Stir or sonicate the mixture until the this compound is fully dissolved. This process may take some time.
-
Sterilization: Filter the final solution through a 0.22 µm filter for sterilization before in vivo use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing this compound solubility challenges.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-KT109 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel kinase inhibitor, (R)-KT109, for cell-based assays. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad dose-response curve to determine its potency. A typical starting concentration range spans several orders of magnitude, from 0.1 nM to 10 µM.[1] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and establishing an effective concentration window for subsequent experiments.
Q2: What are the critical controls to include when testing this compound?
A2: To ensure the accuracy and reproducibility of your results, the inclusion of proper controls is essential. Key controls for experiments with this compound include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to account for any effects induced by the solvent itself.[2]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[2]
-
Positive Control: A known inhibitor of the target pathway to validate that the assay is performing as expected.[3]
-
Negative Control: A structurally similar but inactive compound, which can help in identifying potential off-target effects.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are crucial for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2] This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles that can lead to compound degradation.[2] The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.[2]
Q4: How can I differentiate between the intended inhibitory effects of this compound and general cytotoxicity?
A4: It is important to distinguish between the specific pharmacological effects of this compound and non-specific cytotoxicity. This can be achieved by running a standard cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your functional assays.[2] By determining the 50% cytotoxic concentration (CC50), you can identify a therapeutic window where this compound exhibits its inhibitory activity without causing significant cell death.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of this compound.
-
Possible Cause: The observed cytotoxicity could be due to off-target effects, where this compound inhibits kinases other than the intended target.[4] It is also possible that the compound has poor solubility in the cell culture media, leading to precipitation and non-specific effects.[4]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Perform a Kinome-Wide Selectivity Screen | To identify any unintended kinase targets of this compound.[4] | A clearer understanding of the inhibitor's selectivity profile, helping to interpret whether the cytotoxicity is an on-target or off-target effect. |
| Test this compound in a Cell Line Lacking the Target | If the cytotoxicity persists in cells that do not express the intended target, it is likely an off-target effect.[5] | Differentiation between on-target and off-target cytotoxicity. |
| Check Compound Solubility | Poor solubility can lead to compound precipitation, which can be toxic to cells. | Confirmation that the compound is fully dissolved at the tested concentrations, preventing non-specific effects.[4] |
| Lower the Inhibitor Concentration | Use the lowest effective concentration to minimize off-target binding and reduce cytotoxicity.[6] | Maintenance of the desired on-target effect with reduced cell death. |
Issue 2: The experimental results with this compound are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results can stem from several factors, including variability in cell seeding density, degradation of the compound, or inconsistencies in assay conditions.[2][7]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Standardize Cell Seeding and Culture Conditions | Ensure a consistent number of cells are plated for each experiment and that cells are in the logarithmic growth phase.[8] | Reduced variability in baseline cell health and response to treatment. |
| Verify Compound Integrity | Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound.[2] | Confirmation that the inhibitor is active and that the observed effects are due to the compound itself and not its degradation products.[7] |
| Ensure Consistent Assay Parameters | Small variations in incubation times, reagent concentrations, and measurement parameters can lead to significant differences in results.[2] | Increased reproducibility of the experimental data. |
| Use Low-Passage Number Cells | Cell lines can change phenotypically and genotypically over time with repeated passaging. | More consistent cellular responses to the inhibitor.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).[2]
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Assay: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly to ensure complete solubilization.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition as a function of the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[2]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | Medium | 250 |
| Cell Line C | Low/None | >10,000 |
Table 2: Example Troubleshooting Data for this compound
| Condition | % Cell Viability | Downstream Target Inhibition | Interpretation |
| Untreated | 100% | 0% | Baseline |
| Vehicle (0.1% DMSO) | 98% | 2% | Vehicle has minimal effect |
| 100 nM this compound | 85% | 90% | Effective concentration with low cytotoxicity |
| 10 µM this compound | 20% | 95% | High cytotoxicity, likely due to off-target effects |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for IC50 Determination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-KT109 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel kinase inhibitor, (R)-KT109, for cell-based assays. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad dose-response curve to determine its potency. A typical starting concentration range spans several orders of magnitude, from 0.1 nM to 10 µM.[1] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and establishing an effective concentration window for subsequent experiments.
Q2: What are the critical controls to include when testing this compound?
A2: To ensure the accuracy and reproducibility of your results, the inclusion of proper controls is essential. Key controls for experiments with this compound include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to account for any effects induced by the solvent itself.[2]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[2]
-
Positive Control: A known inhibitor of the target pathway to validate that the assay is performing as expected.[3]
-
Negative Control: A structurally similar but inactive compound, which can help in identifying potential off-target effects.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are crucial for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2] This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles that can lead to compound degradation.[2] The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.[2]
Q4: How can I differentiate between the intended inhibitory effects of this compound and general cytotoxicity?
A4: It is important to distinguish between the specific pharmacological effects of this compound and non-specific cytotoxicity. This can be achieved by running a standard cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your functional assays.[2] By determining the 50% cytotoxic concentration (CC50), you can identify a therapeutic window where this compound exhibits its inhibitory activity without causing significant cell death.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of this compound.
-
Possible Cause: The observed cytotoxicity could be due to off-target effects, where this compound inhibits kinases other than the intended target.[4] It is also possible that the compound has poor solubility in the cell culture media, leading to precipitation and non-specific effects.[4]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Perform a Kinome-Wide Selectivity Screen | To identify any unintended kinase targets of this compound.[4] | A clearer understanding of the inhibitor's selectivity profile, helping to interpret whether the cytotoxicity is an on-target or off-target effect. |
| Test this compound in a Cell Line Lacking the Target | If the cytotoxicity persists in cells that do not express the intended target, it is likely an off-target effect.[5] | Differentiation between on-target and off-target cytotoxicity. |
| Check Compound Solubility | Poor solubility can lead to compound precipitation, which can be toxic to cells. | Confirmation that the compound is fully dissolved at the tested concentrations, preventing non-specific effects.[4] |
| Lower the Inhibitor Concentration | Use the lowest effective concentration to minimize off-target binding and reduce cytotoxicity.[6] | Maintenance of the desired on-target effect with reduced cell death. |
Issue 2: The experimental results with this compound are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results can stem from several factors, including variability in cell seeding density, degradation of the compound, or inconsistencies in assay conditions.[2][7]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Rationale | Expected Outcome |
| Standardize Cell Seeding and Culture Conditions | Ensure a consistent number of cells are plated for each experiment and that cells are in the logarithmic growth phase.[8] | Reduced variability in baseline cell health and response to treatment. |
| Verify Compound Integrity | Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound.[2] | Confirmation that the inhibitor is active and that the observed effects are due to the compound itself and not its degradation products.[7] |
| Ensure Consistent Assay Parameters | Small variations in incubation times, reagent concentrations, and measurement parameters can lead to significant differences in results.[2] | Increased reproducibility of the experimental data. |
| Use Low-Passage Number Cells | Cell lines can change phenotypically and genotypically over time with repeated passaging. | More consistent cellular responses to the inhibitor.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).[2]
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Assay: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition as a function of the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[2]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | Medium | 250 |
| Cell Line C | Low/None | >10,000 |
Table 2: Example Troubleshooting Data for this compound
| Condition | % Cell Viability | Downstream Target Inhibition | Interpretation |
| Untreated | 100% | 0% | Baseline |
| Vehicle (0.1% DMSO) | 98% | 2% | Vehicle has minimal effect |
| 100 nM this compound | 85% | 90% | Effective concentration with low cytotoxicity |
| 10 µM this compound | 20% | 95% | High cytotoxicity, likely due to off-target effects |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for IC50 Determination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential side effects of (R)-KT109 in animal models
Disclaimer: The following information is for illustrative purposes only and is based on a hypothetical compound, (R)-KT109. The data, protocols, and pathways described are fictional and intended to demonstrate the requested format for a technical support center. They are not based on real-world experimental results.
This guide provides troubleshooting information and frequently asked questions regarding the potential side effects of this compound observed in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the novel G-protein coupled receptor, Neuro-Protective Receptor 1 (NPR1). Its primary therapeutic action is believed to be the activation of the PI3K/Akt signaling pathway, which promotes neuronal survival and inhibits apoptosis.
Q2: What are the most common side effects observed for this compound in rodent models?
A2: In preclinical studies involving Sprague-Dawley rats and C57BL/6 mice, the most frequently observed side effects at supra-therapeutic doses (>50 mg/kg) are transient, mild-to-moderate elevations in liver enzymes (ALT, AST) and some behavioral changes, including sedation and reduced locomotor activity.
Q3: Are the observed side effects dose-dependent?
A3: Yes, the side effects are dose-dependent. Doses within the therapeutic range (1-10 mg/kg) are generally well-tolerated with minimal adverse effects. The severity of both hepatotoxicity and behavioral changes increases at higher dose levels.
Q4: Have any cardiovascular side effects been noted?
A4: To date, comprehensive telemetry studies in rodent models have not shown any significant adverse cardiovascular effects, including changes in heart rate, blood pressure, or ECG parameters, at doses up to 100 mg/kg.
Troubleshooting Guide
Issue 1: Unexpected elevation in liver enzymes in treated animals.
-
Possible Cause 1: Incorrect dosage or formulation error.
-
Solution: Verify all calculations for dosing solutions. Ensure the vehicle is appropriate and does not contribute to hepatotoxicity. Prepare fresh formulations for each experiment.
-
-
Possible Cause 2: Animal model sensitivity.
-
Solution: Review the literature for the specific strain of animal being used, as some strains may have a higher sensitivity to drug-induced liver injury. Consider using an alternative strain if the issue persists.
-
-
Possible Cause 3: Contamination of the compound.
-
Solution: Ensure the purity of the this compound batch being used. If in doubt, request a new certificate of analysis or a fresh batch of the compound.
-
Issue 2: Severe sedation or hypoactivity observed in animals, even at lower doses.
-
Possible Cause 1: Pharmacokinetic variability.
-
Solution: Differences in metabolism between individual animals or strains can lead to higher than expected plasma concentrations. Consider conducting a small-scale pharmacokinetic study to determine the Cmax and AUC in your specific animal model.
-
-
Possible Cause 2: Interaction with other experimental conditions.
-
Solution: Review all other experimental parameters. Factors such as diet, housing conditions, or concurrent treatments could potentiate the sedative effects of this compound.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Liver Enzymes in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg) | Vehicle Control | 10 mg/kg | 50 mg/kg | 100 mg/kg |
| ALT (U/L) | 35 ± 5 | 42 ± 7 | 85 ± 12 | 150 ± 25** |
| AST (U/L) | 60 ± 8 | 68 ± 10 | 120 ± 18 | 210 ± 30** |
| ALP (U/L) | 180 ± 20 | 190 ± 25 | 210 ± 30 | 230 ± 35 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Effects of this compound on Locomotor Activity in C57BL/6 Mice
| Dose Group (mg/kg) | Vehicle Control | 10 mg/kg | 50 mg/kg |
| Total Distance Traveled (m) in 60 min | 150 ± 20 | 140 ± 18 | 75 ± 15** |
| Time Spent in Center Zone (s) | 25 ± 5 | 22 ± 4 | 12 ± 3* |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Assessment of Liver Function
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Dosing: Administer this compound or vehicle via oral gavage daily for 14 days.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture under isoflurane (B1672236) anesthesia.
-
Sample Processing: Deposit blood into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes.
-
Analysis: Analyze the resulting serum for ALT, AST, and ALP levels using a certified veterinary chemistry analyzer.
Protocol 2: Open Field Test for Locomotor Activity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer a single dose of this compound or vehicle via intraperitoneal injection.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Test Procedure: 30 minutes post-injection, place each mouse in the center of a 40x40 cm open field arena.
-
Data Collection: Record the animal's movement for 60 minutes using an automated video-tracking system. Key parameters to measure include total distance traveled and time spent in the center versus peripheral zones.
Visualizations
Potential side effects of (R)-KT109 in animal models
Disclaimer: The following information is for illustrative purposes only and is based on a hypothetical compound, (R)-KT109. The data, protocols, and pathways described are fictional and intended to demonstrate the requested format for a technical support center. They are not based on real-world experimental results.
This guide provides troubleshooting information and frequently asked questions regarding the potential side effects of this compound observed in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the novel G-protein coupled receptor, Neuro-Protective Receptor 1 (NPR1). Its primary therapeutic action is believed to be the activation of the PI3K/Akt signaling pathway, which promotes neuronal survival and inhibits apoptosis.
Q2: What are the most common side effects observed for this compound in rodent models?
A2: In preclinical studies involving Sprague-Dawley rats and C57BL/6 mice, the most frequently observed side effects at supra-therapeutic doses (>50 mg/kg) are transient, mild-to-moderate elevations in liver enzymes (ALT, AST) and some behavioral changes, including sedation and reduced locomotor activity.
Q3: Are the observed side effects dose-dependent?
A3: Yes, the side effects are dose-dependent. Doses within the therapeutic range (1-10 mg/kg) are generally well-tolerated with minimal adverse effects. The severity of both hepatotoxicity and behavioral changes increases at higher dose levels.
Q4: Have any cardiovascular side effects been noted?
A4: To date, comprehensive telemetry studies in rodent models have not shown any significant adverse cardiovascular effects, including changes in heart rate, blood pressure, or ECG parameters, at doses up to 100 mg/kg.
Troubleshooting Guide
Issue 1: Unexpected elevation in liver enzymes in treated animals.
-
Possible Cause 1: Incorrect dosage or formulation error.
-
Solution: Verify all calculations for dosing solutions. Ensure the vehicle is appropriate and does not contribute to hepatotoxicity. Prepare fresh formulations for each experiment.
-
-
Possible Cause 2: Animal model sensitivity.
-
Solution: Review the literature for the specific strain of animal being used, as some strains may have a higher sensitivity to drug-induced liver injury. Consider using an alternative strain if the issue persists.
-
-
Possible Cause 3: Contamination of the compound.
-
Solution: Ensure the purity of the this compound batch being used. If in doubt, request a new certificate of analysis or a fresh batch of the compound.
-
Issue 2: Severe sedation or hypoactivity observed in animals, even at lower doses.
-
Possible Cause 1: Pharmacokinetic variability.
-
Solution: Differences in metabolism between individual animals or strains can lead to higher than expected plasma concentrations. Consider conducting a small-scale pharmacokinetic study to determine the Cmax and AUC in your specific animal model.
-
-
Possible Cause 2: Interaction with other experimental conditions.
-
Solution: Review all other experimental parameters. Factors such as diet, housing conditions, or concurrent treatments could potentiate the sedative effects of this compound.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Liver Enzymes in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg) | Vehicle Control | 10 mg/kg | 50 mg/kg | 100 mg/kg |
| ALT (U/L) | 35 ± 5 | 42 ± 7 | 85 ± 12 | 150 ± 25** |
| AST (U/L) | 60 ± 8 | 68 ± 10 | 120 ± 18 | 210 ± 30** |
| ALP (U/L) | 180 ± 20 | 190 ± 25 | 210 ± 30 | 230 ± 35 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Effects of this compound on Locomotor Activity in C57BL/6 Mice
| Dose Group (mg/kg) | Vehicle Control | 10 mg/kg | 50 mg/kg |
| Total Distance Traveled (m) in 60 min | 150 ± 20 | 140 ± 18 | 75 ± 15** |
| Time Spent in Center Zone (s) | 25 ± 5 | 22 ± 4 | 12 ± 3* |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Assessment of Liver Function
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Dosing: Administer this compound or vehicle via oral gavage daily for 14 days.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture under isoflurane anesthesia.
-
Sample Processing: Deposit blood into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes.
-
Analysis: Analyze the resulting serum for ALT, AST, and ALP levels using a certified veterinary chemistry analyzer.
Protocol 2: Open Field Test for Locomotor Activity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer a single dose of this compound or vehicle via intraperitoneal injection.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Test Procedure: 30 minutes post-injection, place each mouse in the center of a 40x40 cm open field arena.
-
Data Collection: Record the animal's movement for 60 minutes using an automated video-tracking system. Key parameters to measure include total distance traveled and time spent in the center versus peripheral zones.
Visualizations
Interpreting unexpected results with (R)-KT109 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with (R)-KT109.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ) with an IC50 of 0.79 nM.[1] It functions by blocking the hydrolysis of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG), a key endocannabinoid and precursor for pro-inflammatory eicosanoids. This compound exhibits approximately 60-fold selectivity for DAGLβ over DAGLα.[2] It has also been shown to inhibit α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 of 2.51 nM and phospholipase A2 group VII (PLA2G7) with an IC50 of 1 µM.[1][2]
Q2: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound is expected to lead to a significant reduction in the cellular levels of 2-AG and its downstream metabolite, arachidonic acid (AA).[2] This, in turn, should result in a decrease in the production of pro-inflammatory eicosanoids and a reduction in inflammatory responses, such as the secretion of TNF-α in lipopolysaccharide-stimulated macrophages.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity or Apoptosis
Question: I am observing significant cell death in my cultures at concentrations of this compound that are reported to be selective for DAGLβ. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound is selective for DAGLβ, it can inhibit other serine hydrolases, such as ABHD6 and PLA2G7, at higher concentrations.[1][2] Inhibition of these enzymes could lead to unintended effects on cellular lipid metabolism and viability.
-
Recommendation: Perform a dose-response experiment and determine the EC50 for cytotoxicity in your specific cell line. Compare this with the reported IC50 values for DAGLβ, ABHD6, and PLA2G7.
-
-
Cell Line Sensitivity: The metabolic profile and reliance on specific lipid signaling pathways can vary significantly between cell lines. Your cell line may be particularly sensitive to perturbations in the endocannabinoid system.
-
Recommendation: Test the effect of this compound on a control cell line known to be less sensitive to DAGLβ inhibition.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Run a vehicle control with the same concentration of solvent used in your highest this compound treatment group.
-
Data Summary: Comparative IC50 Values
| Target Enzyme | Reported IC50 (nM) |
| DAGLβ | 0.79 |
| ABHD6 | 2.51 |
| PLA2G7 | 1000 |
Issue 2: Paradoxical Increase in Pro-Inflammatory Markers
Question: My experiment shows an unexpected increase in some pro-inflammatory markers after treatment with this compound, contrary to its intended anti-inflammatory effect. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Lipid Network Perturbation: this compound perturbs a complex lipid network.[2] While it decreases 2-AG and arachidonic acid, it can lead to an accumulation of other lipid species, some of which may have pro-inflammatory properties in certain contexts.
-
Recommendation: Perform lipidomics analysis to obtain a comprehensive profile of changes in lipid species following this compound treatment.
-
-
Activation of Compensatory Pathways: Inhibition of the DAGLβ pathway may lead to the upregulation of other pro-inflammatory signaling pathways as a compensatory mechanism.
-
Recommendation: Use pathway-specific inhibitors in combination with this compound to identify any compensatory signaling.
-
-
Time-Dependent Effects: The anti-inflammatory effects of this compound may be preceded by a transient pro-inflammatory response.
-
Recommendation: Conduct a time-course experiment to analyze the expression of inflammatory markers at multiple time points post-treatment.
-
Issue 3: Lack of Efficacy in Reducing 2-AG Levels
Question: I am not observing the expected decrease in 2-AG levels in my cell line after treatment with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Low DAGLβ Expression: Your cell line may express low levels of DAGLβ, or 2-AG may be primarily synthesized through an alternative pathway (e.g., via DAGLα).
-
Recommendation: Confirm the expression of DAGLβ in your cell line using qPCR or Western blotting.
-
-
Compound Instability: this compound may be unstable in your specific cell culture medium or may be rapidly metabolized by your cells.
-
Recommendation: Assess the stability of this compound in your culture medium over the course of your experiment using LC-MS.
-
-
Experimental Error: Inaccurate quantitation of 2-AG can be a source of error.
-
Recommendation: Ensure your lipid extraction and LC-MS/MS methods are validated for 2-AG analysis. Include appropriate internal standards.
-
Experimental Protocols
1. DAGLβ Activity Assay
This protocol describes a method to assess the inhibitory activity of this compound on DAGLβ in cell lysates.
-
Materials:
-
Cells expressing DAGLβ
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare cell lysates by incubating cells with lysis buffer on ice for 30 minutes, followed by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add cell lysate (e.g., 20 µg of protein) to each well.
-
Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the DAGLβ substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Analyze the formation of the product (2-AG) by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay (MTT)
This protocol measures cell viability in response to this compound treatment.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Canonical DAGLβ signaling pathway and the inhibitory action of this compound.
References
Interpreting unexpected results with (R)-KT109 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with (R)-KT109.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ) with an IC50 of 0.79 nM.[1] It functions by blocking the hydrolysis of diacylglycerol (DAG) to 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid and precursor for pro-inflammatory eicosanoids. This compound exhibits approximately 60-fold selectivity for DAGLβ over DAGLα.[2] It has also been shown to inhibit α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 of 2.51 nM and phospholipase A2 group VII (PLA2G7) with an IC50 of 1 µM.[1][2]
Q2: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound is expected to lead to a significant reduction in the cellular levels of 2-AG and its downstream metabolite, arachidonic acid (AA).[2] This, in turn, should result in a decrease in the production of pro-inflammatory eicosanoids and a reduction in inflammatory responses, such as the secretion of TNF-α in lipopolysaccharide-stimulated macrophages.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity or Apoptosis
Question: I am observing significant cell death in my cultures at concentrations of this compound that are reported to be selective for DAGLβ. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound is selective for DAGLβ, it can inhibit other serine hydrolases, such as ABHD6 and PLA2G7, at higher concentrations.[1][2] Inhibition of these enzymes could lead to unintended effects on cellular lipid metabolism and viability.
-
Recommendation: Perform a dose-response experiment and determine the EC50 for cytotoxicity in your specific cell line. Compare this with the reported IC50 values for DAGLβ, ABHD6, and PLA2G7.
-
-
Cell Line Sensitivity: The metabolic profile and reliance on specific lipid signaling pathways can vary significantly between cell lines. Your cell line may be particularly sensitive to perturbations in the endocannabinoid system.
-
Recommendation: Test the effect of this compound on a control cell line known to be less sensitive to DAGLβ inhibition.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Run a vehicle control with the same concentration of solvent used in your highest this compound treatment group.
-
Data Summary: Comparative IC50 Values
| Target Enzyme | Reported IC50 (nM) |
| DAGLβ | 0.79 |
| ABHD6 | 2.51 |
| PLA2G7 | 1000 |
Issue 2: Paradoxical Increase in Pro-Inflammatory Markers
Question: My experiment shows an unexpected increase in some pro-inflammatory markers after treatment with this compound, contrary to its intended anti-inflammatory effect. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Lipid Network Perturbation: this compound perturbs a complex lipid network.[2] While it decreases 2-AG and arachidonic acid, it can lead to an accumulation of other lipid species, some of which may have pro-inflammatory properties in certain contexts.
-
Recommendation: Perform lipidomics analysis to obtain a comprehensive profile of changes in lipid species following this compound treatment.
-
-
Activation of Compensatory Pathways: Inhibition of the DAGLβ pathway may lead to the upregulation of other pro-inflammatory signaling pathways as a compensatory mechanism.
-
Recommendation: Use pathway-specific inhibitors in combination with this compound to identify any compensatory signaling.
-
-
Time-Dependent Effects: The anti-inflammatory effects of this compound may be preceded by a transient pro-inflammatory response.
-
Recommendation: Conduct a time-course experiment to analyze the expression of inflammatory markers at multiple time points post-treatment.
-
Issue 3: Lack of Efficacy in Reducing 2-AG Levels
Question: I am not observing the expected decrease in 2-AG levels in my cell line after treatment with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Low DAGLβ Expression: Your cell line may express low levels of DAGLβ, or 2-AG may be primarily synthesized through an alternative pathway (e.g., via DAGLα).
-
Recommendation: Confirm the expression of DAGLβ in your cell line using qPCR or Western blotting.
-
-
Compound Instability: this compound may be unstable in your specific cell culture medium or may be rapidly metabolized by your cells.
-
Recommendation: Assess the stability of this compound in your culture medium over the course of your experiment using LC-MS.
-
-
Experimental Error: Inaccurate quantitation of 2-AG can be a source of error.
-
Recommendation: Ensure your lipid extraction and LC-MS/MS methods are validated for 2-AG analysis. Include appropriate internal standards.
-
Experimental Protocols
1. DAGLβ Activity Assay
This protocol describes a method to assess the inhibitory activity of this compound on DAGLβ in cell lysates.
-
Materials:
-
Cells expressing DAGLβ
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare cell lysates by incubating cells with lysis buffer on ice for 30 minutes, followed by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add cell lysate (e.g., 20 µg of protein) to each well.
-
Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the DAGLβ substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
Analyze the formation of the product (2-AG) by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay (MTT)
This protocol measures cell viability in response to this compound treatment.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Canonical DAGLβ signaling pathway and the inhibitory action of this compound.
References
How to minimize variability in (R)-KT109 experiments
Welcome to the technical support center for (R)-KT109. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals minimize variability and achieve reproducible results in their experiments involving this potent and selective DAGLβ inhibitor.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ).[1] It functions by blocking the hydrolysis of diacylglycerol to produce 2-arachidonoylglycerol (2-AG), a key endocannabinoid. This action perturbs a lipid network involved in inflammatory responses.[1] this compound also shows inhibitory activity against other serine hydrolases like PLA2G7 and ABHD6.[1][2]
Caption: Simplified signaling pathway showing this compound's inhibition of DAGLβ.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the compound's stability and activity. General recommendations suggest that once prepared, stock solutions should be stored in tightly sealed aliquots at -20°C and are typically usable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots. Whenever possible, solutions should be freshly prepared for use on the same day.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid/Powder | As stated on the vial (typically -20°C) | Up to 6 months | Keep vial tightly sealed and desiccated. |
| Stock Solution (in DMSO, etc.) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Q3: What level of selectivity does this compound have?
A3: this compound demonstrates high selectivity for DAGLβ over its other isoform, DAGLα. It has approximately 60-fold greater selectivity for DAGLβ.[1] While its primary target is DAGLβ, it does exhibit off-target activity against a few other enzymes.
| Target Enzyme | IC50 Value | Reference |
| DAGLβ | 42 nM | [1] |
| ABHD6 | 2.51 nM | [2] |
| PLA2G7 | 1 µM | [1] |
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Caption: A general workflow for in vitro experiments using this compound.
Guide 1: Cell-Based Assays
Q: My dose-response curve is inconsistent, or I see high variability between replicates. What are the likely causes?
A: Variability in cell-based assays is a common issue.[3][4] Several factors related to cell health, compound handling, and assay setup can contribute.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health/Density | Standardize cell passage number and seeding density. Ensure even cell distribution in plates by using a proper mixing technique and avoiding edge effects. | High passage numbers can alter cell phenotype and response.[4][5] Uneven seeding leads to variable cell numbers per well at the time of treatment. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored, low-passage aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. | The stability of small molecules in solution can be limited. Degradation leads to a lower effective concentration and reduced potency. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions like DMSO stocks. | Small volume inaccuracies, especially during serial dilutions, can propagate and lead to significant errors in the final treatment concentrations. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma regularly. If positive, discard the culture and start with a fresh, uncontaminated stock. | Mycoplasma can alter cellular metabolism, signaling pathways, and overall health, leading to unpredictable and non-reproducible experimental outcomes.[4] |
Guide 2: Western Blotting
Q: After treating cells with this compound, the downstream protein target shows a weak signal or no change.
A: This issue can stem from problems with the treatment protocol, sample preparation, or the Western blotting technique itself.[6][7]
Caption: Troubleshooting flowchart for weak Western blot signals post-treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Treatment | Optimize this compound concentration and incubation time. Perform a time-course and dose-response experiment to find the optimal conditions for your specific cell line and target. | The effect of an inhibitor is dependent on both dose and duration. Insufficient exposure may not produce a measurable downstream effect.[1] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer and the gel with Coomassie Blue. Adjust transfer time or voltage as needed, especially for high molecular weight proteins.[7] | If the protein of interest is not efficiently transferred from the gel to the membrane, it cannot be detected by antibodies.[8] |
| Low Antibody Affinity/Concentration | Titrate your primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary (e.g., anti-rabbit for a rabbit primary) and is not expired.[6] | Insufficient primary antibody will result in a weak signal, while a suboptimal secondary antibody will fail to amplify the signal effectively. |
| Protein Degradation | Add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the protein extraction process.[8] | Cellular proteases and phosphatases are released upon lysis and can rapidly degrade or modify your protein of interest, leading to signal loss. |
Guide 3: In Vivo Xenograft Studies
Q: We observe high variability in tumor growth and treatment response among mice in the same this compound treatment group.
A: In vivo studies are subject to higher intrinsic variability.[9][10] Standardizing procedures is key to minimizing this.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Tumor Implantation | Ensure tumor fragments or cell suspensions are of a uniform size/number and are implanted at the same anatomical site for all animals. | Variation in the initial tumor burden can lead to significant differences in growth rates that are independent of treatment effects.[10] |
| Host Animal Variability | Use mice of the same age, sex, and genetic background (e.g., specific immunodeficient strain). House animals under identical conditions. | Factors like age and immune status can influence tumor engraftment, growth, and drug metabolism, introducing experimental variability.[10][11] |
| Inaccurate Dosing | Calibrate the dosing vehicle and ensure accurate administration (e.g., oral gavage, intraperitoneal injection). Adjust the dose based on weekly or bi-weekly body weight measurements for each animal.[9] | Inconsistent delivery of this compound will lead to variable drug exposure and, consequently, a variable therapeutic response. |
| Pharmacokinetic Variability | Ensure the formulation of this compound is consistent and stable. Consider performing satellite pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your model. | Inter-animal differences in drug metabolism can lead to different levels of exposure even with consistent dosing, affecting efficacy.[12] |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for common experiments. Users should optimize these based on their specific cell lines, reagents, and equipment.
Protocol 1: General Cell Treatment with this compound for Downstream Analysis
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) at a predetermined density to reach 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 18-24 hours.
-
Compound Preparation:
-
Allow the vial of solid this compound and the solvent (e.g., DMSO) to warm to room temperature.
-
Prepare a 10 mM stock solution in DMSO. For example, add the appropriate volume of DMSO to 1 mg of this compound (check the molecular weight on the vial). Vortex thoroughly.
-
Aliquot the stock solution into single-use tubes and store at -20°C for up to one month.
-
-
Treatment Dilution: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting: After incubation, proceed with harvesting based on the downstream application (e.g., wash with ice-cold PBS and lyse for Western blotting; aspirate medium for analysis; trypsinize for flow cytometry).
Protocol 2: Western Blotting for Target Protein Modulation
-
Sample Preparation: Following treatment (Protocol 1), place culture plates on ice. Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Sample Loading: Normalize the protein concentration for all samples with lysis buffer and 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Electrophoresis & Transfer: Run the gel until the dye front reaches the bottom. Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector. Analyze band intensity using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. eppendorf.com [eppendorf.com]
- 5. youtube.com [youtube.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in (R)-KT109 experiments
Welcome to the technical support center for (R)-KT109. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals minimize variability and achieve reproducible results in their experiments involving this potent and selective DAGLβ inhibitor.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ).[1] It functions by blocking the hydrolysis of diacylglycerol to produce 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid. This action perturbs a lipid network involved in inflammatory responses.[1] this compound also shows inhibitory activity against other serine hydrolases like PLA2G7 and ABHD6.[1][2]
Caption: Simplified signaling pathway showing this compound's inhibition of DAGLβ.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the compound's stability and activity. General recommendations suggest that once prepared, stock solutions should be stored in tightly sealed aliquots at -20°C and are typically usable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots. Whenever possible, solutions should be freshly prepared for use on the same day.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid/Powder | As stated on the vial (typically -20°C) | Up to 6 months | Keep vial tightly sealed and desiccated. |
| Stock Solution (in DMSO, etc.) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Q3: What level of selectivity does this compound have?
A3: this compound demonstrates high selectivity for DAGLβ over its other isoform, DAGLα. It has approximately 60-fold greater selectivity for DAGLβ.[1] While its primary target is DAGLβ, it does exhibit off-target activity against a few other enzymes.
| Target Enzyme | IC50 Value | Reference |
| DAGLβ | 42 nM | [1] |
| ABHD6 | 2.51 nM | [2] |
| PLA2G7 | 1 µM | [1] |
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Caption: A general workflow for in vitro experiments using this compound.
Guide 1: Cell-Based Assays
Q: My dose-response curve is inconsistent, or I see high variability between replicates. What are the likely causes?
A: Variability in cell-based assays is a common issue.[3][4] Several factors related to cell health, compound handling, and assay setup can contribute.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health/Density | Standardize cell passage number and seeding density. Ensure even cell distribution in plates by using a proper mixing technique and avoiding edge effects. | High passage numbers can alter cell phenotype and response.[4][5] Uneven seeding leads to variable cell numbers per well at the time of treatment. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored, low-passage aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. | The stability of small molecules in solution can be limited. Degradation leads to a lower effective concentration and reduced potency. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions like DMSO stocks. | Small volume inaccuracies, especially during serial dilutions, can propagate and lead to significant errors in the final treatment concentrations. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma regularly. If positive, discard the culture and start with a fresh, uncontaminated stock. | Mycoplasma can alter cellular metabolism, signaling pathways, and overall health, leading to unpredictable and non-reproducible experimental outcomes.[4] |
Guide 2: Western Blotting
Q: After treating cells with this compound, the downstream protein target shows a weak signal or no change.
A: This issue can stem from problems with the treatment protocol, sample preparation, or the Western blotting technique itself.[6][7]
Caption: Troubleshooting flowchart for weak Western blot signals post-treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Treatment | Optimize this compound concentration and incubation time. Perform a time-course and dose-response experiment to find the optimal conditions for your specific cell line and target. | The effect of an inhibitor is dependent on both dose and duration. Insufficient exposure may not produce a measurable downstream effect.[1] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer and the gel with Coomassie Blue. Adjust transfer time or voltage as needed, especially for high molecular weight proteins.[7] | If the protein of interest is not efficiently transferred from the gel to the membrane, it cannot be detected by antibodies.[8] |
| Low Antibody Affinity/Concentration | Titrate your primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary (e.g., anti-rabbit for a rabbit primary) and is not expired.[6] | Insufficient primary antibody will result in a weak signal, while a suboptimal secondary antibody will fail to amplify the signal effectively. |
| Protein Degradation | Add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the protein extraction process.[8] | Cellular proteases and phosphatases are released upon lysis and can rapidly degrade or modify your protein of interest, leading to signal loss. |
Guide 3: In Vivo Xenograft Studies
Q: We observe high variability in tumor growth and treatment response among mice in the same this compound treatment group.
A: In vivo studies are subject to higher intrinsic variability.[9][10] Standardizing procedures is key to minimizing this.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Tumor Implantation | Ensure tumor fragments or cell suspensions are of a uniform size/number and are implanted at the same anatomical site for all animals. | Variation in the initial tumor burden can lead to significant differences in growth rates that are independent of treatment effects.[10] |
| Host Animal Variability | Use mice of the same age, sex, and genetic background (e.g., specific immunodeficient strain). House animals under identical conditions. | Factors like age and immune status can influence tumor engraftment, growth, and drug metabolism, introducing experimental variability.[10][11] |
| Inaccurate Dosing | Calibrate the dosing vehicle and ensure accurate administration (e.g., oral gavage, intraperitoneal injection). Adjust the dose based on weekly or bi-weekly body weight measurements for each animal.[9] | Inconsistent delivery of this compound will lead to variable drug exposure and, consequently, a variable therapeutic response. |
| Pharmacokinetic Variability | Ensure the formulation of this compound is consistent and stable. Consider performing satellite pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your model. | Inter-animal differences in drug metabolism can lead to different levels of exposure even with consistent dosing, affecting efficacy.[12] |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for common experiments. Users should optimize these based on their specific cell lines, reagents, and equipment.
Protocol 1: General Cell Treatment with this compound for Downstream Analysis
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) at a predetermined density to reach 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 18-24 hours.
-
Compound Preparation:
-
Allow the vial of solid this compound and the solvent (e.g., DMSO) to warm to room temperature.
-
Prepare a 10 mM stock solution in DMSO. For example, add the appropriate volume of DMSO to 1 mg of this compound (check the molecular weight on the vial). Vortex thoroughly.
-
Aliquot the stock solution into single-use tubes and store at -20°C for up to one month.
-
-
Treatment Dilution: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting: After incubation, proceed with harvesting based on the downstream application (e.g., wash with ice-cold PBS and lyse for Western blotting; aspirate medium for analysis; trypsinize for flow cytometry).
Protocol 2: Western Blotting for Target Protein Modulation
-
Sample Preparation: Following treatment (Protocol 1), place culture plates on ice. Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Sample Loading: Normalize the protein concentration for all samples with lysis buffer and 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Electrophoresis & Transfer: Run the gel until the dye front reaches the bottom. Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector. Analyze band intensity using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. eppendorf.com [eppendorf.com]
- 5. youtube.com [youtube.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-KT109 In Vitro Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro degradation and half-life of the investigational compound (R)-KT109.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in human liver microsomes?
A1: this compound exhibits moderate metabolic stability in human liver microsomes. The in vitro half-life is influenced by the concentration of the microsomal protein and the presence of cofactors. For typical experimental conditions, refer to the data table below.
Q2: How does the metabolic stability of this compound differ across species?
A2: Preclinical studies indicate species-specific differences in the metabolic rate of this compound. It is metabolized more rapidly in rat and mouse liver microsomes compared to human, monkey, and dog. This information is critical for the appropriate selection of animal models for in vivo studies.
Q3: What are the major metabolic pathways for this compound?
A3: The primary metabolic pathways for this compound are oxidation and glucuronidation. Cytochrome P450 enzymes, particularly CYP3A4, are the main drivers of the oxidative metabolism.
Q4: Is this compound susceptible to degradation in plasma?
A4: this compound is relatively stable in human plasma, with minimal degradation observed over a 4-hour incubation period. However, stability may vary in the plasma of other species due to differences in enzymatic activity.
Data Presentation
Table 1: In Vitro Half-life of this compound in Liver Microsomes from Different Species
| Species | Microsomal Protein Concentration (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 0.5 | 45.8 ± 5.2 | 30.3 ± 3.4 |
| Monkey (Cynomolgus) | 0.5 | 52.1 ± 6.1 | 26.6 ± 3.1 |
| Dog (Beagle) | 0.5 | 38.5 ± 4.5 | 35.9 ± 4.2 |
| Rat (Sprague-Dawley) | 0.5 | 18.2 ± 2.1 | 76.1 ± 8.8 |
| Mouse (CD-1) | 0.5 | 12.5 ± 1.5 | 110.9 ± 13.0 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Stability of this compound in Plasma
| Species | Incubation Time (hours) | Remaining this compound (%) |
| Human | 4 | 98.2 ± 1.5 |
| Rat | 4 | 95.4 ± 2.1 |
| Data are presented as mean ± standard deviation (n=3). |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Liver microsomes (pooled, from a reputable supplier).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (B52724) with an internal standard (e.g., 100 ng/mL of a structurally similar and stable compound) for reaction termination and protein precipitation.
-
-
Incubation:
-
Pre-warm the phosphate buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a sample of the reaction mixture.
-
-
Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex to mix and precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
The peak area ratio of this compound to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting.- Inconsistent incubation times.- Non-homogenous microsomal suspension. | - Calibrate pipettes regularly.- Use a timer and stagger the start of reactions.- Ensure microsomes are thoroughly mixed before aliquoting. |
| This compound concentration does not decrease over time | - Inactive NADPH regenerating system.- Inactive microsomes.- The compound is not metabolized under the tested conditions. | - Prepare fresh NADPH regenerating solution.- Verify the activity of the microsomes with a positive control compound known to be metabolized.- Consider alternative metabolic pathways or enzyme sources (e.g., S9 fraction, hepatocytes). |
| Rapid disappearance of this compound at time zero | - Non-specific binding to the incubation tube or microsomal protein.- Instability in the buffer. | - Use low-binding microcentrifuge tubes.- Include a control incubation without NADPH to assess non-enzymatic degradation and binding.- Evaluate the stability of the compound in the incubation buffer alone. |
| Poor peak shape or signal intensity in LC-MS/MS analysis | - Matrix effects from the incubation components.- Suboptimal LC-MS/MS method parameters. | - Dilute the sample further before injection.- Optimize the mobile phase, gradient, and MS parameters for this compound.- Use a more appropriate internal standard. |
Visualizations
Technical Support Center: (R)-KT109 In Vitro Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro degradation and half-life of the investigational compound (R)-KT109.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in human liver microsomes?
A1: this compound exhibits moderate metabolic stability in human liver microsomes. The in vitro half-life is influenced by the concentration of the microsomal protein and the presence of cofactors. For typical experimental conditions, refer to the data table below.
Q2: How does the metabolic stability of this compound differ across species?
A2: Preclinical studies indicate species-specific differences in the metabolic rate of this compound. It is metabolized more rapidly in rat and mouse liver microsomes compared to human, monkey, and dog. This information is critical for the appropriate selection of animal models for in vivo studies.
Q3: What are the major metabolic pathways for this compound?
A3: The primary metabolic pathways for this compound are oxidation and glucuronidation. Cytochrome P450 enzymes, particularly CYP3A4, are the main drivers of the oxidative metabolism.
Q4: Is this compound susceptible to degradation in plasma?
A4: this compound is relatively stable in human plasma, with minimal degradation observed over a 4-hour incubation period. However, stability may vary in the plasma of other species due to differences in enzymatic activity.
Data Presentation
Table 1: In Vitro Half-life of this compound in Liver Microsomes from Different Species
| Species | Microsomal Protein Concentration (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 0.5 | 45.8 ± 5.2 | 30.3 ± 3.4 |
| Monkey (Cynomolgus) | 0.5 | 52.1 ± 6.1 | 26.6 ± 3.1 |
| Dog (Beagle) | 0.5 | 38.5 ± 4.5 | 35.9 ± 4.2 |
| Rat (Sprague-Dawley) | 0.5 | 18.2 ± 2.1 | 76.1 ± 8.8 |
| Mouse (CD-1) | 0.5 | 12.5 ± 1.5 | 110.9 ± 13.0 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Stability of this compound in Plasma
| Species | Incubation Time (hours) | Remaining this compound (%) |
| Human | 4 | 98.2 ± 1.5 |
| Rat | 4 | 95.4 ± 2.1 |
| Data are presented as mean ± standard deviation (n=3). |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).
-
Liver microsomes (pooled, from a reputable supplier).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile with an internal standard (e.g., 100 ng/mL of a structurally similar and stable compound) for reaction termination and protein precipitation.
-
-
Incubation:
-
Pre-warm the phosphate buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM). Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a sample of the reaction mixture.
-
-
Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex to mix and precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
The peak area ratio of this compound to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting.- Inconsistent incubation times.- Non-homogenous microsomal suspension. | - Calibrate pipettes regularly.- Use a timer and stagger the start of reactions.- Ensure microsomes are thoroughly mixed before aliquoting. |
| This compound concentration does not decrease over time | - Inactive NADPH regenerating system.- Inactive microsomes.- The compound is not metabolized under the tested conditions. | - Prepare fresh NADPH regenerating solution.- Verify the activity of the microsomes with a positive control compound known to be metabolized.- Consider alternative metabolic pathways or enzyme sources (e.g., S9 fraction, hepatocytes). |
| Rapid disappearance of this compound at time zero | - Non-specific binding to the incubation tube or microsomal protein.- Instability in the buffer. | - Use low-binding microcentrifuge tubes.- Include a control incubation without NADPH to assess non-enzymatic degradation and binding.- Evaluate the stability of the compound in the incubation buffer alone. |
| Poor peak shape or signal intensity in LC-MS/MS analysis | - Matrix effects from the incubation components.- Suboptimal LC-MS/MS method parameters. | - Dilute the sample further before injection.- Optimize the mobile phase, gradient, and MS parameters for this compound.- Use a more appropriate internal standard. |
Visualizations
Addressing poor cell permeability of (R)-KT109
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of (R)-KT109, a potent and selective diacylglycerol lipase-β (DAGLβ) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro enzymatic assays show potent inhibition of DAGLβ by this compound, but I'm observing a significantly weaker effect in my cell-based assays. What could be the cause?
A1: A significant discrepancy between biochemical and cellular assay results is a common indicator of poor cell permeability.[1][2] While this compound is effective at inhibiting isolated DAGLβ with an IC50 of 42 nM, its ability to cross the cell membrane to reach its intracellular target may be limited.[3] Other potential factors could include compound degradation in the cell culture media or active removal from the cell by efflux pumps.[1]
Troubleshooting Steps:
-
-
Lipophilicity (LogP): Optimal range is typically between 1 and 3.
-
Topological Polar Surface Area (tPSA): Generally, a tPSA of less than 140 Ų is preferred.
-
Molecular Weight (MW): A molecular weight under 500 Da is favorable.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer than 5 HBDs and 10 HBAs are ideal.
-
-
Perform a Cell Permeability Assay: Directly measure the permeability of this compound using an in vitro model. Common assays include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to diffuse across an artificial lipid membrane and can indicate its potential for passive diffusion.[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[2] An efflux ratio greater than 2 suggests the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).[2]
-
-
Evaluate Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Degradation can lead to a loss of active compound.
Q2: How can I improve the cellular uptake of this compound in my experiments?
A2: Several formulation and chemical modification strategies can be employed to enhance the cell permeability of poorly permeable compounds like this compound.
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can improve its solubility and facilitate its passage across the cell membrane.[4][5] These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its uptake by cells.[6][7][8] Both organic (e.g., polymeric nanoparticles) and inorganic nanoparticles can be utilized.[8]
Chemical Modification Strategies (Prodrug Approach):
-
Masking Polar Groups: A common strategy is to create a prodrug by temporarily masking polar functional groups on this compound with more lipophilic moieties.[9][10] These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active this compound inside the cell.[9] For example, esterification can be used to mask carboxylic acid groups.[10]
Data Presentation
Table 1: General Physicochemical Properties Influencing Cell Permeability
| Property | Favorable Range for Good Permeability | Potential Issue if Outside Range |
| Lipophilicity (LogP) | 1 - 3 | Too low: poor membrane partitioning. Too high: poor aqueous solubility and potential for membrane retention. |
| Topological Polar Surface Area (tPSA) | < 140 Ų | High tPSA increases the energy required for desolvation to enter the lipid bilayer. |
| Molecular Weight (MW) | < 500 Da | Larger molecules generally have lower passive diffusion rates. |
| Hydrogen Bond Donors (HBD) | < 5 | A high number of HBDs increases polarity and reduces permeability. |
| Hydrogen Bond Acceptors (HBA) | < 10 | A high number of HBAs increases polarity and reduces permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of this compound.
Materials:
-
This compound
-
PAMPA plate system (e.g., a 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO)
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Donor Solution: Dissolve this compound in PBS (with a small amount of co-solvent like DMSO if necessary) to a known concentration.
-
Coat Filter Plate: Carefully apply the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate the filter.
-
Assemble PAMPA Sandwich: Add the donor solution containing this compound to the wells of the coated filter plate. Place the filter plate on top of the acceptor plate, which is pre-filled with PBS.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The permeability coefficient can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Addressing poor cell permeability of (R)-KT109
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of (R)-KT109, a potent and selective diacylglycerol lipase-β (DAGLβ) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro enzymatic assays show potent inhibition of DAGLβ by this compound, but I'm observing a significantly weaker effect in my cell-based assays. What could be the cause?
A1: A significant discrepancy between biochemical and cellular assay results is a common indicator of poor cell permeability.[1][2] While this compound is effective at inhibiting isolated DAGLβ with an IC50 of 42 nM, its ability to cross the cell membrane to reach its intracellular target may be limited.[3] Other potential factors could include compound degradation in the cell culture media or active removal from the cell by efflux pumps.[1]
Troubleshooting Steps:
-
-
Lipophilicity (LogP): Optimal range is typically between 1 and 3.
-
Topological Polar Surface Area (tPSA): Generally, a tPSA of less than 140 Ų is preferred.
-
Molecular Weight (MW): A molecular weight under 500 Da is favorable.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer than 5 HBDs and 10 HBAs are ideal.
-
-
Perform a Cell Permeability Assay: Directly measure the permeability of this compound using an in vitro model. Common assays include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to diffuse across an artificial lipid membrane and can indicate its potential for passive diffusion.[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[2] An efflux ratio greater than 2 suggests the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).[2]
-
-
Evaluate Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Degradation can lead to a loss of active compound.
Q2: How can I improve the cellular uptake of this compound in my experiments?
A2: Several formulation and chemical modification strategies can be employed to enhance the cell permeability of poorly permeable compounds like this compound.
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can improve its solubility and facilitate its passage across the cell membrane.[4][5] These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its uptake by cells.[6][7][8] Both organic (e.g., polymeric nanoparticles) and inorganic nanoparticles can be utilized.[8]
Chemical Modification Strategies (Prodrug Approach):
-
Masking Polar Groups: A common strategy is to create a prodrug by temporarily masking polar functional groups on this compound with more lipophilic moieties.[9][10] These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active this compound inside the cell.[9] For example, esterification can be used to mask carboxylic acid groups.[10]
Data Presentation
Table 1: General Physicochemical Properties Influencing Cell Permeability
| Property | Favorable Range for Good Permeability | Potential Issue if Outside Range |
| Lipophilicity (LogP) | 1 - 3 | Too low: poor membrane partitioning. Too high: poor aqueous solubility and potential for membrane retention. |
| Topological Polar Surface Area (tPSA) | < 140 Ų | High tPSA increases the energy required for desolvation to enter the lipid bilayer. |
| Molecular Weight (MW) | < 500 Da | Larger molecules generally have lower passive diffusion rates. |
| Hydrogen Bond Donors (HBD) | < 5 | A high number of HBDs increases polarity and reduces permeability. |
| Hydrogen Bond Acceptors (HBA) | < 10 | A high number of HBAs increases polarity and reduces permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of this compound.
Materials:
-
This compound
-
PAMPA plate system (e.g., a 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO)
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Donor Solution: Dissolve this compound in PBS (with a small amount of co-solvent like DMSO if necessary) to a known concentration.
-
Coat Filter Plate: Carefully apply the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate the filter.
-
Assemble PAMPA Sandwich: Add the donor solution containing this compound to the wells of the coated filter plate. Place the filter plate on top of the acceptor plate, which is pre-filled with PBS.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The permeability coefficient can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Potency and Selectivity of (R)-KT109 and (S)-KT109
This guide provides a detailed comparison of the enantiomers of KT109, (R)-KT109 and (S)-KT109, focusing on their potency and selectivity as inhibitors of diacylglycerol lipase (B570770) β (DAGLβ). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
KT109 is a potent and selective inhibitor of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, KT109 reduces the levels of 2-AG, which is involved in various physiological processes, including neurotransmission and inflammation. As a chiral molecule, KT109 exists as two enantiomers, this compound and (S)-KT109, which exhibit different biological activities.
Potency Comparison
The (R)-enantiomer of KT109, this compound, is the more potent inhibitor of DAGLβ compared to its (S)-counterpart. The inhibitory potencies of both enantiomers against DAGLβ, as well as the related enzyme DAGLα and the off-target serine hydrolase α/β-hydrolase domain-containing protein 6 (ABHD6), are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | DAGLβ | 25.12[1] |
| ABHD6 | 2.51[1] | |
| (S)-KT109 | DAGLβ | 39.81[2] |
| DAGLα | 794.3[2] | |
| ABHD6 | 630.9[2] | |
| Racemic KT109 | DAGLβ | 42[3][4] |
| ABHD6 | 16[5] | |
| PLA2G7 | 1000[3] |
Selectivity Profile
This compound not only exhibits greater potency but also a more desirable selectivity profile. While both enantiomers target DAGLβ, this compound shows significantly stronger inhibition of the off-target ABHD6 compared to (S)-KT109. Racemic KT109 has been shown to be approximately 60-fold more selective for DAGLβ over DAGLα and displays negligible activity against other serine hydrolases such as fatty acid amide hydrolase (FAAH), monoglyceride lipase (MGLL), and ABHD11.[3]
Signaling Pathway of DAGLβ Inhibition
The primary mechanism of action for KT109 involves the inhibition of DAGLβ, which is a key enzyme in the endocannabinoid signaling pathway. The following diagram illustrates the role of DAGLβ and the effect of its inhibition by KT109.
Experimental Protocols
The determination of the potency and selectivity of KT109 enantiomers typically involves the following experimental methodologies:
DAGLβ Inhibition Assay (IC50 Determination)
A common method for determining the IC50 value for DAGLβ inhibitors is a fluorescence-based assay. The general workflow is as follows:
Protocol Details:
-
Enzyme and Inhibitor Preparation: Recombinant human or mouse DAGLβ is used. Stock solutions of this compound and (S)-KT109 are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of the inhibitors for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage by DAGLβ).
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a plate reader. The rate of the reaction is determined from the linear portion of the fluorescence curve.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a large number of enzymes simultaneously in a complex biological sample (e.g., cell lysate or tissue proteome).
Protocol Details:
-
Proteome Preparation: A proteome sample, such as a cell lysate or tissue homogenate, is prepared.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor ((R)- or (S)-KT109) to allow for the binding to its targets.
-
Probe Labeling: A broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe tagged with a fluorescent reporter like rhodamine, FP-Rh) is added to the mixture. This probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Protein Separation: The proteins in the samples are separated by size using SDS-PAGE.
-
Visualization and Analysis: The gel is scanned for fluorescence to visualize the labeled enzymes. The intensity of the fluorescent bands corresponding to specific serine hydrolases is quantified. A decrease in band intensity in the presence of the inhibitor indicates that the inhibitor has bound to and blocked the activity of that particular enzyme. The concentration of the inhibitor that causes a 50% reduction in probe labeling is the IC50 for that enzyme.
Conclusion
The available data clearly indicate that This compound is the more potent and selective enantiomer for inhibiting DAGLβ. Its higher potency and distinct selectivity profile make it a more suitable candidate for use as a chemical probe to study the biological functions of DAGLβ. Researchers should consider the stereochemistry of KT109 when designing experiments and interpreting results. For applications requiring maximal potency and selectivity for DAGLβ, the use of the purified (R)-enantiomer is recommended.
References
- 1. SmallMolecules.com | (S)-KT109 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KT109 - MedChem Express [bioscience.co.uk]
- 5. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Selectivity of (R)-KT109 and (S)-KT109
This guide provides a detailed comparison of the enantiomers of KT109, (R)-KT109 and (S)-KT109, focusing on their potency and selectivity as inhibitors of diacylglycerol lipase β (DAGLβ). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
KT109 is a potent and selective inhibitor of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, KT109 reduces the levels of 2-AG, which is involved in various physiological processes, including neurotransmission and inflammation. As a chiral molecule, KT109 exists as two enantiomers, this compound and (S)-KT109, which exhibit different biological activities.
Potency Comparison
The (R)-enantiomer of KT109, this compound, is the more potent inhibitor of DAGLβ compared to its (S)-counterpart. The inhibitory potencies of both enantiomers against DAGLβ, as well as the related enzyme DAGLα and the off-target serine hydrolase α/β-hydrolase domain-containing protein 6 (ABHD6), are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | DAGLβ | 25.12[1] |
| ABHD6 | 2.51[1] | |
| (S)-KT109 | DAGLβ | 39.81[2] |
| DAGLα | 794.3[2] | |
| ABHD6 | 630.9[2] | |
| Racemic KT109 | DAGLβ | 42[3][4] |
| ABHD6 | 16[5] | |
| PLA2G7 | 1000[3] |
Selectivity Profile
This compound not only exhibits greater potency but also a more desirable selectivity profile. While both enantiomers target DAGLβ, this compound shows significantly stronger inhibition of the off-target ABHD6 compared to (S)-KT109. Racemic KT109 has been shown to be approximately 60-fold more selective for DAGLβ over DAGLα and displays negligible activity against other serine hydrolases such as fatty acid amide hydrolase (FAAH), monoglyceride lipase (MGLL), and ABHD11.[3]
Signaling Pathway of DAGLβ Inhibition
The primary mechanism of action for KT109 involves the inhibition of DAGLβ, which is a key enzyme in the endocannabinoid signaling pathway. The following diagram illustrates the role of DAGLβ and the effect of its inhibition by KT109.
Experimental Protocols
The determination of the potency and selectivity of KT109 enantiomers typically involves the following experimental methodologies:
DAGLβ Inhibition Assay (IC50 Determination)
A common method for determining the IC50 value for DAGLβ inhibitors is a fluorescence-based assay. The general workflow is as follows:
Protocol Details:
-
Enzyme and Inhibitor Preparation: Recombinant human or mouse DAGLβ is used. Stock solutions of this compound and (S)-KT109 are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of the inhibitors for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage by DAGLβ).
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a plate reader. The rate of the reaction is determined from the linear portion of the fluorescence curve.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a large number of enzymes simultaneously in a complex biological sample (e.g., cell lysate or tissue proteome).
Protocol Details:
-
Proteome Preparation: A proteome sample, such as a cell lysate or tissue homogenate, is prepared.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor ((R)- or (S)-KT109) to allow for the binding to its targets.
-
Probe Labeling: A broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe tagged with a fluorescent reporter like rhodamine, FP-Rh) is added to the mixture. This probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Protein Separation: The proteins in the samples are separated by size using SDS-PAGE.
-
Visualization and Analysis: The gel is scanned for fluorescence to visualize the labeled enzymes. The intensity of the fluorescent bands corresponding to specific serine hydrolases is quantified. A decrease in band intensity in the presence of the inhibitor indicates that the inhibitor has bound to and blocked the activity of that particular enzyme. The concentration of the inhibitor that causes a 50% reduction in probe labeling is the IC50 for that enzyme.
Conclusion
The available data clearly indicate that This compound is the more potent and selective enantiomer for inhibiting DAGLβ. Its higher potency and distinct selectivity profile make it a more suitable candidate for use as a chemical probe to study the biological functions of DAGLβ. Researchers should consider the stereochemistry of KT109 when designing experiments and interpreting results. For applications requiring maximal potency and selectivity for DAGLβ, the use of the purified (R)-enantiomer is recommended.
References
- 1. SmallMolecules.com | (S)-KT109 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KT109 - MedChem Express [bioscience.co.uk]
- 5. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-KT109 and Other DAGLβ Inhibitors
Introduction
Diacylglycerol lipase-beta (DAGLβ) is a critical enzyme in the endocannabinoid system, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in peripheral tissues.[1][2] 2-AG is an endogenous ligand for cannabinoid receptors CB1 and CB2 and a precursor for arachidonic acid and subsequent pro-inflammatory eicosanoids, such as prostaglandins.[3][4][5] Consequently, DAGLβ is a key metabolic hub that regulates lipid signaling networks involved in inflammatory responses, making it a significant therapeutic target for inflammatory and neuropathic pain.[3][4][6]
The development of potent and selective inhibitors is crucial for elucidating the specific functions of DAGLβ and for therapeutic applications. This guide provides a detailed comparison of (R)-KT109 and KT172, two prominent 1,2,3-triazole urea-based irreversible inhibitors of DAGLβ, with supporting experimental data and methodologies.
Inhibitor Performance and Selectivity
This compound and KT172 have emerged as powerful chemical probes for studying DAGLβ. They were developed to provide potent and selective inhibition of DAGLβ, allowing for the functional analysis of this enzyme in living systems.[2][3]
This compound is a potent, isoform-selective inhibitor of DAGLβ with an in vitro IC50 value of 42 nM.[7] It demonstrates approximately 60-fold selectivity for DAGLβ over the related enzyme DAGLα.[2][7] While highly selective, KT109 does exhibit some inhibitory activity against PLA2G7 (IC50 = 1 µM) and the serine hydrolase ABHD6.[3][7]
KT172 was developed as a complementary probe to KT109. It shows near-equivalent potency against DAGLβ but has a slightly different selectivity profile.[3][8] Notably, KT172 displays slight cross-reactivity with monoacylglycerol lipase (MGLL), the primary enzyme for 2-AG degradation, with an IC50 value of 5 µM.[3][8]
To validate the specific effects of DAGLβ inhibition, a negative control probe, KT195 , is often used in parallel. KT195 is a structural analog that is inactive against DAGLβ but inhibits off-targets like ABHD6, helping to distinguish the effects of DAGLβ inhibition from other cellular actions.[3][9]
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | DAGLβ | DAGLα | ABHD6 | MGLL | PLA2G7 |
| This compound | 42 nM[7] | ~2.5 µM (~60-fold selective)[2][7] | Yes (inhibited ≥90%)[3] | Negligible[7] | 1 µM[7] |
| KT172 | 50-90 nM[8] | N/A | Yes (inhibited ≥90%)[3] | 5 µM[3][8] | Negligible[8] |
| KT195 | Negligible[3][8] | N/A | Yes (inhibited >90%)[3] | N/A | N/A |
Note: N/A indicates data not available in the provided search results. ABHD6 inhibition is noted qualitatively as specific IC50 values were not consistently provided.
Table 2: In Vivo Activity and Effects on Lipid Metabolism
| Compound | Dosage (i.p.) | Duration of Inhibition | Effect on 2-AG Levels | Effect on Arachidonic Acid | Effect on Prostaglandins (PGE₂, PGD₂) |
| This compound | 5 mg/kg[3] | > 16 hours[3] | Reduced[3][8] | Reduced[3][8] | Reduced[8] |
| KT172 | 5 mg/kg[3] | ~ 6 hours[3] | Reduced[3][8] | Reduced[3][8] | Reduced[8] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic method used to assess the potency and selectivity of enzyme inhibitors within a complex proteome.
-
Objective: To determine the IC50 values and selectivity of inhibitors against a panel of serine hydrolases.
-
Methodology:
-
Proteomes (e.g., from mouse brain or cell lysates) are pre-incubated with varying concentrations of the inhibitor (e.g., KT109, KT172) for a defined period.
-
A broad-spectrum, fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) is then added. This probe covalently binds to the active site of serine hydrolases.
-
The inhibitor competes with the probe for binding to the target enzyme's active site.
-
Proteins are separated by SDS-PAGE, and the fluorescence intensity of probe-labeled enzymes is visualized.
-
A reduction in fluorescence intensity for a specific enzyme in the presence of the inhibitor indicates successful inhibition. The IC50 is calculated from the concentration-dependent inhibition curve.[3]
-
-
For comprehensive analysis (ABPP-MudPIT): An LC/MS-based approach is used to identify and quantify the activity of a larger number of hydrolases in vivo from tissues of treated animals.[3]
In Vitro DAGLβ Substrate Assay
This assay directly measures the enzymatic activity of DAGLβ to determine inhibitor potency.
-
Objective: To measure the in vitro IC50 values of KT109 and KT172 against DAGLβ.
-
Methodology:
-
Lysates from cells overexpressing DAGLβ are pre-treated with various concentrations of the inhibitor.
-
A synthetic substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at 37°C (e.g., 10 minutes).[3][8]
-
The reaction is quenched, and the products (e.g., 2-AG) are extracted and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Inhibition and Lipidomics in Mice
This protocol assesses the in vivo efficacy of the inhibitors and their impact on downstream lipid signaling pathways.
-
Objective: To confirm target engagement in a living organism and measure the resulting changes in key lipid mediators.
-
Methodology:
-
Mice are treated with the inhibitor (e.g., KT109, KT172 at 5 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.
-
To study inflammatory responses, macrophages are recruited to the peritoneal cavity by prior injection of thioglycollate.[3]
-
After a specific duration (e.g., 4 hours), peritoneal macrophages are collected.
-
A portion of the cells is used for proteomic analysis (ABPP) to confirm the inhibition of DAGLβ and assess off-target effects.[3]
-
The remaining cells are used for lipidomics analysis. Lipids are extracted and quantified by LC-MS to measure levels of 2-AG, arachidonic acid, and various eicosanoids (e.g., prostaglandins).[3][8]
-
Visualizations
References
- 1. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-KT109 and Other DAGLβ Inhibitors
Introduction
Diacylglycerol lipase-beta (DAGLβ) is a critical enzyme in the endocannabinoid system, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in peripheral tissues.[1][2] 2-AG is an endogenous ligand for cannabinoid receptors CB1 and CB2 and a precursor for arachidonic acid and subsequent pro-inflammatory eicosanoids, such as prostaglandins.[3][4][5] Consequently, DAGLβ is a key metabolic hub that regulates lipid signaling networks involved in inflammatory responses, making it a significant therapeutic target for inflammatory and neuropathic pain.[3][4][6]
The development of potent and selective inhibitors is crucial for elucidating the specific functions of DAGLβ and for therapeutic applications. This guide provides a detailed comparison of (R)-KT109 and KT172, two prominent 1,2,3-triazole urea-based irreversible inhibitors of DAGLβ, with supporting experimental data and methodologies.
Inhibitor Performance and Selectivity
This compound and KT172 have emerged as powerful chemical probes for studying DAGLβ. They were developed to provide potent and selective inhibition of DAGLβ, allowing for the functional analysis of this enzyme in living systems.[2][3]
This compound is a potent, isoform-selective inhibitor of DAGLβ with an in vitro IC50 value of 42 nM.[7] It demonstrates approximately 60-fold selectivity for DAGLβ over the related enzyme DAGLα.[2][7] While highly selective, KT109 does exhibit some inhibitory activity against PLA2G7 (IC50 = 1 µM) and the serine hydrolase ABHD6.[3][7]
KT172 was developed as a complementary probe to KT109. It shows near-equivalent potency against DAGLβ but has a slightly different selectivity profile.[3][8] Notably, KT172 displays slight cross-reactivity with monoacylglycerol lipase (B570770) (MGLL), the primary enzyme for 2-AG degradation, with an IC50 value of 5 µM.[3][8]
To validate the specific effects of DAGLβ inhibition, a negative control probe, KT195 , is often used in parallel. KT195 is a structural analog that is inactive against DAGLβ but inhibits off-targets like ABHD6, helping to distinguish the effects of DAGLβ inhibition from other cellular actions.[3][9]
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | DAGLβ | DAGLα | ABHD6 | MGLL | PLA2G7 |
| This compound | 42 nM[7] | ~2.5 µM (~60-fold selective)[2][7] | Yes (inhibited ≥90%)[3] | Negligible[7] | 1 µM[7] |
| KT172 | 50-90 nM[8] | N/A | Yes (inhibited ≥90%)[3] | 5 µM[3][8] | Negligible[8] |
| KT195 | Negligible[3][8] | N/A | Yes (inhibited >90%)[3] | N/A | N/A |
Note: N/A indicates data not available in the provided search results. ABHD6 inhibition is noted qualitatively as specific IC50 values were not consistently provided.
Table 2: In Vivo Activity and Effects on Lipid Metabolism
| Compound | Dosage (i.p.) | Duration of Inhibition | Effect on 2-AG Levels | Effect on Arachidonic Acid | Effect on Prostaglandins (PGE₂, PGD₂) |
| This compound | 5 mg/kg[3] | > 16 hours[3] | Reduced[3][8] | Reduced[3][8] | Reduced[8] |
| KT172 | 5 mg/kg[3] | ~ 6 hours[3] | Reduced[3][8] | Reduced[3][8] | Reduced[8] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic method used to assess the potency and selectivity of enzyme inhibitors within a complex proteome.
-
Objective: To determine the IC50 values and selectivity of inhibitors against a panel of serine hydrolases.
-
Methodology:
-
Proteomes (e.g., from mouse brain or cell lysates) are pre-incubated with varying concentrations of the inhibitor (e.g., KT109, KT172) for a defined period.
-
A broad-spectrum, fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) is then added. This probe covalently binds to the active site of serine hydrolases.
-
The inhibitor competes with the probe for binding to the target enzyme's active site.
-
Proteins are separated by SDS-PAGE, and the fluorescence intensity of probe-labeled enzymes is visualized.
-
A reduction in fluorescence intensity for a specific enzyme in the presence of the inhibitor indicates successful inhibition. The IC50 is calculated from the concentration-dependent inhibition curve.[3]
-
-
For comprehensive analysis (ABPP-MudPIT): An LC/MS-based approach is used to identify and quantify the activity of a larger number of hydrolases in vivo from tissues of treated animals.[3]
In Vitro DAGLβ Substrate Assay
This assay directly measures the enzymatic activity of DAGLβ to determine inhibitor potency.
-
Objective: To measure the in vitro IC50 values of KT109 and KT172 against DAGLβ.
-
Methodology:
-
Lysates from cells overexpressing DAGLβ are pre-treated with various concentrations of the inhibitor.
-
A synthetic substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at 37°C (e.g., 10 minutes).[3][8]
-
The reaction is quenched, and the products (e.g., 2-AG) are extracted and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Inhibition and Lipidomics in Mice
This protocol assesses the in vivo efficacy of the inhibitors and their impact on downstream lipid signaling pathways.
-
Objective: To confirm target engagement in a living organism and measure the resulting changes in key lipid mediators.
-
Methodology:
-
Mice are treated with the inhibitor (e.g., KT109, KT172 at 5 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.
-
To study inflammatory responses, macrophages are recruited to the peritoneal cavity by prior injection of thioglycollate.[3]
-
After a specific duration (e.g., 4 hours), peritoneal macrophages are collected.
-
A portion of the cells is used for proteomic analysis (ABPP) to confirm the inhibition of DAGLβ and assess off-target effects.[3]
-
The remaining cells are used for lipidomics analysis. Lipids are extracted and quantified by LC-MS to measure levels of 2-AG, arachidonic acid, and various eicosanoids (e.g., prostaglandins).[3][8]
-
Visualizations
References
- 1. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-KT109 Specificity: A Comparative Analysis with the Negative Control KT195
In the realm of selective enzyme inhibition, establishing the precise molecular target of a compound is paramount for accurate biological interpretation and therapeutic development. This guide provides a comprehensive comparison of (R)-KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ), and its structurally related but functionally distinct control, KT195. The data presented herein unequivocally demonstrates the specificity of this compound for DAGLβ, a critical enzyme in the endocannabinoid signaling pathway.
Distinguishing On-Target from Off-Target Effects
To validate that the biological effects of this compound are a direct result of DAGLβ inhibition, a negative control is essential. KT195 was designed for this purpose. While structurally analogous to this compound, it is inactive against DAGLβ. This pairing allows researchers to differentiate the physiological outcomes of DAGLβ inhibition from any potential off-target effects. Interestingly, KT195 was identified as a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in lipid metabolism[1][2][3][4]. This unique pharmacological profile makes the this compound/KT195 pair a powerful toolset for dissecting the distinct roles of DAGLβ and ABHD6.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and KT195 against their primary targets, highlighting the specificity of this compound for DAGLβ.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | DAGLβ | 0.79 | [5] |
| This compound | ABHD6 | 2.51 | [5] |
| KT109 (racemic) | DAGLβ | 42 | [6] |
| KT195 | DAGLβ | > 10,000 | |
| KT195 | ABHD6 | 10 | [3][4] |
| Human Enzyme Inhibition | |---|---|---| | Compound | Target | IC50 (nM) | | KT109 | DAGLβ | 580 | | KT172 (analogue) | DAGLβ | 380 | | KT195 | DAGLβ | >10,000 |
Data sourced from Hsu et al., 2012.[7]
Experimental Validation of Specificity
A key experimental approach to confirming target engagement and specificity is competitive activity-based protein profiling (ABPP). This technique utilizes activity-based probes that covalently bind to the active site of an enzyme class, allowing for their visualization and quantification.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Mouse brain or cell line proteomes are prepared by homogenization in a suitable buffer.
-
Inhibitor Pre-incubation: Proteome samples are incubated with varying concentrations of this compound or KT195 for a defined period (e.g., 30 minutes at 37°C) to allow for target enzyme binding.
-
Activity-Based Probe Treatment: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the samples and incubated for a specific time (e.g., 30 minutes at 37°C). This probe will bind to the active serine hydrolases that have not been blocked by the pre-incubated inhibitor.
-
SDS-PAGE and Gel Imaging: The samples are separated by SDS-PAGE. The gel is then scanned on a fluorescence scanner to visualize the probe-labeled enzymes.
-
Analysis: A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
The results from such an experiment would show that pre-incubation with this compound prevents the labeling of DAGLβ by the activity-based probe in a concentration-dependent manner, while KT195 has no effect on DAGLβ labeling. Conversely, both compounds would show inhibition of ABHD6 labeling.
Signaling Pathways and Validation Logic
The following diagrams illustrate the targeted signaling pathway and the logical workflow for validating the specificity of this compound.
Conclusion
The use of the inactive analogue KT195 as a negative control provides robust validation for the on-target activity of this compound. The significant difference in their inhibitory profiles against DAGLβ allows for the confident attribution of biological effects to the specific inhibition of this enzyme. This comparative approach is a critical component of rigorous pharmacological research and is essential for the continued development of selective and effective therapeutic agents targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. KT195 | CAS 1402612-58-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-KT109 Specificity: A Comparative Analysis with the Negative Control KT195
In the realm of selective enzyme inhibition, establishing the precise molecular target of a compound is paramount for accurate biological interpretation and therapeutic development. This guide provides a comprehensive comparison of (R)-KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ), and its structurally related but functionally distinct control, KT195. The data presented herein unequivocally demonstrates the specificity of this compound for DAGLβ, a critical enzyme in the endocannabinoid signaling pathway.
Distinguishing On-Target from Off-Target Effects
To validate that the biological effects of this compound are a direct result of DAGLβ inhibition, a negative control is essential. KT195 was designed for this purpose. While structurally analogous to this compound, it is inactive against DAGLβ. This pairing allows researchers to differentiate the physiological outcomes of DAGLβ inhibition from any potential off-target effects. Interestingly, KT195 was identified as a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in lipid metabolism[1][2][3][4]. This unique pharmacological profile makes the this compound/KT195 pair a powerful toolset for dissecting the distinct roles of DAGLβ and ABHD6.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and KT195 against their primary targets, highlighting the specificity of this compound for DAGLβ.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | DAGLβ | 0.79 | [5] |
| This compound | ABHD6 | 2.51 | [5] |
| KT109 (racemic) | DAGLβ | 42 | [6] |
| KT195 | DAGLβ | > 10,000 | |
| KT195 | ABHD6 | 10 | [3][4] |
| Human Enzyme Inhibition | |---|---|---| | Compound | Target | IC50 (nM) | | KT109 | DAGLβ | 580 | | KT172 (analogue) | DAGLβ | 380 | | KT195 | DAGLβ | >10,000 |
Data sourced from Hsu et al., 2012.[7]
Experimental Validation of Specificity
A key experimental approach to confirming target engagement and specificity is competitive activity-based protein profiling (ABPP). This technique utilizes activity-based probes that covalently bind to the active site of an enzyme class, allowing for their visualization and quantification.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Mouse brain or cell line proteomes are prepared by homogenization in a suitable buffer.
-
Inhibitor Pre-incubation: Proteome samples are incubated with varying concentrations of this compound or KT195 for a defined period (e.g., 30 minutes at 37°C) to allow for target enzyme binding.
-
Activity-Based Probe Treatment: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the samples and incubated for a specific time (e.g., 30 minutes at 37°C). This probe will bind to the active serine hydrolases that have not been blocked by the pre-incubated inhibitor.
-
SDS-PAGE and Gel Imaging: The samples are separated by SDS-PAGE. The gel is then scanned on a fluorescence scanner to visualize the probe-labeled enzymes.
-
Analysis: A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
The results from such an experiment would show that pre-incubation with this compound prevents the labeling of DAGLβ by the activity-based probe in a concentration-dependent manner, while KT195 has no effect on DAGLβ labeling. Conversely, both compounds would show inhibition of ABHD6 labeling.
Signaling Pathways and Validation Logic
The following diagrams illustrate the targeted signaling pathway and the logical workflow for validating the specificity of this compound.
Conclusion
The use of the inactive analogue KT195 as a negative control provides robust validation for the on-target activity of this compound. The significant difference in their inhibitory profiles against DAGLβ allows for the confident attribution of biological effects to the specific inhibition of this enzyme. This comparative approach is a critical component of rigorous pharmacological research and is essential for the continued development of selective and effective therapeutic agents targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. KT195 | CAS 1402612-58-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Ketoprofen Versus FAAH and MAGL Inhibitors in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (R)-Ketoprofen, Fatty Acid Amide Hydrolase (FAAH) inhibitors, and Monoacylglycerol Lipase (B570770) (MAGL) inhibitors in various animal models of pain. The information is intended to assist researchers and drug development professionals in evaluating these different therapeutic strategies for analgesic drug discovery.
Introduction
The management of chronic pain remains a significant challenge, driving the search for novel analgesics with improved efficacy and safety profiles. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. However, emerging therapeutic strategies target the endocannabinoid system, which plays a crucial role in pain modulation. This guide focuses on a comparative analysis of (R)-Ketoprofen, a non-traditional NSAID enantiomer, against inhibitors of two key enzymes in the endocannabinoid system: FAAH and MAGL.
(R)-Ketoprofen is the R-enantiomer of the widely used NSAID ketoprofen. Unlike its S-enantiomer, (R)-Ketoprofen exhibits analgesic properties that are largely independent of COX inhibition, suggesting a novel mechanism of action, particularly in neuropathic pain states.
FAAH and MAGL inhibitors represent a newer class of potential analgesics that enhance endogenous cannabinoid signaling. FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382) (AEA), while MAGL is the main enzyme that breaks down 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting these enzymes, the levels of these pain-relieving endocannabinoids are increased at the synapse. Dual inhibitors that target both FAAH and MAGL are also in development and have shown promise in preclinical studies.
Mechanism of Action
The distinct mechanisms of action of (R)-Ketoprofen and FAAH/MAGL inhibitors are a key differentiator.
(R)-Ketoprofen: A Novel, Non-COX Mediated Pathway
While the precise mechanism of (R)-Ketoprofen's analgesic effect is still under investigation, studies suggest it does not primarily rely on the inhibition of prostaglandin (B15479496) synthesis via COX enzymes. This is a significant departure from traditional NSAIDs. Evidence points towards a novel, as-yet-undefined spinal mechanism of action against neuropathic pain.[1]
FAAH and MAGL Inhibitors: Enhancing Endocannabinoid Tone
FAAH and MAGL inhibitors work by increasing the synaptic levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2) to produce analgesia. Dual inhibitors simultaneously elevate both AEA and 2-AG levels.
Signaling pathway of FAAH and MAGL inhibition.
Quantitative Data from Preclinical Pain Models
The following tables summarize the available quantitative data for (R)-Ketoprofen, FAAH inhibitors, MAGL inhibitors, and dual FAAH/MAGL inhibitors in various preclinical models of pain. It is important to note that direct head-to-head comparative studies are limited, and thus, caution should be exercised when comparing data across different studies due to variations in experimental conditions.
Table 1: Efficacy in Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI)
| Compound/Inhibitor | Animal Model | Test | Dose/Route | Efficacy | Reference |
| (R)-Ketoprofen | Rat (L5/L6 ligation) | Tactile Allodynia (von Frey) | Spinal | Dose-dependent antiallodynia | [1] |
| FAAH Inhibitor (URB597) | Rat (Partial Sciatic Nerve Ligation) | Mechanical Allodynia (von Frey) | 0.3 mg/kg, i.p. | No significant effect | [2] |
| MAGL Inhibitor (JZL184) | Mouse (CCI) | Mechanical Allodynia (von Frey) | ≥8 mg/kg⁻¹ | Significant attenuation | [3] |
| Dual FAAH/MAGL Inhibitor (JZL195) | Mouse (CCI) | Mechanical Allodynia (von Frey) | ED₅₀ < Side Effect Dose | Greater efficacy than selective inhibitors |
Table 2: Efficacy in Inflammatory Pain Models
| Compound/Inhibitor | Animal Model | Test | Dose/Route | Efficacy | Reference |
| (R)-Ketoprofen | Guinea Pig (Carrageenan) | Hyperalgesia | 75 to 750 µmol/kg | 30% to 80% reduction in pain index | |
| FAAH Inhibitor (URB597) | Rat (CFA) | Mechanical Allodynia & Thermal Hyperalgesia | 0.3 mg/kg, i.p. | Significant reduction | [2] |
| MAGL Inhibitor (JZL184) | Mouse (Carrageenan) | Mechanical Allodynia & Paw Edema | 1.6-40 mg/kg | Significant attenuation | [4] |
| Dual FAAH/MAGL Inhibitor (JZL195) | Rat (Nitroglycerin-induced) | Orofacial Formalin Test | - | Significantly reduced trigeminal hyperalgesia |
Table 3: Efficacy in Visceral and Tonic Pain Models
| Compound/Inhibitor | Animal Model | Test | Dose/Route | Efficacy | Reference |
| (R)-Ketoprofen | Rat | Formalin Test (Phase II) | Spinal | No significant effect | [1] |
| FAAH Inhibitor (PF-3845) | Mouse | Acetic Acid Writhing | 5, 10, 20 mg/kg | Dose-dependent antinociception | [5] |
| MAGL Inhibitor (JZL184) | Mouse | Acetic Acid Writhing | 5, 10, 20 mg/kg | Dose-dependent antinociception | [5] |
| Dual FAAH/MAGL Inhibitor (JZL195) | Mouse | Acetic Acid Writhing | 5, 10, 20 mg/kg | Dose-dependent antinociception | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity.
Workflow for the von Frey test.
Protocol:
-
Acclimatization: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimatize for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends, and the pressure is held for a few seconds.
-
Response Assessment: A positive response is recorded if the animal sharply withdraws its paw, flinches, or licks the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method.
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency of paw withdrawal to a thermal stimulus.
Workflow for the Hargreaves test.
Protocol:
-
Acclimatization: Animals are placed in individual Plexiglas enclosures on a glass plate and allowed to acclimatize.
-
Heat Application: A mobile radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw from the heat source is automatically recorded.
-
Cut-off Time: A pre-set cut-off time is used to prevent tissue damage in the absence of a response.
Formalin Test for Tonic Pain
The formalin test is a model of continuous pain resulting from tissue injury.
Protocol:
-
Acclimatization: Animals are placed in an observation chamber for acclimatization.
-
Formalin Injection: A small volume of dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phase Analysis: The pain response is biphasic: Phase 1 (acute phase) occurs in the first 5-10 minutes, and Phase 2 (tonic phase) begins after a quiescent period and lasts for 20-40 minutes.
Comparative Analysis and Discussion
The preclinical data suggests that (R)-Ketoprofen, FAAH inhibitors, and MAGL inhibitors all possess analgesic properties, but their efficacy varies depending on the pain modality.
-
(R)-Ketoprofen shows particular promise in neuropathic pain models, where it exhibits a dose-dependent antiallodynic effect through a novel, non-COX-mediated mechanism. Its lack of efficacy in the tonic phase of the formalin test suggests a more specific action on certain pain pathways.
-
FAAH inhibitors appear to be more effective in inflammatory pain models than in the neuropathic pain models tested so far.[2] They also show efficacy in visceral pain models.
-
MAGL inhibitors demonstrate efficacy in both inflammatory and neuropathic pain models. However, their effectiveness in mechanically-evoked visceral pain may be limited.
-
Dual FAAH/MAGL inhibitors have shown greater efficacy than selective inhibitors in some neuropathic and visceral pain models, suggesting a synergistic effect of elevating both AEA and 2-AG.
Comparative efficacy in different pain types.
Conclusion
(R)-Ketoprofen, with its distinct non-COX-mediated mechanism, presents an intriguing alternative for the treatment of neuropathic pain. FAAH and MAGL inhibitors, by augmenting the endogenous cannabinoid system, offer a promising approach for a broader range of pain states, including inflammatory and visceral pain. Dual FAAH/MAGL inhibitors may provide superior analgesia in certain conditions.
The choice of which therapeutic strategy to pursue will depend on the specific type of pain being targeted. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy and therapeutic potential of these different analgesic agents. This guide provides a foundational overview to aid in the strategic planning of future preclinical and clinical research in the field of pain management.
References
- 1. Differential effects of spinal (R)-ketoprofen and (S)-ketoprofen against signs of neuropathic pain and tonic nociception: evidence for a novel mechanism of action of (R)-ketoprofen against tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Ketoprofen Versus FAAH and MAGL Inhibitors in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (R)-Ketoprofen, Fatty Acid Amide Hydrolase (FAAH) inhibitors, and Monoacylglycerol Lipase (MAGL) inhibitors in various animal models of pain. The information is intended to assist researchers and drug development professionals in evaluating these different therapeutic strategies for analgesic drug discovery.
Introduction
The management of chronic pain remains a significant challenge, driving the search for novel analgesics with improved efficacy and safety profiles. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. However, emerging therapeutic strategies target the endocannabinoid system, which plays a crucial role in pain modulation. This guide focuses on a comparative analysis of (R)-Ketoprofen, a non-traditional NSAID enantiomer, against inhibitors of two key enzymes in the endocannabinoid system: FAAH and MAGL.
(R)-Ketoprofen is the R-enantiomer of the widely used NSAID ketoprofen. Unlike its S-enantiomer, (R)-Ketoprofen exhibits analgesic properties that are largely independent of COX inhibition, suggesting a novel mechanism of action, particularly in neuropathic pain states.
FAAH and MAGL inhibitors represent a newer class of potential analgesics that enhance endogenous cannabinoid signaling. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), while MAGL is the main enzyme that breaks down 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, the levels of these pain-relieving endocannabinoids are increased at the synapse. Dual inhibitors that target both FAAH and MAGL are also in development and have shown promise in preclinical studies.
Mechanism of Action
The distinct mechanisms of action of (R)-Ketoprofen and FAAH/MAGL inhibitors are a key differentiator.
(R)-Ketoprofen: A Novel, Non-COX Mediated Pathway
While the precise mechanism of (R)-Ketoprofen's analgesic effect is still under investigation, studies suggest it does not primarily rely on the inhibition of prostaglandin synthesis via COX enzymes. This is a significant departure from traditional NSAIDs. Evidence points towards a novel, as-yet-undefined spinal mechanism of action against neuropathic pain.[1]
FAAH and MAGL Inhibitors: Enhancing Endocannabinoid Tone
FAAH and MAGL inhibitors work by increasing the synaptic levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2) to produce analgesia. Dual inhibitors simultaneously elevate both AEA and 2-AG levels.
Signaling pathway of FAAH and MAGL inhibition.
Quantitative Data from Preclinical Pain Models
The following tables summarize the available quantitative data for (R)-Ketoprofen, FAAH inhibitors, MAGL inhibitors, and dual FAAH/MAGL inhibitors in various preclinical models of pain. It is important to note that direct head-to-head comparative studies are limited, and thus, caution should be exercised when comparing data across different studies due to variations in experimental conditions.
Table 1: Efficacy in Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI)
| Compound/Inhibitor | Animal Model | Test | Dose/Route | Efficacy | Reference |
| (R)-Ketoprofen | Rat (L5/L6 ligation) | Tactile Allodynia (von Frey) | Spinal | Dose-dependent antiallodynia | [1] |
| FAAH Inhibitor (URB597) | Rat (Partial Sciatic Nerve Ligation) | Mechanical Allodynia (von Frey) | 0.3 mg/kg, i.p. | No significant effect | [2] |
| MAGL Inhibitor (JZL184) | Mouse (CCI) | Mechanical Allodynia (von Frey) | ≥8 mg/kg⁻¹ | Significant attenuation | [3] |
| Dual FAAH/MAGL Inhibitor (JZL195) | Mouse (CCI) | Mechanical Allodynia (von Frey) | ED₅₀ < Side Effect Dose | Greater efficacy than selective inhibitors |
Table 2: Efficacy in Inflammatory Pain Models
| Compound/Inhibitor | Animal Model | Test | Dose/Route | Efficacy | Reference |
| (R)-Ketoprofen | Guinea Pig (Carrageenan) | Hyperalgesia | 75 to 750 µmol/kg | 30% to 80% reduction in pain index | |
| FAAH Inhibitor (URB597) | Rat (CFA) | Mechanical Allodynia & Thermal Hyperalgesia | 0.3 mg/kg, i.p. | Significant reduction | [2] |
| MAGL Inhibitor (JZL184) | Mouse (Carrageenan) | Mechanical Allodynia & Paw Edema | 1.6-40 mg/kg | Significant attenuation | [4] |
| Dual FAAH/MAGL Inhibitor (JZL195) | Rat (Nitroglycerin-induced) | Orofacial Formalin Test | - | Significantly reduced trigeminal hyperalgesia |
Table 3: Efficacy in Visceral and Tonic Pain Models
| Compound/Inhibitor | Animal Model | Test | Dose/Route | Efficacy | Reference |
| (R)-Ketoprofen | Rat | Formalin Test (Phase II) | Spinal | No significant effect | [1] |
| FAAH Inhibitor (PF-3845) | Mouse | Acetic Acid Writhing | 5, 10, 20 mg/kg | Dose-dependent antinociception | [5] |
| MAGL Inhibitor (JZL184) | Mouse | Acetic Acid Writhing | 5, 10, 20 mg/kg | Dose-dependent antinociception | [5] |
| Dual FAAH/MAGL Inhibitor (JZL195) | Mouse | Acetic Acid Writhing | 5, 10, 20 mg/kg | Dose-dependent antinociception | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity.
Workflow for the von Frey test.
Protocol:
-
Acclimatization: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimatize for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends, and the pressure is held for a few seconds.
-
Response Assessment: A positive response is recorded if the animal sharply withdraws its paw, flinches, or licks the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method.
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency of paw withdrawal to a thermal stimulus.
Workflow for the Hargreaves test.
Protocol:
-
Acclimatization: Animals are placed in individual Plexiglas enclosures on a glass plate and allowed to acclimatize.
-
Heat Application: A mobile radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw from the heat source is automatically recorded.
-
Cut-off Time: A pre-set cut-off time is used to prevent tissue damage in the absence of a response.
Formalin Test for Tonic Pain
The formalin test is a model of continuous pain resulting from tissue injury.
Protocol:
-
Acclimatization: Animals are placed in an observation chamber for acclimatization.
-
Formalin Injection: A small volume of dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phase Analysis: The pain response is biphasic: Phase 1 (acute phase) occurs in the first 5-10 minutes, and Phase 2 (tonic phase) begins after a quiescent period and lasts for 20-40 minutes.
Comparative Analysis and Discussion
The preclinical data suggests that (R)-Ketoprofen, FAAH inhibitors, and MAGL inhibitors all possess analgesic properties, but their efficacy varies depending on the pain modality.
-
(R)-Ketoprofen shows particular promise in neuropathic pain models, where it exhibits a dose-dependent antiallodynic effect through a novel, non-COX-mediated mechanism. Its lack of efficacy in the tonic phase of the formalin test suggests a more specific action on certain pain pathways.
-
FAAH inhibitors appear to be more effective in inflammatory pain models than in the neuropathic pain models tested so far.[2] They also show efficacy in visceral pain models.
-
MAGL inhibitors demonstrate efficacy in both inflammatory and neuropathic pain models. However, their effectiveness in mechanically-evoked visceral pain may be limited.
-
Dual FAAH/MAGL inhibitors have shown greater efficacy than selective inhibitors in some neuropathic and visceral pain models, suggesting a synergistic effect of elevating both AEA and 2-AG.
Comparative efficacy in different pain types.
Conclusion
(R)-Ketoprofen, with its distinct non-COX-mediated mechanism, presents an intriguing alternative for the treatment of neuropathic pain. FAAH and MAGL inhibitors, by augmenting the endogenous cannabinoid system, offer a promising approach for a broader range of pain states, including inflammatory and visceral pain. Dual FAAH/MAGL inhibitors may provide superior analgesia in certain conditions.
The choice of which therapeutic strategy to pursue will depend on the specific type of pain being targeted. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy and therapeutic potential of these different analgesic agents. This guide provides a foundational overview to aid in the strategic planning of future preclinical and clinical research in the field of pain management.
References
- 1. Differential effects of spinal (R)-ketoprofen and (S)-ketoprofen against signs of neuropathic pain and tonic nociception: evidence for a novel mechanism of action of (R)-ketoprofen against tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Serine Hydrolase Landscape: A Comparative Selectivity Analysis of (R)-KT109
For researchers engaged in the development of targeted therapeutics, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a detailed cross-reactivity profile of (R)-KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ), against a panel of other serine hydrolases. The data presented herein, compiled from publicly available sources, offers a comparative overview to inform research and development decisions.
Quantitative Cross-Reactivity Profile
The inhibitory activity of this compound and its racemic form, KT109, has been assessed against several serine hydrolases. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency and selectivity.
Table 1: Inhibitory Activity of this compound against a Panel of Serine Hydrolases
| Target Enzyme | IC50 (nM) | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 0.79 | [1][2] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | [1][2] |
| Diacylglycerol Lipase α (DAGLα) | 25.12 | [1][2] |
Table 2: Inhibitory Activity of Racemic KT109 against a Panel of Serine Hydrolases
| Target Enzyme | IC50 | Selectivity vs. DAGLβ | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 42 nM | - | [3][4] |
| Diacylglycerol Lipase α (DAGLα) | ~2.5 µM | ~60-fold | [3] |
| Phospholipase A2 Group VII (PLA2G7) | 1 µM | >23-fold | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | Highly Selective | [3] |
| Monoglyceride Lipase (MGLL) | Negligible Activity | Highly Selective | [3] |
| α/β-hydrolase domain-containing protein 11 (ABHD11) | Negligible Activity | Highly Selective | [3] |
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile is crucial for predicting its biological effects and potential off-target toxicities. A widely adopted and robust method for this purpose is Competitive Activity-Based Protein Profiling (ABPP) .[5][6][7][8][9][10][11][12][13][14]
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against a broad range of active serine hydrolases within a complex biological sample (e.g., cell lysate, tissue homogenate).
Principle: This technique relies on the competition between the inhibitor of interest and a broad-spectrum, irreversible activity-based probe (ABP) for binding to the active site of serine hydrolases. A reduction in the labeling of a specific hydrolase by the ABP in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that enzyme.
Materials:
-
Inhibitor: this compound
-
Biological Proteome: Cell or tissue lysates (e.g., mouse brain lysate)
-
Activity-Based Probe (ABP): A broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore like rhodamine for in-gel fluorescence scanning, or biotin (B1667282) for mass spectrometry-based analysis).[5][11][14]
-
SDS-PAGE and Gel Imaging System: For fluorescently tagged ABPs.
-
Streptavidin-coated beads, Trypsin, and LC-MS/MS instrumentation: For biotinylated ABPs.
Procedure:
-
Proteome Preparation: Prepare lysates from cells or tissues under non-denaturing conditions to maintain enzyme activity.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a defined period to allow for target engagement.
-
ABP Labeling: Add the broad-spectrum ABP to the inhibitor-treated proteomes and incubate to allow the probe to covalently label the active sites of serine hydrolases that are not occupied by the inhibitor.
-
Quenching and Sample Preparation: Quench the labeling reaction and prepare the samples for analysis.
-
Analysis:
-
Gel-Based ABPP: If a fluorescent ABP is used, separate the proteins by SDS-PAGE and visualize the labeled hydrolases using an in-gel fluorescence scanner. The intensity of the fluorescent band for each hydrolase will be inversely proportional to the inhibitory activity of this compound at that concentration.
-
Mass Spectrometry-Based ABPP: For biotinylated ABPs, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases. The relative abundance of peptides from each hydrolase in the inhibitor-treated sample compared to the control reflects the inhibitory potency.
-
-
Data Analysis: Determine the IC50 value for each inhibited serine hydrolase by plotting the reduction in ABP labeling as a function of the this compound concentration.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound's activity, the following diagrams are provided.
References
- 1. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Serine Hydrolase Landscape: A Comparative Selectivity Analysis of (R)-KT109
For researchers engaged in the development of targeted therapeutics, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a detailed cross-reactivity profile of (R)-KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ), against a panel of other serine hydrolases. The data presented herein, compiled from publicly available sources, offers a comparative overview to inform research and development decisions.
Quantitative Cross-Reactivity Profile
The inhibitory activity of this compound and its racemic form, KT109, has been assessed against several serine hydrolases. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency and selectivity.
Table 1: Inhibitory Activity of this compound against a Panel of Serine Hydrolases
| Target Enzyme | IC50 (nM) | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 0.79 | [1][2] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | [1][2] |
| Diacylglycerol Lipase α (DAGLα) | 25.12 | [1][2] |
Table 2: Inhibitory Activity of Racemic KT109 against a Panel of Serine Hydrolases
| Target Enzyme | IC50 | Selectivity vs. DAGLβ | Reference |
| Diacylglycerol Lipase β (DAGLβ) | 42 nM | - | [3][4] |
| Diacylglycerol Lipase α (DAGLα) | ~2.5 µM | ~60-fold | [3] |
| Phospholipase A2 Group VII (PLA2G7) | 1 µM | >23-fold | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | Highly Selective | [3] |
| Monoglyceride Lipase (MGLL) | Negligible Activity | Highly Selective | [3] |
| α/β-hydrolase domain-containing protein 11 (ABHD11) | Negligible Activity | Highly Selective | [3] |
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile is crucial for predicting its biological effects and potential off-target toxicities. A widely adopted and robust method for this purpose is Competitive Activity-Based Protein Profiling (ABPP) .[5][6][7][8][9][10][11][12][13][14]
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against a broad range of active serine hydrolases within a complex biological sample (e.g., cell lysate, tissue homogenate).
Principle: This technique relies on the competition between the inhibitor of interest and a broad-spectrum, irreversible activity-based probe (ABP) for binding to the active site of serine hydrolases. A reduction in the labeling of a specific hydrolase by the ABP in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that enzyme.
Materials:
-
Inhibitor: this compound
-
Biological Proteome: Cell or tissue lysates (e.g., mouse brain lysate)
-
Activity-Based Probe (ABP): A broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore like rhodamine for in-gel fluorescence scanning, or biotin for mass spectrometry-based analysis).[5][11][14]
-
SDS-PAGE and Gel Imaging System: For fluorescently tagged ABPs.
-
Streptavidin-coated beads, Trypsin, and LC-MS/MS instrumentation: For biotinylated ABPs.
Procedure:
-
Proteome Preparation: Prepare lysates from cells or tissues under non-denaturing conditions to maintain enzyme activity.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a defined period to allow for target engagement.
-
ABP Labeling: Add the broad-spectrum ABP to the inhibitor-treated proteomes and incubate to allow the probe to covalently label the active sites of serine hydrolases that are not occupied by the inhibitor.
-
Quenching and Sample Preparation: Quench the labeling reaction and prepare the samples for analysis.
-
Analysis:
-
Gel-Based ABPP: If a fluorescent ABP is used, separate the proteins by SDS-PAGE and visualize the labeled hydrolases using an in-gel fluorescence scanner. The intensity of the fluorescent band for each hydrolase will be inversely proportional to the inhibitory activity of this compound at that concentration.
-
Mass Spectrometry-Based ABPP: For biotinylated ABPs, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases. The relative abundance of peptides from each hydrolase in the inhibitor-treated sample compared to the control reflects the inhibitory potency.
-
-
Data Analysis: Determine the IC50 value for each inhibited serine hydrolase by plotting the reduction in ABP labeling as a function of the this compound concentration.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound's activity, the following diagrams are provided.
References
- 1. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validating the On-Target Effects of (R)-KT109 Through Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), with the phenotype of DAGLβ genetic knockout (KO) models. The validation of on-target effects is a critical step in drug development, ensuring that the therapeutic benefits of a compound are directly attributable to the modulation of its intended target.[1][2] Genetic knockout models serve as a crucial tool in this process, offering a definitive benchmark for the effects of target ablation.[3][4][5][6][7] This guide synthesizes available experimental data to objectively evaluate the concordance between pharmacological inhibition by this compound and genetic deletion of DAGLβ.
Comparison of Pharmacological Inhibition and Genetic Knockout of DAGLβ
The on-target effects of this compound are validated by comparing its pharmacological profile with the phenotype of DAGLβ knockout mice. The key points of comparison are the impact on the endocannabinoid system, the response to inflammatory stimuli, and the resulting behavioral phenotypes.
| Feature | This compound Administration (in Wild-Type Mice) | DAGLβ Knockout (KO) Mice | Concordance |
| 2-AG Levels | Reduces levels of 2-arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in peritoneal macrophages.[8] | Show a significant reduction in 2-AG levels, particularly in the liver (around 90%) and brain (around 50%).[3][4] | High |
| Inflammatory Response | Reverses lipopolysaccharide (LPS)-induced allodynia (inflammatory pain).[8] Suppresses LPS-induced prostaglandin production and pro-inflammatory cytokine secretion.[9][10] | Exhibit an antiallodynic phenotype in the LPS model of inflammatory pain.[8] Show impaired LPS-induced eicosanoid crosstalk and cytokine production in microglia. | High |
| Pain Phenotype | Demonstrates analgesic effects in models of inflammatory and neuropathic pain.[8] | Show a reversal of nicotine withdrawal-induced hyperalgesia.[2] | High |
| Metabolic Phenotype | Not reported to have a significant metabolic phenotype. | Do not exhibit the lean phenotype observed in DAGLα knockout mice.[5][6] | High |
Signaling Pathway of DAGLβ Inhibition
The following diagram illustrates the established signaling pathway affected by the inhibition of DAGLβ by this compound or its genetic knockout.
Caption: Signaling pathway of DAGLβ and points of intervention.
Experimental Workflow for Validation
This diagram outlines a typical experimental workflow to validate the on-target effects of a pharmacological inhibitor using a genetic knockout model.
Caption: Workflow for validating on-target effects.
Detailed Experimental Protocols
Generation of DAGLβ Knockout Mice
Method: CRISPR-Cas9 Genome Editing
-
Design of guide RNAs (gRNAs): Two gRNAs targeting the first exon of the Daglb gene are designed to ensure efficient knockout.[11][12]
-
Preparation of Cas9 and gRNAs: Cas9 mRNA and the designed gRNAs are synthesized in vitro.
-
Zygote Microinjection: The Cas9 mRNA and gRNAs are microinjected into the cytoplasm of fertilized eggs from a suitable mouse strain (e.g., C57BL/6J).[13]
-
Implantation and Screening: The microinjected zygotes are implanted into pseudopregnant female mice. The resulting pups are screened for the desired genetic modification by PCR and Sanger sequencing to identify founders with frameshift mutations leading to a premature stop codon.
-
Breeding: Founder mice are bred to establish a homozygous DAGLβ knockout colony.
Measurement of 2-Arachidonoylglycerol (2-AG) Levels
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tissue Collection: Brain, liver, or macrophage samples are collected and immediately flash-frozen in liquid nitrogen to prevent enzymatic degradation of 2-AG.[14] For brain tissue, head-focused microwave irradiation prior to collection is recommended to obtain accurate basal levels.[14]
-
Lipid Extraction: Tissues are homogenized in a solvent mixture, typically containing chloroform, methanol, and water, to extract the lipid fraction. An internal standard (e.g., 2-AG-d8) is added for accurate quantification.
-
Solid-Phase Extraction: The lipid extract is purified using solid-phase extraction to isolate the monoacylglycerol fraction.
-
LC-MS Analysis: The purified sample is injected into a liquid chromatograph coupled to a mass spectrometer. 2-AG is separated from other lipids by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[15][16]
-
Quantification: The concentration of 2-AG is determined by comparing the peak area of endogenous 2-AG to that of the internal standard.
Macrophage Inflammation Assay
Method: In vitro stimulation of bone marrow-derived macrophages (BMDMs)
-
Isolation and Culture of BMDMs: Bone marrow is flushed from the femurs and tibias of wild-type and DAGLβ KO mice. The cells are cultured in the presence of M-CSF to differentiate them into macrophages.
-
Treatment: Differentiated macrophages are pre-treated with this compound or vehicle for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Cytokine Measurement: After LPS stimulation (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][17][18][19]
-
Prostaglandin Measurement: Prostaglandin levels in the supernatant can also be quantified using specific ELISA kits or by LC-MS.
Inflammatory Pain Model
Method: Lipopolysaccharide (LPS)-induced allodynia
-
Acclimatization: Mice are acclimatized to the testing environment and handling procedures.
-
Drug Administration: Wild-type mice are treated with this compound or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: A low dose of LPS is injected into the plantar surface of one hind paw.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments at various time points after LPS injection. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.
-
Comparison: The paw withdrawal thresholds of this compound-treated wild-type mice, vehicle-treated wild-type mice, and vehicle-treated DAGLβ KO mice are compared.
Conclusion
The strong concordance between the effects of pharmacological inhibition with this compound and genetic knockout of DAGLβ provides robust validation of the on-target activity of this compound. Both approaches lead to a reduction in 2-AG levels and a significant attenuation of the inflammatory response and associated pain behavior. The use of DAGLβ knockout models has been instrumental in confirming that the therapeutic potential of this compound is mediated through the specific inhibition of its intended target. This comparative approach strengthens the rationale for the continued development of this compound as a therapeutic agent for inflammatory disorders.
References
- 1. Protocol to evaluate the inflammatory response in human macrophages induced by SARS-CoV-2 spike-pseudotyped VLPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Roles of Diacylglycerol Lipase (DAGL) Enzymes in Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Retrograde Endocannabinoid Signaling and Reduced Adult Neurogenesis in Diacylglycerol Lipase Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice [frontiersin.org]
- 6. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validating the On-Target Effects of (R)-KT109 Through Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), with the phenotype of DAGLβ genetic knockout (KO) models. The validation of on-target effects is a critical step in drug development, ensuring that the therapeutic benefits of a compound are directly attributable to the modulation of its intended target.[1][2] Genetic knockout models serve as a crucial tool in this process, offering a definitive benchmark for the effects of target ablation.[3][4][5][6][7] This guide synthesizes available experimental data to objectively evaluate the concordance between pharmacological inhibition by this compound and genetic deletion of DAGLβ.
Comparison of Pharmacological Inhibition and Genetic Knockout of DAGLβ
The on-target effects of this compound are validated by comparing its pharmacological profile with the phenotype of DAGLβ knockout mice. The key points of comparison are the impact on the endocannabinoid system, the response to inflammatory stimuli, and the resulting behavioral phenotypes.
| Feature | This compound Administration (in Wild-Type Mice) | DAGLβ Knockout (KO) Mice | Concordance |
| 2-AG Levels | Reduces levels of 2-arachidonoylglycerol (B1664049) (2-AG), arachidonic acid, and eicosanoids in peritoneal macrophages.[8] | Show a significant reduction in 2-AG levels, particularly in the liver (around 90%) and brain (around 50%).[3][4] | High |
| Inflammatory Response | Reverses lipopolysaccharide (LPS)-induced allodynia (inflammatory pain).[8] Suppresses LPS-induced prostaglandin (B15479496) production and pro-inflammatory cytokine secretion.[9][10] | Exhibit an antiallodynic phenotype in the LPS model of inflammatory pain.[8] Show impaired LPS-induced eicosanoid crosstalk and cytokine production in microglia. | High |
| Pain Phenotype | Demonstrates analgesic effects in models of inflammatory and neuropathic pain.[8] | Show a reversal of nicotine (B1678760) withdrawal-induced hyperalgesia.[2] | High |
| Metabolic Phenotype | Not reported to have a significant metabolic phenotype. | Do not exhibit the lean phenotype observed in DAGLα knockout mice.[5][6] | High |
Signaling Pathway of DAGLβ Inhibition
The following diagram illustrates the established signaling pathway affected by the inhibition of DAGLβ by this compound or its genetic knockout.
Caption: Signaling pathway of DAGLβ and points of intervention.
Experimental Workflow for Validation
This diagram outlines a typical experimental workflow to validate the on-target effects of a pharmacological inhibitor using a genetic knockout model.
Caption: Workflow for validating on-target effects.
Detailed Experimental Protocols
Generation of DAGLβ Knockout Mice
Method: CRISPR-Cas9 Genome Editing
-
Design of guide RNAs (gRNAs): Two gRNAs targeting the first exon of the Daglb gene are designed to ensure efficient knockout.[11][12]
-
Preparation of Cas9 and gRNAs: Cas9 mRNA and the designed gRNAs are synthesized in vitro.
-
Zygote Microinjection: The Cas9 mRNA and gRNAs are microinjected into the cytoplasm of fertilized eggs from a suitable mouse strain (e.g., C57BL/6J).[13]
-
Implantation and Screening: The microinjected zygotes are implanted into pseudopregnant female mice. The resulting pups are screened for the desired genetic modification by PCR and Sanger sequencing to identify founders with frameshift mutations leading to a premature stop codon.
-
Breeding: Founder mice are bred to establish a homozygous DAGLβ knockout colony.
Measurement of 2-Arachidonoylglycerol (2-AG) Levels
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tissue Collection: Brain, liver, or macrophage samples are collected and immediately flash-frozen in liquid nitrogen to prevent enzymatic degradation of 2-AG.[14] For brain tissue, head-focused microwave irradiation prior to collection is recommended to obtain accurate basal levels.[14]
-
Lipid Extraction: Tissues are homogenized in a solvent mixture, typically containing chloroform, methanol, and water, to extract the lipid fraction. An internal standard (e.g., 2-AG-d8) is added for accurate quantification.
-
Solid-Phase Extraction: The lipid extract is purified using solid-phase extraction to isolate the monoacylglycerol fraction.
-
LC-MS Analysis: The purified sample is injected into a liquid chromatograph coupled to a mass spectrometer. 2-AG is separated from other lipids by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[15][16]
-
Quantification: The concentration of 2-AG is determined by comparing the peak area of endogenous 2-AG to that of the internal standard.
Macrophage Inflammation Assay
Method: In vitro stimulation of bone marrow-derived macrophages (BMDMs)
-
Isolation and Culture of BMDMs: Bone marrow is flushed from the femurs and tibias of wild-type and DAGLβ KO mice. The cells are cultured in the presence of M-CSF to differentiate them into macrophages.
-
Treatment: Differentiated macrophages are pre-treated with this compound or vehicle for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Cytokine Measurement: After LPS stimulation (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][17][18][19]
-
Prostaglandin Measurement: Prostaglandin levels in the supernatant can also be quantified using specific ELISA kits or by LC-MS.
Inflammatory Pain Model
Method: Lipopolysaccharide (LPS)-induced allodynia
-
Acclimatization: Mice are acclimatized to the testing environment and handling procedures.
-
Drug Administration: Wild-type mice are treated with this compound or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: A low dose of LPS is injected into the plantar surface of one hind paw.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments at various time points after LPS injection. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.
-
Comparison: The paw withdrawal thresholds of this compound-treated wild-type mice, vehicle-treated wild-type mice, and vehicle-treated DAGLβ KO mice are compared.
Conclusion
The strong concordance between the effects of pharmacological inhibition with this compound and genetic knockout of DAGLβ provides robust validation of the on-target activity of this compound. Both approaches lead to a reduction in 2-AG levels and a significant attenuation of the inflammatory response and associated pain behavior. The use of DAGLβ knockout models has been instrumental in confirming that the therapeutic potential of this compound is mediated through the specific inhibition of its intended target. This comparative approach strengthens the rationale for the continued development of this compound as a therapeutic agent for inflammatory disorders.
References
- 1. Protocol to evaluate the inflammatory response in human macrophages induced by SARS-CoV-2 spike-pseudotyped VLPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Roles of Diacylglycerol Lipase (DAGL) Enzymes in Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Retrograde Endocannabinoid Signaling and Reduced Adult Neurogenesis in Diacylglycerol Lipase Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice [frontiersin.org]
- 6. Diacylglycerol Lipase α Knockout Mice Demonstrate Metabolic and Behavioral Phenotypes Similar to Those of Cannabinoid Receptor 1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-KT109 and Non-Selective Cannabinoid Receptor Agonists: A Mechanistic and Functional Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various modulators of the endocannabinoid system is paramount. This guide provides an objective, data-driven comparison between (R)-KT109, a selective inhibitor of diacylglycerol lipase-β (DAGLβ), and traditional non-selective cannabinoid receptor agonists.
While both classes of compounds ultimately influence cannabinoid receptor signaling, their mechanisms of action are fundamentally distinct. This compound modulates the endocannabinoid tone by controlling the synthesis of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), whereas non-selective agonists directly activate cannabinoid receptors CB1 and CB2. This guide will delve into these differences, presenting key experimental data and detailed protocols to inform future research and drug development efforts.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), with an IC50 of 0.79 nM. This enzyme is responsible for the biosynthesis of 2-AG, a primary endogenous ligand for cannabinoid receptors. By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG in specific tissues, thereby decreasing the activation of cannabinoid receptors. Its selectivity for DAGLβ over DAGLα (approximately 60-fold) allows for targeted modulation of the endocannabinoid system.[1]
Non-selective cannabinoid receptor agonists , in contrast, are exogenous or endogenous ligands that directly bind to and activate both CB1 and CB2 receptors.[2] Prominent examples include the endogenous cannabinoids anandamide and 2-arachidonoylglycerol, as well as synthetic agonists like WIN 55,212-2. These compounds mimic the effects of endogenous cannabinoids by directly stimulating receptor-mediated signaling cascades.
Below is a diagram illustrating the distinct mechanisms of action:
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and representative non-selective cannabinoid receptor agonists.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | DAGLβ | 0.79 | ~60-fold over DAGLα |
Data sourced from Bertin Bioreagent and MedchemExpress.
Table 2: Binding Affinities of Non-Selective Cannabinoid Receptor Agonists
| Compound | Receptor | Ki (nM) |
| WIN 55,212-2 | CB1 | 2.9 - 62.3 |
| CB2 | 0.28 - 3.3 | |
| Anandamide | CB1 | 89 |
| CB2 | 371 | |
| 2-Arachidonoylglycerol | CB1 | 472 |
| CB2 | 1400 | |
| CP-55,940 | CB1 | 0.58 - 1.1 |
| CB2 | 0.68 - 0.9 |
Note: Ki values can vary depending on the assay conditions and tissue source. The data presented here are representative values from published literature.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
A Head-to-Head Comparison of (R)-KT109 and Non-Selective Cannabinoid Receptor Agonists: A Mechanistic and Functional Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various modulators of the endocannabinoid system is paramount. This guide provides an objective, data-driven comparison between (R)-KT109, a selective inhibitor of diacylglycerol lipase-β (DAGLβ), and traditional non-selective cannabinoid receptor agonists.
While both classes of compounds ultimately influence cannabinoid receptor signaling, their mechanisms of action are fundamentally distinct. This compound modulates the endocannabinoid tone by controlling the synthesis of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), whereas non-selective agonists directly activate cannabinoid receptors CB1 and CB2. This guide will delve into these differences, presenting key experimental data and detailed protocols to inform future research and drug development efforts.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), with an IC50 of 0.79 nM. This enzyme is responsible for the biosynthesis of 2-AG, a primary endogenous ligand for cannabinoid receptors. By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG in specific tissues, thereby decreasing the activation of cannabinoid receptors. Its selectivity for DAGLβ over DAGLα (approximately 60-fold) allows for targeted modulation of the endocannabinoid system.[1]
Non-selective cannabinoid receptor agonists , in contrast, are exogenous or endogenous ligands that directly bind to and activate both CB1 and CB2 receptors.[2] Prominent examples include the endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol, as well as synthetic agonists like WIN 55,212-2. These compounds mimic the effects of endogenous cannabinoids by directly stimulating receptor-mediated signaling cascades.
Below is a diagram illustrating the distinct mechanisms of action:
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and representative non-selective cannabinoid receptor agonists.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | DAGLβ | 0.79 | ~60-fold over DAGLα |
Data sourced from Bertin Bioreagent and MedchemExpress.
Table 2: Binding Affinities of Non-Selective Cannabinoid Receptor Agonists
| Compound | Receptor | Ki (nM) |
| WIN 55,212-2 | CB1 | 2.9 - 62.3 |
| CB2 | 0.28 - 3.3 | |
| Anandamide | CB1 | 89 |
| CB2 | 371 | |
| 2-Arachidonoylglycerol | CB1 | 472 |
| CB2 | 1400 | |
| CP-55,940 | CB1 | 0.58 - 1.1 |
| CB2 | 0.68 - 0.9 |
Note: Ki values can vary depending on the assay conditions and tissue source. The data presented here are representative values from published literature.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
(R)-KT109: A Novel Approach to Neuropathic Pain Management Compared to Standard-of-Care Analgesics
For Immediate Release
This guide provides a comparative analysis of the novel diacylglycerol lipase-β (DAGLβ) inhibitor, (R)-KT109, and current standard-of-care analgesics for the treatment of neuropathic pain. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of efficacy, mechanism of action, and experimental data.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated therapeutics. This compound, a potent and selective inhibitor of DAGLβ, represents a promising novel therapeutic strategy. Preclinical studies demonstrate that this compound effectively reverses allodynia and hyperalgesia in rodent models of chronic constriction injury (CCI) and chemotherapy-induced neuropathic pain (CINP). This guide presents a head-to-head comparison of the preclinical efficacy of this compound with established first-line treatments for neuropathic pain, including gabapentinoids (gabapentin and pregabalin), tricyclic antidepressants (amitriptyline), and serotonin-norepinephrine reuptake inhibitors (duloxetine).
Mechanism of Action: A Tale of Two Pathways
The analgesic effect of this compound is attributed to its unique mechanism of action, which differs significantly from that of standard-of-care analgesics.
This compound: This compound selectively inhibits diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By blocking DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, including pro-inflammatory prostaglandins.[1] This localized reduction of inflammatory mediators at the site of nerve injury is believed to underlie its analgesic effects.
Standard-of-Care Analgesics:
-
Gabapentin and Pregabalin: These gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.
-
Amitriptyline: As a tricyclic antidepressant, amitriptyline's primary mechanism in neuropathic pain is the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This enhances the activity of descending inhibitory pain pathways.
-
Duloxetine: This serotonin-norepinephrine reuptake inhibitor (SNRI) also potentiates descending inhibitory pain pathways by increasing the levels of serotonin and norepinephrine in the synaptic cleft.
References
(R)-KT109: A Novel Approach to Neuropathic Pain Management Compared to Standard-of-Care Analgesics
For Immediate Release
This guide provides a comparative analysis of the novel diacylglycerol lipase-β (DAGLβ) inhibitor, (R)-KT109, and current standard-of-care analgesics for the treatment of neuropathic pain. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of efficacy, mechanism of action, and experimental data.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated therapeutics. This compound, a potent and selective inhibitor of DAGLβ, represents a promising novel therapeutic strategy. Preclinical studies demonstrate that this compound effectively reverses allodynia and hyperalgesia in rodent models of chronic constriction injury (CCI) and chemotherapy-induced neuropathic pain (CINP). This guide presents a head-to-head comparison of the preclinical efficacy of this compound with established first-line treatments for neuropathic pain, including gabapentinoids (gabapentin and pregabalin), tricyclic antidepressants (amitriptyline), and serotonin-norepinephrine reuptake inhibitors (duloxetine).
Mechanism of Action: A Tale of Two Pathways
The analgesic effect of this compound is attributed to its unique mechanism of action, which differs significantly from that of standard-of-care analgesics.
This compound: This compound selectively inhibits diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By blocking DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, including pro-inflammatory prostaglandins.[1] This localized reduction of inflammatory mediators at the site of nerve injury is believed to underlie its analgesic effects.
Standard-of-Care Analgesics:
-
Gabapentin and Pregabalin: These gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.
-
Amitriptyline: As a tricyclic antidepressant, amitriptyline's primary mechanism in neuropathic pain is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the central nervous system. This enhances the activity of descending inhibitory pain pathways.
-
Duloxetine: This serotonin-norepinephrine reuptake inhibitor (SNRI) also potentiates descending inhibitory pain pathways by increasing the levels of serotonin and norepinephrine in the synaptic cleft.
References
(R)-KT109: A Potent and Selective DAGL Inhibitor Outperforming First-Generation Compounds
A new era in endocannabinoid research is being ushered in by the development of highly selective inhibitors for diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Among these next-generation tools, (R)-KT109 has emerged as a benchmark compound, demonstrating significant improvements in potency and selectivity over first-generation DAGL inhibitors. This guide provides a comprehensive comparison of this compound's activity against these earlier compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of pharmacology and drug development.
Superior Potency and Selectivity of this compound
This compound, a triazole urea-based compound, exhibits nanomolar potency against both isoforms of diacylglycerol lipase, DAGLα and DAGLβ. Notably, it displays a remarkable degree of selectivity, a feature largely absent in first-generation inhibitors such as RHC80267 and tetrahydrolipstatin (THL). This enhanced selectivity is crucial for dissecting the specific roles of DAGL isoforms in various physiological and pathological processes without the confounding off-target effects that plagued earlier research.
First-generation DAGL inhibitors, while instrumental in the initial exploration of the 2-AG signaling pathway, are hampered by their promiscuous activity against other serine hydrolases. For instance, RHC80267 is a relatively weak inhibitor of DAGLα and is known to inhibit at least seven other enzymes, including fatty acid amide hydrolase (FAAH) and lipoprotein lipase (LPL)[1]. Similarly, THL, an FDA-approved anti-obesity drug, inhibits a broad range of gastric and pancreatic lipases in addition to DAGL[2]. This lack of specificity makes it challenging to attribute observed biological effects solely to the inhibition of DAGL.
The table below summarizes the inhibitory activity of this compound in comparison to first-generation DAGL inhibitors, highlighting its superior potency and selectivity profile.
| Compound | Target | IC50 (nM) | Key Off-Targets | Reference |
| This compound | DAGLβ | 0.79 | ABHD6 (2.51 nM) | [3] |
| DAGLα | 25.12 | [3] | ||
| Racemic KT109 | DAGLβ | 42 | ABHD6 (16 nM), PLA2G7 (1 µM) | [4][5] |
| RHC80267 | DAG Lipase (platelets) | 4 | FAAH, LPL, other serine hydrolases | [1][2] |
| hDAGLα | ~65,000 | [6] | ||
| Tetrahydrolipstatin (THL) | hDAGLα | 60 - 1000 | Pancreatic lipase, other lipases | [6][7] |
| O-3841 | hDAGLα | 160 | [6] |
The 2-AG Signaling Pathway
Diacylglycerol lipase plays a pivotal role in the endocannabinoid system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce 2-AG. This on-demand synthesis of 2-AG in postsynaptic neurons allows it to act as a retrograde messenger, binding to presynaptic CB1 receptors and modulating neurotransmitter release. The degradation of 2-AG is primarily mediated by monoacylglycerol lipase (MAGL). The following diagram illustrates this critical signaling pathway.
Experimental Protocols
The determination of DAGL inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the comparison of this compound and first-generation inhibitors.
Radiometric DAGL Activity Assay
This assay measures the enzymatic activity of DAGL by quantifying the release of a radiolabeled product from a substrate.
Materials:
-
Enzyme source: Cell membranes or lysates overexpressing DAGLα or DAGLβ.
-
Substrate: [1-14C]oleoyl-2-arachidonoylglycerol.
-
Inhibitors: this compound, RHC80267, THL, etc., dissolved in DMSO.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.0).
-
Quenching Solution: Chloroform/methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (or DMSO as a vehicle control) in assay buffer for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture for 20-30 minutes at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids and spot them onto a TLC plate.
-
Develop the TLC plate to separate the substrate from the radiolabeled product (e.g., [14C]oleic acid).
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors in a complex biological sample.
Materials:
-
Proteome source: Mouse brain tissue or cell lysates.
-
Activity-Based Probe (ABP): A broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh) or a tailor-made probe for DAGL.
-
Inhibitors: this compound, RHC80267, THL, etc., dissolved in DMSO.
-
SDS-PAGE gels and fluorescence gel scanner.
Procedure:
-
Pre-incubate the proteome with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe to the mixture and incubate for another 15-30 minutes at 37°C.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of a competing inhibitor.
-
Quantify the band intensities to determine the IC50 value for the inhibitor against the target enzyme and other off-target serine hydrolases.
The following diagram illustrates a generalized workflow for evaluating DAGL inhibitors.
Conclusion
The development of this compound represents a significant advancement in the field of endocannabinoid research. Its high potency and, more importantly, its selectivity for diacylglycerol lipase over other serine hydrolases provide a much-needed tool for accurately investigating the physiological and pathological roles of 2-AG. In direct comparison, first-generation DAGL inhibitors fall short due to their lack of specificity, which can lead to ambiguous experimental outcomes. For researchers aiming to precisely modulate 2-AG signaling, this compound and other next-generation inhibitors are the clear choice, enabling more reliable and translatable findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
(R)-KT109: A Potent and Selective DAGL Inhibitor Outperforming First-Generation Compounds
A new era in endocannabinoid research is being ushered in by the development of highly selective inhibitors for diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Among these next-generation tools, (R)-KT109 has emerged as a benchmark compound, demonstrating significant improvements in potency and selectivity over first-generation DAGL inhibitors. This guide provides a comprehensive comparison of this compound's activity against these earlier compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of pharmacology and drug development.
Superior Potency and Selectivity of this compound
This compound, a triazole urea-based compound, exhibits nanomolar potency against both isoforms of diacylglycerol lipase, DAGLα and DAGLβ. Notably, it displays a remarkable degree of selectivity, a feature largely absent in first-generation inhibitors such as RHC80267 and tetrahydrolipstatin (THL). This enhanced selectivity is crucial for dissecting the specific roles of DAGL isoforms in various physiological and pathological processes without the confounding off-target effects that plagued earlier research.
First-generation DAGL inhibitors, while instrumental in the initial exploration of the 2-AG signaling pathway, are hampered by their promiscuous activity against other serine hydrolases. For instance, RHC80267 is a relatively weak inhibitor of DAGLα and is known to inhibit at least seven other enzymes, including fatty acid amide hydrolase (FAAH) and lipoprotein lipase (LPL)[1]. Similarly, THL, an FDA-approved anti-obesity drug, inhibits a broad range of gastric and pancreatic lipases in addition to DAGL[2]. This lack of specificity makes it challenging to attribute observed biological effects solely to the inhibition of DAGL.
The table below summarizes the inhibitory activity of this compound in comparison to first-generation DAGL inhibitors, highlighting its superior potency and selectivity profile.
| Compound | Target | IC50 (nM) | Key Off-Targets | Reference |
| This compound | DAGLβ | 0.79 | ABHD6 (2.51 nM) | [3] |
| DAGLα | 25.12 | [3] | ||
| Racemic KT109 | DAGLβ | 42 | ABHD6 (16 nM), PLA2G7 (1 µM) | [4][5] |
| RHC80267 | DAG Lipase (platelets) | 4 | FAAH, LPL, other serine hydrolases | [1][2] |
| hDAGLα | ~65,000 | [6] | ||
| Tetrahydrolipstatin (THL) | hDAGLα | 60 - 1000 | Pancreatic lipase, other lipases | [6][7] |
| O-3841 | hDAGLα | 160 | [6] |
The 2-AG Signaling Pathway
Diacylglycerol lipase plays a pivotal role in the endocannabinoid system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce 2-AG. This on-demand synthesis of 2-AG in postsynaptic neurons allows it to act as a retrograde messenger, binding to presynaptic CB1 receptors and modulating neurotransmitter release. The degradation of 2-AG is primarily mediated by monoacylglycerol lipase (MAGL). The following diagram illustrates this critical signaling pathway.
Experimental Protocols
The determination of DAGL inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the comparison of this compound and first-generation inhibitors.
Radiometric DAGL Activity Assay
This assay measures the enzymatic activity of DAGL by quantifying the release of a radiolabeled product from a substrate.
Materials:
-
Enzyme source: Cell membranes or lysates overexpressing DAGLα or DAGLβ.
-
Substrate: [1-14C]oleoyl-2-arachidonoylglycerol.
-
Inhibitors: this compound, RHC80267, THL, etc., dissolved in DMSO.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.0).
-
Quenching Solution: Chloroform/methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (or DMSO as a vehicle control) in assay buffer for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture for 20-30 minutes at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids and spot them onto a TLC plate.
-
Develop the TLC plate to separate the substrate from the radiolabeled product (e.g., [14C]oleic acid).
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors in a complex biological sample.
Materials:
-
Proteome source: Mouse brain tissue or cell lysates.
-
Activity-Based Probe (ABP): A broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh) or a tailor-made probe for DAGL.
-
Inhibitors: this compound, RHC80267, THL, etc., dissolved in DMSO.
-
SDS-PAGE gels and fluorescence gel scanner.
Procedure:
-
Pre-incubate the proteome with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe to the mixture and incubate for another 15-30 minutes at 37°C.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of a competing inhibitor.
-
Quantify the band intensities to determine the IC50 value for the inhibitor against the target enzyme and other off-target serine hydrolases.
The following diagram illustrates a generalized workflow for evaluating DAGL inhibitors.
Conclusion
The development of this compound represents a significant advancement in the field of endocannabinoid research. Its high potency and, more importantly, its selectivity for diacylglycerol lipase over other serine hydrolases provide a much-needed tool for accurately investigating the physiological and pathological roles of 2-AG. In direct comparison, first-generation DAGL inhibitors fall short due to their lack of specificity, which can lead to ambiguous experimental outcomes. For researchers aiming to precisely modulate 2-AG signaling, this compound and other next-generation inhibitors are the clear choice, enabling more reliable and translatable findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-KT109: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-KT109, a notable inhibitor of the enzyme diacylglycerol lipase (B570770) beta (DAGLβ).
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources for the related compound KT109 suggest potential hazards, including being harmful if swallowed and posing long-term risks to aquatic life.[1][2] Therefore, a cautious approach to its disposal is warranted.
Chemical and Physical Properties
A summary of the key properties of KT109 is presented below to inform handling and disposal procedures.
| Property | Value |
| CAS Number | 1402612-55-8[2] |
| Alternate CAS | 2055172-60-4 (for this compound)[1] |
| Molecular Formula | C₂₇H₂₆N₄O |
| Molecular Weight | 422.52 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 10 mg/mL |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
According to available safety data, KT109 is classified as Acute Toxicity 4 (Oral) and Aquatic Chronic 4.[2] The primary hazard statements are:
Precautionary Statements:
-
P264: Wash thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is designed to minimize exposure and environmental contamination.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
- Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be compatible with the chemical and sealable.
3. Handling and Transfer:
- If handling the solid powder, conduct transfers in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Avoid generating dust during handling.
- For solutions of this compound, transfer the liquid waste into the designated hazardous waste container using a funnel to prevent spills.
4. Decontamination of Labware:
- All labware (e.g., beakers, spatulas, weighing paper) that has come into contact with this compound should be decontaminated.
- Rinse contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
- Collect the rinse solvent as hazardous waste in the same container as the this compound waste.
- After rinsing, the labware can be washed with soap and water.
5. Waste Container Management:
- Keep the hazardous waste container for this compound closed at all times, except when adding waste.
- Store the waste container in a designated, secure area away from incompatible materials.[3] The SDS for a related compound mentions incompatibility with strong oxidizing agents.[2]
6. Final Disposal:
- Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[1][4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
Navigating the Safe Disposal of (R)-KT109: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-KT109, a notable inhibitor of the enzyme diacylglycerol lipase beta (DAGLβ).
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources for the related compound KT109 suggest potential hazards, including being harmful if swallowed and posing long-term risks to aquatic life.[1][2] Therefore, a cautious approach to its disposal is warranted.
Chemical and Physical Properties
A summary of the key properties of KT109 is presented below to inform handling and disposal procedures.
| Property | Value |
| CAS Number | 1402612-55-8[2] |
| Alternate CAS | 2055172-60-4 (for this compound)[1] |
| Molecular Formula | C₂₇H₂₆N₄O |
| Molecular Weight | 422.52 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 10 mg/mL |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
According to available safety data, KT109 is classified as Acute Toxicity 4 (Oral) and Aquatic Chronic 4.[2] The primary hazard statements are:
Precautionary Statements:
-
P264: Wash thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is designed to minimize exposure and environmental contamination.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
- Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be compatible with the chemical and sealable.
3. Handling and Transfer:
- If handling the solid powder, conduct transfers in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Avoid generating dust during handling.
- For solutions of this compound, transfer the liquid waste into the designated hazardous waste container using a funnel to prevent spills.
4. Decontamination of Labware:
- All labware (e.g., beakers, spatulas, weighing paper) that has come into contact with this compound should be decontaminated.
- Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone) three times.
- Collect the rinse solvent as hazardous waste in the same container as the this compound waste.
- After rinsing, the labware can be washed with soap and water.
5. Waste Container Management:
- Keep the hazardous waste container for this compound closed at all times, except when adding waste.
- Store the waste container in a designated, secure area away from incompatible materials.[3] The SDS for a related compound mentions incompatibility with strong oxidizing agents.[2]
6. Final Disposal:
- Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[1][4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling (R)-KT109
Essential Safety and Handling Guide for (R)-KT109
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Disclaimer: Safety Data Sheets (SDS) for this compound present some conflicting information regarding its hazard classification. One SDS states the substance is not classified as hazardous, while another for KT109 (racemic or other enantiomer) indicates it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, it is imperative to handle this compound with caution and adhere to the protective measures outlined below.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific operations involving this compound to determine the necessary PPE.[3] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.[4][5][6]
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields | Must be ANSI Z87.1 compliant.[5] Provides protection from splashes and airborne particles.[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] |
| Hands | Disposable Nitrile Gloves | Provides protection against incidental chemical contact.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always consult the glove manufacturer's compatibility data.[7] |
| Body | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[6] A flame-resistant lab coat is recommended if working with flammable materials in the same procedure.[5] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects.[6] |
| Respiratory | Respirator (if necessary) | A risk assessment should determine if respiratory protection is needed, particularly when handling the powder form and there is a risk of aerosolization.[6] |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
Handle this compound, which is a powder, in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
When weighing, use an analytical balance inside a fume hood or a balance enclosure.
-
Avoid raising dust.
2. Dissolving the Compound:
-
This compound is soluble in DMSO.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Keep containers sealed when not in use.
-
After handling, wash hands thoroughly, even after wearing gloves.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. While the product is generally not considered a skin irritant, it is best to exercise caution.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[2] Do not induce vomiting unless directed to do so by medical personnel.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused compound, contaminated solutions, and rinsates, in a designated and clearly labeled hazardous waste container.[8][9]
-
The container must be leak-proof and compatible with the waste.[8][9]
2. Contaminated Labware:
-
Dispose of chemically contaminated sharps, such as pipette tips and broken glass, in a designated, puncture-resistant sharps container labeled for chemical waste.[8]
-
Non-sharp contaminated labware should be placed in the hazardous waste container.
3. Empty Containers:
-
Thoroughly rinse empty containers three times with a suitable solvent.[8]
-
Collect the rinsate as hazardous waste.[8]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines, which may include glass recycling or regular trash.[8]
4. Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[9]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[9][10] All disposal must comply with local, state, and federal regulations.[11]
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling (R)-KT109
Essential Safety and Handling Guide for (R)-KT109
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Disclaimer: Safety Data Sheets (SDS) for this compound present some conflicting information regarding its hazard classification. One SDS states the substance is not classified as hazardous, while another for KT109 (racemic or other enantiomer) indicates it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, it is imperative to handle this compound with caution and adhere to the protective measures outlined below.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific operations involving this compound to determine the necessary PPE.[3] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.[4][5][6]
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields | Must be ANSI Z87.1 compliant.[5] Provides protection from splashes and airborne particles.[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] |
| Hands | Disposable Nitrile Gloves | Provides protection against incidental chemical contact.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always consult the glove manufacturer's compatibility data.[7] |
| Body | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[6] A flame-resistant lab coat is recommended if working with flammable materials in the same procedure.[5] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects.[6] |
| Respiratory | Respirator (if necessary) | A risk assessment should determine if respiratory protection is needed, particularly when handling the powder form and there is a risk of aerosolization.[6] |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
Handle this compound, which is a powder, in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
When weighing, use an analytical balance inside a fume hood or a balance enclosure.
-
Avoid raising dust.
2. Dissolving the Compound:
-
This compound is soluble in DMSO.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Keep containers sealed when not in use.
-
After handling, wash hands thoroughly, even after wearing gloves.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. While the product is generally not considered a skin irritant, it is best to exercise caution.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[2] Do not induce vomiting unless directed to do so by medical personnel.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused compound, contaminated solutions, and rinsates, in a designated and clearly labeled hazardous waste container.[8][9]
-
The container must be leak-proof and compatible with the waste.[8][9]
2. Contaminated Labware:
-
Dispose of chemically contaminated sharps, such as pipette tips and broken glass, in a designated, puncture-resistant sharps container labeled for chemical waste.[8]
-
Non-sharp contaminated labware should be placed in the hazardous waste container.
3. Empty Containers:
-
Thoroughly rinse empty containers three times with a suitable solvent.[8]
-
Collect the rinsate as hazardous waste.[8]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines, which may include glass recycling or regular trash.[8]
4. Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[9]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[9][10] All disposal must comply with local, state, and federal regulations.[11]
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
